molecular formula C23H25F2N7O B15574017 MT-3014

MT-3014

Cat. No.: B15574017
M. Wt: 453.5 g/mol
InChI Key: PUJFXPWIBOJQHB-OAHLLOKOSA-N
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Description

MT-3014 is a useful research compound. Its molecular formula is C23H25F2N7O and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H25F2N7O

Molecular Weight

453.5 g/mol

IUPAC Name

1-[[2-(7-fluoro-3-methylquinoxalin-2-yl)-5-[(3R)-3-fluoropyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]-2-methylpropan-2-ol

InChI

InChI=1S/C23H25F2N7O/c1-13-22(28-17-8-14(24)4-5-16(17)27-13)18-9-21-29-20(31-7-6-15(25)11-31)10-19(32(21)30-18)26-12-23(2,3)33/h4-5,8-10,15,26,33H,6-7,11-12H2,1-3H3/t15-/m1/s1

InChI Key

PUJFXPWIBOJQHB-OAHLLOKOSA-N

Origin of Product

United States

Foundational & Exploratory

MT-3014: A Preclinical Investigation into a Novel PDE10A Inhibitor for Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for MT-3014, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor investigated for its potential as a therapeutic agent for schizophrenia. While clinical trial data for this compound is not publicly available, extensive preclinical studies in rodent models offer significant insights into its mechanism of action, efficacy, and safety profile. This document summarizes the key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of the proposed signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by selectively inhibiting PDE10A, an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum. PDE10A is a dual-substrate phosphodiesterase, meaning it hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE10A, this compound leads to an increase in the intracellular concentrations of these second messengers within the striatum.[1][2] This elevation in cAMP and cGMP is believed to modulate the activity of both the direct and indirect signaling pathways within the basal ganglia, which are implicated in the pathophysiology of schizophrenia.[3] Specifically, the increase in cAMP can lead to the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and survival.[1][2]

The proposed mechanism suggests that by modulating these pathways, PDE10A inhibitors like this compound can offer a novel therapeutic approach for schizophrenia, potentially addressing not only the positive symptoms but also the cognitive and negative symptoms of the disorder.[3][4]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in rats.

Table 1: In Vitro Potency of this compound

ParameterValueDescription
IC500.357 nmol/LThe half maximal inhibitory concentration against PDE10A, indicating high potency.[1][2]

Table 2: In Vivo Efficacy of this compound in Rat Models of Schizophrenia

Behavioral ModelParameterThis compoundRisperidoneDescription
MK-801-induced HyperactivityED500.30 mg/kgNot ReportedEffective dose to reduce hyperactivity induced by the NMDA receptor antagonist MK-801, a model for psychosis.[1][2]
Spontaneous LocomotionED500.48 mg/kgNot ReportedEffective dose to decrease spontaneous movement, indicating potential sedative effects at higher doses.[1][2]
Conditioned Avoidance Response (CAR)ID500.32 mg/kg0.63 mg/kgInhibitory dose to suppress a learned avoidance behavior, a classic preclinical screen for antipsychotic activity.[1]
MK-801-induced Prepulse Inhibition (PPI) DeficitsEffective Dose0.3-3.0 mg/kgHigh Dose OnlyAttenuation of deficits in sensorimotor gating, a translational marker impaired in schizophrenia. This compound was effective at a broader dose range compared to risperidone.[1]
MK-801-induced Cognitive DeficitsEffective Dose0.2 mg/kgIneffectiveImprovement of cognitive deficits in a model of schizophrenia, a key potential advantage over existing antipsychotics.[1]

Table 3: In Vivo Target Engagement and Safety Profile of this compound in Rats

ParameterFindingDescription
Brain PDE10A Occupancy~60% at CAR ID50A positron emission tomography (PET) study using [11C]IMA107 showed a dose-dependent increase in brain PDE10A occupancy, with the predicted therapeutic occupancy being around 60%.[1][2]
CatalepsyNo induction at high dosesLack of catalepsy, a preclinical indicator of extrapyramidal side effects (EPS), suggests a favorable motor side effect profile compared to typical antipsychotics.[1]
Plasma ProlactinNo increase at high dosesDid not elevate plasma prolactin levels, indicating a lower risk of hyperprolactinemia, a common side effect of many antipsychotic drugs.[1]
Body WeightNo effectDid not affect body weight, suggesting a lower risk of metabolic side effects.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

  • PDE10A Inhibition Assay: The in vitro inhibitory activity of this compound against PDE10A was determined using a standard enzymatic assay. The concentration of this compound required to inhibit 50% of the PDE10A enzyme activity (IC50) was calculated.

  • MK-801-Induced Hyperactivity: Rats were administered this compound or vehicle orally, followed by an injection of the NMDA receptor antagonist MK-801 (0.075 mg/kg). Locomotor activity was then measured in an open-field arena to assess the ability of this compound to counteract the psychostimulant effects of MK-801.

  • Conditioned Avoidance Response (CAR): Rats were trained to avoid a mild footshock by moving to a different compartment of a shuttle box upon presentation of a conditioned stimulus (e.g., a light or tone). The ability of this compound to suppress this learned avoidance response, without impairing the escape response to the shock itself, was measured.

  • Prepulse Inhibition (PPI) of the Startle Reflex: This test measures sensorimotor gating. A weak auditory prestimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse). In normal subjects, the prepulse inhibits the startle response. In this experiment, deficits in PPI were induced by MK-801, and the ability of this compound to restore normal PPI was assessed.

  • Cognitive Deficits (Novel Object Recognition Test): This test assesses learning and memory. Rats were familiarized with two identical objects in an arena. After a delay, one of the objects was replaced with a novel object. The time spent exploring the novel object versus the familiar object was measured. MK-801 was used to induce cognitive deficits, and the ability of this compound to reverse these deficits was evaluated.

  • Brain PDE10A Occupancy (PET): Positron Emission Tomography (PET) imaging with the radioligand [11C]IMA107 was used to measure the in vivo occupancy of PDE10A in the rat brain after oral administration of this compound. This allowed for the correlation of brain target engagement with behavioral effects.

Visualizing the Mechanism and Workflow

Diagram 1: Proposed Signaling Pathway of this compound in Striatal Medium Spiny Neurons

Caption: Proposed mechanism of this compound in medium spiny neurons.

Diagram 2: Experimental Workflow for Preclinical Evaluation of this compound

MT3014_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation (Rat Models) cluster_efficacy Efficacy Models cluster_safety Safety Assessment PDE_Assay PDE10A Inhibition Assay (Determine IC50) Selectivity Selectivity Profiling (vs. other PDEs) PDE_Assay->Selectivity PK_PD Pharmacokinetics & Target Engagement (PET) Selectivity->PK_PD Efficacy Efficacy Models PK_PD->Efficacy Safety Safety & Tolerability Efficacy->Safety Hyperactivity MK-801 Induced Hyperactivity CAR Conditioned Avoidance Response (CAR) PPI Prepulse Inhibition (PPI) Cognition Cognitive Deficits Catalepsy Catalepsy Assessment Prolactin Plasma Prolactin Levels BodyWeight Body Weight Monitoring

Caption: Workflow for the preclinical assessment of this compound.

Clinical Landscape for PDE10A Inhibitors in Schizophrenia

While this compound's clinical development status is unknown, the broader class of PDE10A inhibitors has been investigated in clinical trials for schizophrenia with mixed results. For instance, a phase 2 trial of the PDE10A inhibitor PF-02545920 did not show superiority over placebo in treating acute exacerbations of schizophrenia.[3] In contrast, more recent findings from a phase 2 trial of another PDE10A inhibitor, CPL'36, have shown promising results in improving symptoms of acute schizophrenia with a favorable safety profile. These divergent outcomes highlight the complexities of targeting the PDE10A enzyme in this patient population and suggest that factors such as compound-specific properties, patient selection, and trial design may be critical for success.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective PDE10A inhibitor with promising antipsychotic and pro-cognitive effects in animal models of schizophrenia. Its favorable safety profile in rats, particularly the lack of catalepsy and effects on prolactin and body weight, suggests a potential for a well-tolerated therapeutic agent. However, the absence of publicly available clinical trial data for this compound makes it impossible to determine its efficacy and safety in humans. The mixed success of other PDE10A inhibitors in clinical trials underscores the challenges in translating preclinical findings to clinical efficacy. Further research and clinical investigation would be necessary to fully elucidate the therapeutic potential of this compound for the treatment of schizophrenia.

References

Vimseltinib's Precision Strike: A Technical Guide to the CSF1R Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vimseltinib (B1652902) is an investigational, oral, switch-control tyrosine kinase inhibitor designed to selectively and potently target the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] Dysregulation of the CSF1/CSF1R signaling axis is a key driver in the pathogenesis of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm.[2][3] In TGCT, the overexpression of CSF1 leads to the recruitment of CSF1R-dependent inflammatory cells, which constitute the bulk of the tumor mass.[3][4] Vimseltinib's mechanism of action involves binding to the switch control region of the CSF1R kinase, stabilizing it in an inactive conformation and thereby blocking downstream signaling.[5] This targeted inhibition leads to the depletion of tumor-associated macrophages, resulting in tumor regression and clinical benefit. This guide provides an in-depth technical overview of the CSF1R signaling pathway, vimseltinib's mechanism of action, a summary of its clinical efficacy and safety, and detailed protocols for key experimental assays.

The CSF1R Signaling Pathway: A Central Regulator of Macrophage Biology

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells, particularly macrophages.[6] The binding of its ligands, CSF1 or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream events that regulate cellular functions.

Key downstream signaling pathways activated by CSF1R include:

  • PI3K/AKT Pathway: Primarily involved in cell survival and proliferation.

  • RAS/RAF/MEK/ERK Pathway: Plays a crucial role in cell proliferation, differentiation, and survival.

  • JAK/STAT Pathway: Contributes to the regulation of gene expression involved in inflammation and immune responses.

The aberrant activation of this pathway, as seen in TGCT due to the overexpression of CSF1, leads to the uncontrolled proliferation and accumulation of macrophages, forming the characteristic tumor mass.[2][3]

Mechanism of Action: Vimseltinib's Selective Inhibition of CSF1R

Vimseltinib is a "switch-control" inhibitor, a class of kinase inhibitors that lock the kinase in an inactive state.[5] It specifically binds to the switch pocket of the CSF1R kinase domain, preventing the conformational changes required for its activation.[5] This highly selective mode of inhibition distinguishes vimseltinib from other multi-kinase inhibitors that also target CSF1R, potentially leading to a more favorable safety profile by minimizing off-target effects.[3][4] By blocking CSF1R autophosphorylation, vimseltinib effectively shuts down the downstream signaling cascades, leading to the depletion of CSF1R-dependent macrophages and subsequent tumor shrinkage.[7]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF1 Ligand CSF1R_inactive CSF1R (Inactive) CSF1->CSF1R_inactive Binding CSF1R_active CSF1R (Active) Dimerized & Phosphorylated CSF1R_inactive->CSF1R_active Dimerization & Autophosphorylation PI3K PI3K CSF1R_active->PI3K RAS RAS CSF1R_active->RAS JAK JAK CSF1R_active->JAK AKT AKT PI3K->AKT Proliferation Macrophage Proliferation, Survival & Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: The CSF1R Signaling Pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF1 Ligand CSF1R_inactive CSF1R (Inactive) CSF1->CSF1R_inactive Binding PI3K PI3K RAS RAS JAK JAK AKT AKT Proliferation Inhibition of Macrophage Proliferation, Survival & Differentiation RAF RAF MEK MEK ERK ERK STAT STAT Vimseltinib Vimseltinib Vimseltinib->CSF1R_inactive Inhibition

Caption: Vimseltinib's Inhibition of CSF1R Signaling.

Preclinical and Clinical Evidence

Preclinical Data

In preclinical studies, vimseltinib has demonstrated potent and selective inhibition of CSF1R. In vitro, it effectively inhibited CSF1R phosphorylation and the proliferation of CSF1-dependent cell lines.[8] In vivo studies in mouse models showed that vimseltinib treatment led to the depletion of macrophages in tumors and other tissues, resulting in the inhibition of tumor growth.[7]

ParameterResultReference
CSF1R Kinase Inhibition (IC50) <10 nM[5]
M-NFS-60 Cell Proliferation (IC50) ~10 nM[8]
In Vivo Macrophage Depletion Significant reduction in tumor-associated macrophages
Clinical Data: The MOTION Phase 3 Study

The efficacy and safety of vimseltinib in patients with symptomatic TGCT not amenable to surgery were evaluated in the pivotal Phase 3 MOTION trial (NCT05059262).[2][6] This global, double-blind, placebo-controlled study demonstrated a statistically significant and clinically meaningful improvement in the primary endpoint of Objective Response Rate (ORR) at week 25 for patients treated with vimseltinib compared to placebo.[2][9]

Table 1: Efficacy Results from the MOTION Phase 3 Study (Week 25)

EndpointVimseltinib (n=83)Placebo (n=40)p-valueReference
Objective Response Rate (ORR) per RECIST v1.1 40%0%<0.0001[2][9]
ORR per Tumor Volume Score (TVS) 67%0%<0.0001[2]
Mean Change from Baseline in Active Range of Motion +18.4%+3.8%0.0077[2]
Mean Change from Baseline in PROMIS Physical Function +4.9+1.60.0007[2]
Mean Change from Baseline in Worst Stiffness (NRS) -3.2-1.4<0.0001[2]
Pain Response Rate (BPI) 48%23%0.0056[2]

RECIST: Response Evaluation Criteria in Solid Tumors; TVS: Tumor Volume Score; PROMIS: Patient-Reported Outcomes Measurement Information System; BPI: Brief Pain Inventory; NRS: Numeric Rating Scale.

Vimseltinib was generally well-tolerated, with most treatment-emergent adverse events (TEAEs) being grade 1 or 2.[9] Importantly, there was no evidence of cholestatic hepatotoxicity, a concern with other CSF1R inhibitors.[3][9]

Table 2: Common Treatment-Emergent Adverse Events (≥15%) in the MOTION Study

Adverse EventVimseltinib (n=83)Placebo (n=40)Reference
Periorbital edema 45%13%[10]
Fatigue 33%15%[10]
Face edema 31%8%[10]
Pruritus 29%8%[10]
Headache 28%26%[10]
Asthenia 27%Not Reported[10]
Nausea 25%Not Reported[10]
Increased blood creatinine 24%Not Reported[10]
Increased aspartate aminotransferase 23%Not Reported[10]

Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the activity of CSF1R inhibitors like vimseltinib.

CSF1R Phosphorylation ELISA

This assay quantifies the inhibition of CSF1-induced autophosphorylation of CSF1R in a cellular context.

Objective: To determine the IC50 of a test compound for CSF1R phosphorylation.

Materials:

  • THP-1 cells (or other CSF1R-expressing cell line)

  • RPMI-1640 medium with 10% FBS

  • Recombinant human CSF1

  • Test compound (e.g., vimseltinib)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Commercially available CSF1R phosphotyrosine sandwich ELISA kit

  • 96-well microplate

  • Plate reader

Procedure:

  • Cell Culture and Starvation: Culture THP-1 cells in RPMI-1640 with 10% FBS. Prior to the assay, serum-starve the cells for 4-6 hours.

  • Compound Treatment: Seed the starved cells in a 96-well plate. Treat the cells with serial dilutions of the test compound for 1-2 hours at 37°C.

  • CSF1 Stimulation: Stimulate the cells with an EC80 concentration of recombinant human CSF1 for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the media and lyse the cells with cold cell lysis buffer.

  • ELISA: Perform the sandwich ELISA according to the manufacturer's protocol. This typically involves:

    • Adding cell lysates to wells pre-coated with a capture antibody for total CSF1R.

    • Incubating to allow binding of CSF1R to the capture antibody.

    • Washing the wells to remove unbound material.

    • Adding a detection antibody that specifically recognizes phosphorylated tyrosine residues on CSF1R.

    • Incubating to allow the detection antibody to bind.

    • Washing the wells.

    • Adding a substrate and measuring the resulting signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition of CSF1R phosphorylation for each compound concentration and determine the IC50 value using a suitable curve-fitting software.

start Start: CSF1R-expressing cells starve Serum Starvation start->starve treat Treat with Vimseltinib starve->treat stimulate Stimulate with CSF1 treat->stimulate lyse Cell Lysis stimulate->lyse elisa Phospho-CSF1R Sandwich ELISA lyse->elisa read Measure Signal (Plate Reader) elisa->read analyze Data Analysis (IC50 determination) read->analyze end End analyze->end

Caption: Workflow for CSF1R Phosphorylation ELISA.
M-NFS-60 Cell Proliferation Assay

This assay measures the effect of a CSF1R inhibitor on the proliferation of a CSF1-dependent cell line.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound.

Materials:

  • M-NFS-60 cells

  • RPMI-1640 medium with 10% FBS and recombinant murine CSF1

  • Test compound (e.g., vimseltinib)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well microplate

  • Plate reader

Procedure:

  • Cell Seeding: Seed M-NFS-60 cells in a 96-well plate in media containing a concentration of CSF1 that supports optimal growth.

  • Compound Treatment: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Signal Reading: Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percent growth inhibition for each compound concentration and determine the GI50 value.

Quantification of cFOS mRNA Expression in Mouse Spleen

This pharmacodynamic assay measures the in vivo inhibition of CSF1R signaling by assessing the expression of a downstream target gene.

Objective: To evaluate the in vivo target engagement of a CSF1R inhibitor.

Materials:

  • Mice

  • Test compound (e.g., vimseltinib)

  • Recombinant murine CSF1

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for cFOS and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Animal Dosing: Administer the test compound to mice via the desired route (e.g., oral gavage).

  • CSF1 Challenge: At a specified time point after dosing, challenge the mice with an injection of recombinant murine CSF1 to induce cFOS expression.

  • Tissue Harvest: At the peak of cFOS expression (typically 30-60 minutes post-challenge), euthanize the mice and harvest the spleens.

  • RNA Extraction: Isolate total RNA from the spleen tissue using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers for cFOS and a housekeeping gene to determine the relative expression levels of cFOS mRNA.

  • Data Analysis: Normalize the cFOS expression to the housekeeping gene and compare the expression levels in treated versus vehicle control animals to determine the percent inhibition of CSF1-induced cFOS expression.

Conclusion

Vimseltinib represents a promising, highly selective CSF1R inhibitor with demonstrated clinical efficacy and a manageable safety profile in patients with TGCT. Its "switch-control" mechanism of action provides potent and targeted inhibition of the CSF1R signaling pathway, addressing a key driver of this disease. The data summarized in this guide, along with the detailed experimental protocols, provide a comprehensive technical resource for researchers and drug development professionals working in the field of CSF1R-targeted therapies. Further investigation into the full potential of vimseltinib in TGCT and other CSF1R-driven diseases is warranted.

References

The Role of PDE10A Inhibitors in Mitigating Cognitive Deficits in Rodent Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairments are a debilitating hallmark of several neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease. Current therapeutic strategies often fail to adequately address these cognitive deficits, highlighting a significant unmet medical need. Phosphodiesterase 10A (PDE10A) has emerged as a promising therapeutic target due to its unique expression profile and its role in modulating key signaling pathways involved in cognition. This technical guide provides an in-depth overview of the preclinical evidence supporting the use of PDE10A inhibitors to ameliorate cognitive deficits in rat models, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

PDE10A Signaling Pathway

PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in neuronal signaling.[1][2] It is highly expressed in the medium spiny neurons (MSNs) of the striatum, a brain region pivotal for cognition, motor control, and reward processing.[1] Within MSNs, PDE10A is a key regulator of signaling cascades downstream of dopamine (B1211576) and glutamate (B1630785) receptors. By degrading cAMP and cGMP, PDE10A modulates the activity of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases, in turn, phosphorylate a multitude of downstream targets, including transcription factors and synaptic proteins, thereby influencing neuronal excitability, synaptic plasticity, and gene expression.[3][4] Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, potentiating the signaling through these pathways and offering a mechanism to restore cognitive function in pathological states.[1]

PDE10A_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic MSN Glutamate_release Glutamate NMDA_R NMDA Receptor Glutamate_release->NMDA_R Activates Dopamine_release Dopamine D1_R D1 Receptor Dopamine_release->D1_R Activates D2_R D2 Receptor Dopamine_release->D2_R Activates GC Guanylyl Cyclase NMDA_R->GC Stimulates AC Adenylyl Cyclase D1_R->AC Stimulates D2_R->AC Inhibits cAMP cAMP AC->cAMP Synthesizes cGMP cGMP GC->cGMP Synthesizes PKA PKA cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Hydrolyzed by PKG PKG cGMP->PKG Activates cGMP->PDE10A Hydrolyzed by Cognitive_Function Cognitive Function (Synaptic Plasticity, Gene Expression) PKA->Cognitive_Function Modulates PKG->Cognitive_Function Modulates PDE10A_Inhibitor PDE10A Inhibitor PDE10A_Inhibitor->PDE10A Inhibits ASST_Workflow Start Start Habituation Habituation to Apparatus & Food Reward Start->Habituation Pre-training Training to Dig Habituation->Pre-training SD Simple Discrimination (e.g., Medium 1 vs. Medium 2) Pre-training->SD CD Compound Discrimination (Irrelevant cue introduced, e.g., Odor) SD->CD ID_Shift Intra-Dimensional Shift (New exemplars of the same dimension) CD->ID_Shift ED_Shift Extra-Dimensional Shift (Previously irrelevant dimension becomes relevant) ID_Shift->ED_Shift Reversal Reversal Learning ED_Shift->Reversal End End Reversal->End NOR_Logic Premise Rodents have an innate preference for novelty Familiarization Exposure to two identical objects (A + A) Premise->Familiarization Memory_Formation Formation of memory for object A Familiarization->Memory_Formation Test_Phase Presentation of one familiar (A) and one novel object (B) Memory_Formation->Test_Phase Exploration_Choice Rat chooses which object to explore more Test_Phase->Exploration_Choice Intact_Memory Intact Recognition Memory Exploration_Choice->Intact_Memory If memory is intact Impaired_Memory Impaired Recognition Memory Exploration_Choice->Impaired_Memory If memory is impaired Outcome_Intact More time exploring novel object (B) Intact_Memory->Outcome_Intact Outcome_Impaired Equal time exploring both objects (A & B) Impaired_Memory->Outcome_Impaired

References

The Central Role of CSF1R in Tenosynovial Giant Cell Tumor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenosynovial giant cell tumor (TGCT) is a rare, locally aggressive neoplasm of the synovium characterized by the overexpression of Colony-Stimulating Factor 1 (CSF1). This leads to the recruitment and proliferation of cells expressing the CSF1 receptor (CSF1R), predominantly macrophages, which form the bulk of the tumor. The CSF1-CSF1R signaling axis is therefore the central driver of TGCT pathogenesis and has emerged as a critical therapeutic target. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and clinical targeting of CSF1R in TGCT.

Molecular Pathogenesis: The CSF1-CSF1R Axis

The defining molecular feature of TGCT is the aberrant overexpression of CSF1 by a small subset of neoplastic synovial cells.[1][2][3][4][5] This is most commonly caused by a chromosomal translocation involving the CSF1 gene on chromosome 1p13.[3][6][7][8] The most frequent fusion partner is the COL6A3 gene on chromosome 2q35, leading to a COL6A3-CSF1 fusion gene.[3][8][9] This translocation places the CSF1 coding sequence under the control of the highly active COL6A3 promoter, resulting in significant overexpression and secretion of the CSF1 ligand.[8][10]

The secreted CSF1 acts as a potent chemoattractant and mitogen for a variety of non-neoplastic cells that express its receptor, CSF1R, a receptor tyrosine kinase.[1][2][3][7] This includes monocytes, macrophages, and osteoclast-like giant cells, which are recruited to the synovium and proliferate, creating the characteristic tumor mass.[2][3][4] This phenomenon, where a small population of neoplastic cells orchestrates the formation of a much larger tumor composed of reactive, non-neoplastic cells, is termed the "landscape effect".[2][3][4][5][8]

Interestingly, recent single-cell RNA sequencing studies have revealed that the neoplastic, CSF1-producing cells in TGCT do not themselves express CSF1R.[2][11][12] This indicates a paracrine rather than autocrine signaling mechanism, where the neoplastic cells are not directly stimulated by the CSF1 they produce.[1][9]

Signaling Pathway

Upon binding of CSF1, CSF1R dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell survival, proliferation, differentiation, and migration. Key downstream pathways include the phosphatidylinositol 3-kinase (PI3K)/AKT and the Ras/mitogen-activated protein kinase (MAPK) pathways.

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF1 Ligand CSF1R CSF1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Differentiation, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: CSF1R Signaling Pathway in TGCT. (Max Width: 760px)

Therapeutic Targeting of CSF1R

The central role of the CSF1-CSF1R axis in TGCT pathogenesis makes it an ideal therapeutic target. Inhibition of CSF1R signaling is designed to block the recruitment and proliferation of the CSF1R-expressing cells that constitute the tumor mass, leading to tumor regression.[13][14][15] Several small molecule inhibitors of CSF1R have been developed and have shown significant clinical efficacy.

CSF1R Inhibitors in Clinical Use and Development
InhibitorMechanism of ActionFDA Approval Status for TGCTKey Clinical Trial(s)
Pexidartinib (B1662808) (Turalio) Potent and selective inhibitor of CSF1R, also inhibits c-KIT and FLT3.[7][16]Approved in 2019 for adult patients with symptomatic TGCT associated with severe morbidity or functional limitations and not amenable to improvement with surgery.[13]ENLIVEN (Phase 3, NCT02371369)[13]
Vimseltinib (B1652902) (Romvimza) Selective CSF1R inhibitor.[14][17]Approved in 2025 for adults with symptomatic TGCT for whom surgical resection may cause worsening functional limitation or severe morbidity.[13]MOTION (Phase 3, NCT05059340)[13]
Emactuzumab Monoclonal antibody targeting CSF1R.InvestigationalPhase 1 (NCT01494688)
Sotuletinib (BLZ945) Selective CSF1R inhibitor.InvestigationalPreclinical and early clinical studies.[18]
Imatinib Broad-spectrum tyrosine kinase inhibitor with activity against CSF1R.[6][14]Not approved for TGCT, limited activity shown.[14]Various Phase 2 studies.
Nilotinib Broad-spectrum tyrosine kinase inhibitor with activity against CSF1R.[14]Not approved for TGCT, limited activity shown.[14]Various Phase 2 studies.
Clinical Efficacy of CSF1R Inhibitors

The efficacy of CSF1R inhibitors is well-documented in clinical trials. The pivotal Phase 3 ENLIVEN study of pexidartinib demonstrated a statistically significant improvement in overall response rate (ORR) compared to placebo.[13] Similarly, the MOTION study of vimseltinib also showed a significant ORR.[13]

StudyDrugPhaseOverall Response Rate (ORR)
ENLIVEN Pexidartinib338% (vs. 0% for placebo)[13]
MOTION Vimseltinib340% (vs. 0% for placebo)[13]
Phase 1 Extension Pexidartinib152% partial response[19]
Phase 1 Vimseltinib172% (by RECIST v1.1)[14][20]

Experimental Protocols and Methodologies

The elucidation of CSF1R's role in TGCT has been facilitated by a range of molecular and cellular biology techniques.

Fluorescence In Situ Hybridization (FISH) for CSF1 Rearrangement

Objective: To detect the presence of a chromosomal translocation involving the CSF1 gene locus.

Methodology:

  • Probe Design: Dual-color, break-apart probes are designed to flank the CSF1 gene on chromosome 1p13.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized, rehydrated, and subjected to enzymatic digestion to expose the nuclear DNA.

  • Hybridization: The FISH probes are applied to the tissue sections and incubated overnight to allow for hybridization to the target DNA sequences.

  • Washing and Counterstaining: Post-hybridization washes are performed to remove unbound probes. The slides are then counterstained with DAPI to visualize the cell nuclei.

  • Microscopy and Analysis: Slides are visualized using a fluorescence microscope. In cells without a translocation, the two fluorescent signals (e.g., red and green) will appear as a single, fused signal (or in close proximity). In cells with a CSF1 translocation, the signals will be split apart. The percentage of cells with the translocation can then be quantified.[3][5]

FISH_Workflow cluster_workflow FISH for CSF1 Rearrangement Workflow Start FFPE Tumor Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Digestion Enzymatic Digestion Deparaffinization->Digestion Hybridization Probe Hybridization Digestion->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Counterstaining DAPI Counterstaining Washing->Counterstaining Microscopy Fluorescence Microscopy Counterstaining->Microscopy Analysis Analysis of Signal Patterns Microscopy->Analysis End Detection of CSF1 Translocation Analysis->End

Caption: Experimental Workflow for FISH Analysis. (Max Width: 760px)
Single-Cell RNA Sequencing (scRNA-seq)

Objective: To characterize the cellular heterogeneity of TGCT and identify the specific cell populations expressing CSF1 and CSF1R.

Methodology:

  • Tissue Dissociation: Fresh tumor tissue is enzymatically and mechanically dissociated to generate a single-cell suspension.

  • Cell Capture and Barcoding: Single cells are captured in droplets along with barcoded beads using a microfluidics platform (e.g., 10x Genomics).

  • Reverse Transcription and Library Preparation: mRNA from each cell is reverse transcribed into cDNA, which is then amplified. Sequencing libraries are prepared from the barcoded cDNA.

  • Sequencing: The libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are aligned to a reference genome, and gene expression is quantified for each cell. Bioinformatic analysis is used to cluster cells based on their gene expression profiles, allowing for the identification of distinct cell types (e.g., neoplastic synoviocytes, macrophages, T-cells). The expression of CSF1 and CSF1R can then be mapped to these specific cell populations.[2][5][11]

Development of TGCT Cell Lines

Objective: To establish in vitro models for preclinical drug screening and mechanistic studies.

Methodology:

  • Tissue Collection and Processing: Surgically resected tumor tissues are collected under sterile conditions and mechanically and enzymatically digested.

  • Cell Culture: The resulting cell suspension is cultured in appropriate media supplemented with growth factors.

  • Characterization: Established cell lines are characterized for their morphology, growth kinetics, and expression of key markers such as CSF1R and CD68 using techniques like immunofluorescence and Western blotting.[18]

  • Functional Assays: The cell lines can be used in proliferation assays (e.g., MTT assay) and 3D spheroid formation assays to assess the effects of CSF1R inhibitors.[18]

Future Directions

While the targeting of CSF1R has revolutionized the treatment of inoperable TGCT, several areas of research are ongoing:

  • Mechanisms of Resistance: Understanding the mechanisms by which some tumors are resistant to CSF1R inhibitors is crucial for developing second-line therapies.

  • Combination Therapies: Investigating the combination of CSF1R inhibitors with other agents to enhance efficacy or overcome resistance.

  • Biomarkers: Identifying predictive biomarkers to better select patients who are most likely to respond to CSF1R inhibition.

  • Long-term Safety: Continued monitoring of the long-term safety profile of CSF1R inhibitors is essential.

References

MT-3014 and Cyclic Nucleotide Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MT-3014, a novel phosphodiesterase 10A (PDE10A) inhibitor, and its role in modulating cyclic nucleotide signaling. The information presented herein is a synthesis of available preclinical data, intended to provide a comprehensive resource for professionals in the fields of neuroscience and drug development.

Introduction to this compound and its Target, PDE10A

This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in intracellular signaling by hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two key second messengers. By inhibiting PDE10A, this compound elevates the levels of cAMP and cGMP in the striatum, thereby modulating the activity of downstream signaling pathways. This mechanism of action has positioned this compound as a potential therapeutic agent for neuropsychiatric disorders, particularly schizophrenia, by addressing both positive and cognitive symptoms.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies. This data highlights its potency, in vivo efficacy, and target engagement.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpeciesDescription
IC50 0.357 nmol/L-In vitro inhibitory concentration against PDE10A.[1]
ED50 0.30 mg/kgRatEffective dose for 50% reduction of MK-801-induced hyperactivity.[1]
ED50 0.48 mg/kgRatEffective dose for 50% reduction of spontaneous locomotion.[1]
ID50 0.32 mg/kgRatInhibitory dose for 50% suppression of the conditioned avoidance response.[1]

Table 2: Comparative In Vivo Efficacy of this compound and Risperidone

CompoundID50 (Conditioned Avoidance Response)Species
This compound 0.32 mg/kgRat[1]
Risperidone 0.63 mg/kgRat[1]

Table 3: Target Engagement of this compound in the Rat Brain

ParameterFindingDescription
PDE10A Occupancy ~60% at the ID50 for conditioned avoidance responseBrain PDE10A occupancy as determined by positron emission tomography (PET) using [11C]IMA107.[1]

Signaling Pathways and Experimental Workflows

This compound and the Cyclic Nucleotide Signaling Pathway

The following diagram illustrates the central role of PDE10A in the hydrolysis of cAMP and cGMP and the mechanism by which this compound modulates this pathway.

This compound Mechanism of Action in Cyclic Nucleotide Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates GC Guanylyl Cyclase GPCR->GC Activates cAMP cAMP AC->cAMP Synthesizes cGMP cGMP GC->cGMP Synthesizes ATP ATP ATP->AC Substrate GTP GTP GTP->GC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates cGMP->PDE10A Substrate AMP AMP GMP GMP CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Neuronal Function, Plasticity) pCREB->Gene_Expression Regulates PDE10A->AMP PDE10A->GMP MT3014 This compound MT3014->PDE10A Inhibits

Caption: this compound inhibits PDE10A, increasing cAMP and cGMP levels and downstream signaling.

Experimental Workflow: Measurement of Striatal cAMP/cGMP Levels

The following diagram outlines a typical workflow for quantifying changes in cyclic nucleotide levels in the rat striatum following this compound administration.

Workflow for cAMP/cGMP Measurement in Rat Striatum cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Animal_Dosing Oral Administration of this compound to Rats Tissue_Harvest Harvest Striatal Tissue at a Specific Time Point Animal_Dosing->Tissue_Harvest Homogenization Homogenize Tissue in Lysis Buffer Tissue_Harvest->Homogenization Centrifugation Centrifuge to Remove Debris Homogenization->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection ELISA Perform Competitive ELISA/EIA for cAMP and cGMP Supernatant_Collection->ELISA Plate_Reading Read Absorbance on a Plate Reader ELISA->Plate_Reading Concentration_Calc Calculate cAMP/cGMP Concentrations Plate_Reading->Concentration_Calc Standard_Curve Generate Standard Curve Standard_Curve->Concentration_Calc Normalization Normalize to Protein Concentration Concentration_Calc->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis

Caption: A typical workflow for measuring cyclic nucleotides in brain tissue.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies in the field. The exact parameters for the this compound studies may have varied.

In Vitro PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

Objective: To determine the in vitro potency (IC50) of this compound against the PDE10A enzyme.

Principle: This assay is based on the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate upon hydrolysis by PDE10A.

Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • This compound in a suitable solvent (e.g., DMSO)

  • Binding agent that selectively binds to the hydrolyzed monophosphate product

  • 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the diluted this compound or vehicle (DMSO) to the wells of the microplate.

  • Add the fluorescently labeled substrate to all wells.

  • Initiate the enzymatic reaction by adding the diluted PDE10A enzyme to all wells except for the negative control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the binding agent.

  • Measure the fluorescence polarization on a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.

Measurement of cAMP and cGMP Levels in Rat Striatum (ELISA/EIA)

Objective: To quantify the effect of this compound on cAMP and cGMP levels in the rat striatum.

Materials:

  • Male Wistar rats

  • This compound suspension for oral gavage

  • Liquid nitrogen

  • Tissue homogenizer

  • Lysis buffer (e.g., 0.1 M HCl)

  • Commercial cAMP and cGMP enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) kits

  • BCA protein assay kit

  • Microplate reader

Procedure:

  • Administer this compound or vehicle orally to rats.

  • At a specified time point post-administration, euthanize the animals and rapidly dissect the striatum.

  • Immediately freeze the tissue in liquid nitrogen.

  • Homogenize the frozen tissue in lysis buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant for analysis.

  • Determine the total protein concentration of the supernatant using a BCA assay for normalization.

  • Perform the cAMP and cGMP EIA/ELISA according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader.

  • Calculate the concentrations of cAMP and cGMP from the standard curve and normalize to the protein concentration.

Western Blotting for Phosphorylated CREB (pCREB)

Objective: To assess the downstream effect of elevated cyclic nucleotide levels by measuring the phosphorylation of CREB.

Materials:

  • Rat striatal tissue lysates (prepared as in 4.2)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pCREB (Ser133) and anti-total CREB or a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the striatal lysates.

  • Denature equal amounts of protein from each sample in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total CREB or a loading control to normalize the pCREB signal.

  • Quantify the band intensities using densitometry software.

In Vivo Behavioral Assessments in Rats

Objective: To evaluate the antipsychotic-like potential of this compound by its ability to reverse the hyperlocomotion induced by the NMDA receptor antagonist MK-801.

Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

Procedure:

  • Acclimate the rats to the testing room.

  • Administer this compound or vehicle orally.

  • After a specified pretreatment time, administer MK-801 (e.g., 0.075 mg/kg, s.c.) or saline.[1]

  • Immediately place the rats in the open-field arenas.

  • Record locomotor activity for a set duration (e.g., 60-120 minutes).

  • Analyze the data for parameters such as total distance traveled, horizontal activity, and vertical activity.

Objective: To assess the antipsychotic-like activity of this compound, as this model is highly predictive of clinical antipsychotic efficacy.

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock, and equipped with a conditioned stimulus (e.g., a light or a tone).

Procedure:

  • Training: Place the rat in the shuttle box. Present a conditioned stimulus (CS) for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US; a mild foot shock). The rat can avoid the shock by moving to the other compartment during the CS presentation. If the rat does not move, it receives the shock until it escapes to the other compartment. Repeat for a set number of trials over several days until a stable avoidance response is learned.

  • Testing: Administer this compound or vehicle orally to the trained rats.

  • After a specified pretreatment time, place the rats in the shuttle box and present a series of CS-US trials.

  • Record the number of avoidances (moving during the CS), escapes (moving during the US), and escape failures.

  • A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without increasing escape failures.

Conclusion

This compound is a novel and potent PDE10A inhibitor that effectively modulates cyclic nucleotide signaling in the striatum. Preclinical data demonstrate its potential as an antipsychotic agent with a favorable profile. The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in this compound and the broader field of PDE10A inhibition. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

Vimseltinib: A Comprehensive Technical Guide to a Switch-Control Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vimseltinib (B1652902) is an orally administered, potent, and highly selective switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] Its unique mechanism of action, which locks the kinase in an inactive conformation, offers a differentiated profile with significant therapeutic potential.[1][3] Approved by the FDA for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT) not amenable to surgery, vimseltinib has demonstrated robust clinical efficacy and a manageable safety profile.[4][5] This technical guide provides an in-depth overview of vimseltinib's mechanism of action, pharmacology, clinical data, and the experimental methodologies used in its characterization.

Introduction to Vimseltinib and its Target

Tenosynovial giant cell tumor is a rare, locally aggressive neoplasm characterized by the overexpression of CSF1.[6] This leads to the recruitment of CSF1R-expressing cells, primarily macrophages, which constitute the bulk of the tumor mass.[7] By inhibiting the CSF1R signaling pathway, vimseltinib effectively reduces tumor size and improves symptoms in patients with TGCT.[8][9]

Vimseltinib was developed through a proprietary switch-control kinase inhibitor platform.[10] Unlike traditional kinase inhibitors that compete with ATP, vimseltinib binds to the switch pocket of CSF1R, stabilizing the inactive state of the kinase and preventing its activation.[1][3] This mechanism contributes to its high selectivity, with over 500-fold greater selectivity for CSF1R compared to closely related kinases.[1][2]

Mechanism of Action: A Switch-Control Inhibitor

The CSF1R kinase domain transitions between active and inactive conformations, a process regulated by a "switch" region. In the inactive state, this region prevents the kinase from adopting the proper conformation for ATP binding and catalysis. Vimseltinib exploits this natural regulatory mechanism. It binds to a "switch control pocket," an allosteric site adjacent to the ATP-binding pocket, effectively locking the kinase in its inactive state.[3][11] This prevents autophosphorylation and the initiation of downstream signaling cascades, even in the presence of the CSF1 ligand.[1]

Below is a diagram illustrating the CSF1R signaling pathway and the inhibitory action of vimseltinib.

G cluster_membrane Cell Membrane CSF1 CSF1 Ligand CSF1R_inactive CSF1R (Inactive) CSF1->CSF1R_inactive Binds CSF1R_active CSF1R (Active) (Dimerized & Autophosphorylated) CSF1R_inactive->CSF1R_active Activates Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) CSF1R_active->Downstream Initiates Vimseltinib Vimseltinib Vimseltinib->CSF1R_inactive Binds & Stabilizes (Switch-Control Inhibition) Proliferation Macrophage Proliferation, Survival, and Differentiation Downstream->Proliferation Promotes

Caption: CSF1R signaling pathway and vimseltinib's mechanism of action.

Quantitative Data

Efficacy and Clinical Data (Phase III MOTION Study)

The efficacy of vimseltinib was established in the Phase III MOTION trial, a randomized, double-blind, placebo-controlled study in patients with TGCT not amenable to surgery.[5][6]

ParameterVimseltinib (n=83)Placebo (n=40)p-value
Objective Response Rate (ORR) at Week 25 (RECIST v1.1) 40% (95% CI: 29%, 51%)0% (95% CI: 0%, 9%)<0.0001
ORR by Tumor Volume Score (TVS) 67% (95% CI: 56%-77%)0%<0.0001
Mean Change in Active Range of Motion (ROM) 18.4% improvement3.8% improvement0.0077
Pain Responders 48%23%0.0056
Responses Ongoing at 6 Months 85%N/A
Responses Ongoing at 9 Months 58%N/A

Data sourced from references[5][8][10][12][13].

Pharmacokinetic Properties
ParameterValue
Median Tmax (Time to Peak Concentration) 1 hour
Cmax (Single Dose) 283 ng/mL
AUC0-inf (Single Dose) 46,900 ng·h/mL
Cmax (Steady-State) 747 ng/mL
AUC0-24h (Steady-State) 13,400 ng·h/mL
Volume of Distribution 90 L
Plasma Protein Binding 96.5%
Elimination Half-life ~6 days
Apparent Clearance 0.5 L/h

Data sourced from reference[1].

In Vitro Potency
AssayIC50 Value
CSF1R Kinase Inhibition <0.01 µM
c-Kit Kinase Inhibition 0.1-1 µM
M-NFS-60 Cell Proliferation 10.1 nmol/L

Data sourced from references[3].

Experimental Protocols

Biochemical Kinase Assay (Luminescence-Based)

This protocol outlines a common method for assessing CSF1R kinase activity and the inhibitory potential of compounds like vimseltinib.

Objective: To measure the amount of ADP produced as a result of kinase activity.

Materials:

  • Recombinant human CSF1R kinase domain

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Vimseltinib or other test inhibitors

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White 96-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of vimseltinib in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the test inhibitor solution.

  • Enzyme Addition: Add the diluted CSF1R enzyme to each well, except for the "no-enzyme" controls. Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Reaction Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the "no-inhibitor" control and determine the IC50 value.

The following diagram illustrates the workflow for a typical biochemical kinase assay.

G A Prepare serial dilutions of Vimseltinib B Add Vimseltinib and CSF1R enzyme to plate A->B C Pre-incubate B->C D Initiate reaction with ATP and substrate C->D E Incubate at 30°C D->E F Stop reaction and deplete ATP (ADP-Glo™ Reagent) E->F G Convert ADP to ATP and generate light (Kinase Detection Reagent) F->G H Measure luminescence G->H I Calculate IC50 H->I

Caption: Workflow for a luminescence-based biochemical kinase assay.
Cell-Based Proliferation Assay (M-NFS-60)

This assay determines the effect of a compound on the proliferation of a cell line that is dependent on CSF1 for growth.

Objective: To measure the inhibition of CSF1-dependent cell proliferation.

Materials:

  • M-NFS-60 cells (murine myelogenous leukemia cell line)

  • RPMI-1640 medium supplemented with FBS, horse serum, and recombinant human M-CSF (rhM-CSF)

  • Vimseltinib or other test inhibitors

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed M-NFS-60 cells into a 96-well plate in culture medium containing a suboptimal concentration of rhM-CSF.

  • Compound Addition: Add serial dilutions of vimseltinib to the wells. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The absorbance is proportional to the number of viable cells. Calculate the percent inhibition of proliferation for each compound concentration and determine the EC50 value.

Cellular Phosphorylation Assay (Western Blot)

This protocol is used to assess the phosphorylation status of CSF1R and its downstream effectors, such as ERK, within cells.

Objective: To determine if vimseltinib inhibits CSF1-induced phosphorylation of target proteins.

Materials:

  • A suitable cell line expressing CSF1R (e.g., THP-1 human monocytic leukemia cells)

  • Cell culture medium

  • Recombinant human M-CSF

  • Vimseltinib or other test inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-CSF1R, anti-total-CSF1R, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Serum-starve the cells to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of vimseltinib for 1-2 hours.

    • Stimulate the cells with rhM-CSF for a short period (e.g., 5-15 minutes) to induce phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Apply a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein. The intensity of the phospho-protein band relative to the total protein band indicates the level of phosphorylation.

The logical relationship for assessing cellular activity is depicted below.

G A Cell Treatment with Vimseltinib and CSF1 B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Primary Antibody Incubation (e.g., anti-pCSF1R) E->F G Secondary Antibody Incubation F->G H Signal Detection G->H I Analysis of Phosphorylation H->I

Caption: Workflow for a cellular phosphorylation assay via Western Blot.
Patient-Derived Xenograft (PDX) Model for TGCT

PDX models are crucial for evaluating the in vivo efficacy of anti-cancer agents in a system that more closely recapitulates the human tumor environment.

Objective: To establish a TGCT tumor in immunodeficient mice and assess the anti-tumor activity of vimseltinib.

Materials:

  • Fresh, sterile TGCT tumor tissue from a patient

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Surgical instruments

  • Vimseltinib formulation for oral administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Obtain fresh tumor tissue from surgery under sterile conditions.

    • Mechanically dissect the tumor into small fragments (e.g., 2-3 mm³).

    • Surgically implant the tumor fragments into a subcutaneous or other appropriate site in the immunodeficient mice.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size.

    • Measure the tumor dimensions regularly (e.g., twice weekly) using calipers.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer vimseltinib (e.g., by oral gavage) to the treatment group according to the desired dosing schedule. The control group receives the vehicle.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth in all groups throughout the study.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Analysis: Compare the tumor growth rates and final tumor volumes between the vimseltinib-treated and vehicle-treated groups to determine the in vivo efficacy.

Conclusion

Vimseltinib represents a significant advancement in the treatment of TGCT, offering a highly selective and effective therapeutic option for patients. Its unique switch-control mechanism of CSF1R inhibition provides a strong rationale for its favorable safety and efficacy profile. The experimental methodologies detailed in this guide provide a framework for the continued investigation of vimseltinib and the development of future kinase inhibitors. The comprehensive data presented underscore the robust preclinical and clinical evidence supporting its use.

References

Vimseltinib (DCC-3014): A Deep Dive into Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vimseltinib (B1652902) (DCC-3014) is an investigational, orally administered tyrosine kinase inhibitor designed as a highly selective and potent "switch-control" inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] Its mechanism of action, which involves stabilizing CSF1R in an inactive conformation, confers a high degree of selectivity, minimizing off-target effects that can lead to toxicity.[4][5] This technical guide provides a comprehensive overview of the target selectivity of vimseltinib, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways and experimental workflows.

Mechanism of Action and Target Profile

Vimseltinib targets CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells, including macrophages, microglia, and osteoclasts.[4][6] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including tenosynovial giant cell tumor (TGCT), where overexpression of CSF1 leads to the recruitment and proliferation of CSF1R-expressing cells.[1][7]

By binding to the "switch pocket" of the CSF1R kinase domain, vimseltinib locks the receptor in an inactive state, preventing autophosphorylation and subsequent downstream signaling.[4][8] This "switch-control" inhibition is a key feature that contributes to its remarkable selectivity.

The following diagram illustrates the simplified CSF1R signaling pathway and the point of inhibition by vimseltinib.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CSF1R CSF1R PI3K PI3K CSF1R->PI3K Activates RAS RAS CSF1R->RAS Activates STAT STAT CSF1R->STAT Activates CSF1 CSF1 Ligand CSF1->CSF1R Binds Vimseltinib Vimseltinib (DCC-3014) Vimseltinib->CSF1R Inhibits (Switch Control) AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: Simplified CSF1R signaling pathway and inhibition by vimseltinib.

Quantitative Selectivity Data

Vimseltinib has demonstrated exceptional selectivity for CSF1R over other kinases, including closely related type III receptor tyrosine kinases.

Biochemical Kinase Inhibition

The following table summarizes the inhibitory activity of vimseltinib against CSF1R and a selection of off-target kinases.

Target KinaseIC50 (nM)Fold Selectivity vs. CSF1RATP Concentration
CSF1R 4.2 -4 mM
KIT>2100>500-fold1-4 mM
FLT3>2100>500-fold1-4 mM
PDGFRA>2100>500-fold1-4 mM
PDGFRB>2100>500-fold1-4 mM

Data sourced from preclinical studies.[1][2][9]

Furthermore, in a broad panel of approximately 300 human kinases, vimseltinib was found to be >100-fold selective for CSF1R versus all kinases tested and >1,000-fold selective for 294 of these kinases.[2][9]

Cellular Activity

Vimseltinib effectively inhibits the proliferation of CSF1-dependent cells.

Cell LineAssay TypeIC50 (nM)
M-NFS-60Cell Proliferation10.1

M-NFS-60 is a murine myelogenous leukemia cell line that depends on CSF1 for proliferation.[2]

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of vimseltinib against a panel of kinases was determined using a spectrophotometric coupled-enzyme assay.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of vimseltinib against target kinases.

Methodology:

  • The assay continuously monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. This reaction is coupled to the kinase activity.

  • Assays are conducted in 384-well plates.

  • The reaction mixture contains the specific kinase, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, and varying concentrations of vimseltinib.

  • The reaction is initiated by the addition of ATP.

  • The decrease in absorbance at 340 nm is measured spectrophotometrically at 30°C.

  • IC50 values are calculated from the dose-response curves.

The following diagram illustrates the workflow for the in vitro kinase assay.

cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Vimseltinib Serial Dilution Plate 384-well Plate Compound->Plate Enzymes Kinase, Pyruvate Kinase, Lactate Dehydrogenase Enzymes->Plate ATP Add ATP to Initiate Reaction Plate->ATP Incubate Incubate at 30°C ATP->Incubate Spectro Spectrophotometric Reading (Absorbance at 340 nm) Incubate->Spectro Analysis Calculate IC50 Values Spectro->Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Cellular Proliferation Assay (M-NFS-60)

The effect of vimseltinib on the proliferation of the CSF1-dependent M-NFS-60 cell line was assessed using a resazurin-based assay.

Objective: To determine the IC50 of vimseltinib for inhibiting CSF1-dependent cell proliferation.

Methodology:

  • A serial dilution of vimseltinib in DMSO is prepared and dispensed into 96-well plates.

  • M-NFS-60 cells are seeded into the plates in media containing CSF1.

  • The final DMSO concentration is maintained at 0.5%.

  • Plates are incubated for 72 hours.

  • A solution of resazurin (B115843) is added to each well, and the plates are incubated for an additional 5 hours.

  • Fluorescence is measured (excitation 540 nm, emission 600 nm) to quantify viable cells.

  • IC50 values are determined from the resulting dose-response curves.

The following diagram outlines the workflow for the cellular proliferation assay.

cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout & Analysis Compound Vimseltinib Serial Dilution Plate 96-well Plate Compound->Plate Cells Seed M-NFS-60 Cells with CSF1 Cells->Plate Incubate72h Incubate for 72 hours Plate->Incubate72h AddResazurin Add Resazurin Incubate72h->AddResazurin Incubate5h Incubate for 5 hours AddResazurin->Incubate5h Fluorescence Measure Fluorescence (Ex 540 nm, Em 600 nm) Incubate5h->Fluorescence Analysis Calculate IC50 Values Fluorescence->Analysis

Caption: Workflow for the M-NFS-60 cellular proliferation assay.

CSF1R Phosphorylation Washout Assay

This assay evaluates the duration of target inhibition after the removal of the compound.

Objective: To assess the durability of vimseltinib's inhibition of CSF1R phosphorylation.

Methodology:

  • THP-1 cells are treated with 1 µmol/L vimseltinib for 2 hours.

  • The cells are then washed to remove the compound.

  • Following the washout, cells are incubated for various time points.

  • Five minutes prior to cell lysis, cells are stimulated with 25 ng/mL CSF1.

  • Cell lysates are analyzed by ELISA to detect the levels of phosphorylated CSF1R.

Conclusion

Vimseltinib (DCC-3014) is a highly selective CSF1R inhibitor, a characteristic attributed to its unique "switch-control" mechanism of action. The quantitative data from both biochemical and cellular assays demonstrate its potent and specific inhibition of the CSF1R signaling pathway. This high degree of selectivity is a critical attribute, suggesting a lower potential for off-target toxicities and a favorable safety profile in clinical applications. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of vimseltinib's pharmacological properties.

References

The Role of CSF1R in Tumor-Associated Macrophages: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of CSF1R Signaling, Experimental Methodologies, and Therapeutic Targeting in the Tumor Microenvironment

This technical guide provides a comprehensive overview of the Colony-Stimulating Factor 1 Receptor (CSF1R) and its critical role in the biology of tumor-associated macrophages (TAMs). Designed for researchers, scientists, and drug development professionals, this document delves into the core signaling pathways, presents quantitative data from key studies, and outlines detailed experimental protocols.

Introduction: CSF1R and Its Central Role in TAM Biology

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. Among the immune cell populations, tumor-associated macrophages (TAMs) are often the most abundant and play a pivotal role in tumor progression.[1][2] TAMs can adopt different functional phenotypes, broadly categorized as the anti-tumoral M1-like phenotype and the pro-tumoral M2-like phenotype.[1] The differentiation, survival, and polarization of TAMs are heavily influenced by the CSF1R signaling axis.[1][3]

CSF1R, a receptor tyrosine kinase, and its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), are crucial for the development and maintenance of most tissue-resident macrophages.[3][4] In the TME, cancer cells and other stromal cells secrete CSF-1 and IL-34, which bind to CSF1R expressed on TAMs.[5] This interaction promotes the recruitment of macrophage precursors to the tumor and drives their polarization towards an immunosuppressive M2-like phenotype, which in turn fosters tumor growth, angiogenesis, and metastasis.[1][5] Consequently, the CSF1/CSF1R axis has emerged as a key therapeutic target in oncology.[1][6]

The CSF1R Signaling Pathway

Activation of CSF1R by its ligands initiates a cascade of intracellular signaling events that are fundamental to macrophage biology. The binding of CSF-1 or IL-34 induces the dimerization of CSF1R monomers and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain.[3][7] These phosphorylated tyrosines serve as docking sites for various downstream signaling proteins, leading to the activation of multiple pathways that govern cell survival, proliferation, differentiation, and motility.[4][8]

Key Downstream Signaling Cascades

The primary signaling pathways activated downstream of CSF1R include:

  • PI3K/AKT Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) binds to phosphorylated tyrosine 721 (Y721) of CSF1R, leading to the activation of AKT.[8][9] This pathway is crucial for macrophage survival and proliferation.[4]

  • ERK1/2 (MAPK) Pathway: The activation of the Ras/Raf/MEK/ERK cascade is another critical downstream event. This pathway is involved in macrophage differentiation and proliferation.[4][10]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can also be activated by CSF1R signaling, contributing to the regulation of gene expression related to macrophage function.[10]

  • Src Family Kinases (SFKs): Phosphorylation of tyrosine 559 (Y559) provides a docking site for SFKs, which are important for the full activation of the receptor and subsequent signaling.[11]

The intricate network of these signaling pathways ultimately dictates the functional phenotype of the macrophage.

Signaling Pathway Diagram

The following diagram illustrates the key events in the CSF1R signaling cascade.

CSF1R_Signaling cluster_membrane Cell Membrane cluster_ligand cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes CSF1R_inactive CSF1R (monomer) CSF1R_dimer CSF1R (dimer) CSF1R_inactive->CSF1R_dimer Dimerization P_CSF1R Phosphorylated CSF1R Dimer CSF1R_dimer->P_CSF1R Autophosphorylation PI3K PI3K P_CSF1R->PI3K pY721 GRB2_SOS GRB2/SOS P_CSF1R->GRB2_SOS JAK JAK P_CSF1R->JAK SFK Src Family Kinases P_CSF1R->SFK pY559 CSF1_IL34 CSF-1 / IL-34 CSF1_IL34->CSF1R_inactive Ligand Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription CBL c-Cbl SFK->CBL Survival Survival Transcription->Survival Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation (M2 Polarization) Transcription->Differentiation Motility Motility Transcription->Motility

Caption: CSF1R signaling pathway in macrophages.

Quantitative Analysis of CSF1R Inhibition

A growing body of preclinical and clinical research has demonstrated the therapeutic potential of inhibiting the CSF1R pathway. Small molecule inhibitors and monoclonal antibodies targeting CSF1R or its ligand CSF-1 have been developed and evaluated in various cancer models. The following tables summarize key quantitative findings from these studies.

Preclinical Efficacy of CSF1R Inhibitors
InhibitorCancer ModelEffect on TAMsEffect on Tumor GrowthReference
Pexidartinib (PLX3397) Pancreatic Ductal Adenocarcinoma (mouse)>80% depletion of TAMsPotently elicited tumor regressions (in combination with checkpoint inhibitors)[12]
Sarcoma (mouse)Significant reduction in CD206+ TAMs-[13]
Lung Adenocarcinoma (mouse)Decreased total T cells, CD8+ T cells, and Treg cells; increased CD8+/Treg ratioSignificantly improved efficacy in combination with anti-PD-1[14][15]
Emactuzumab Various solid tumors (human xenografts)Reduction of CD163+ M2-like macrophages-[16]
BLZ945 Glioblastoma (mouse)Reprogramming of TAMsInhibited tumor growth[17]
Mammary Tumor (mouse)Attenuated TAM turnoverDelayed tumor growth[18]
ARRY-382 Advanced Solid Tumors (human)-Limited clinical efficacy as monotherapy[19]
FF-10101 Colorectal Cancer (mouse)Reduced immunosuppressive TAMs, increased M1-like TAMsSignificantly inhibited tumor growth; enhanced anti-PD-1 effect[20]
Clinical Trial Data for CSF1R Inhibitors
InhibitorCancer TypePhaseResponse RateReference
Pexidartinib (PLX3397) Tenosynovial Giant Cell TumorIII39% Overall Response Rate[21]
Classical Hodgkin LymphomaI/II5% Objective Response Rate[6]
Emactuzumab Diffuse-type Tenosynovial Giant Cell TumorI71% Objective Response Rate[22]
Advanced/Metastatic Solid TumorsIa/bNo objective responses as monotherapy[19]
ARRY-382 Advanced Solid TumorsINo objective responses[6]
JNJ-40346527 Relapsed/Refractory Classical Hodgkin LymphomaI/II5% Objective Response Rate (1 complete response)[6]

Experimental Protocols

The following sections provide an overview of key experimental methodologies used to study CSF1R and TAMs.

In Vivo Tumor Models and Inhibitor Administration

A common approach to evaluate the efficacy of CSF1R inhibitors is the use of syngeneic or xenograft mouse tumor models.

Representative Protocol:

  • Cell Implantation: 1 x 10^6 cancer cells (e.g., murine pancreatic ductal adenocarcinoma cell line) are implanted subcutaneously or orthotopically into immunocompetent mice.

  • Tumor Growth: Tumors are allowed to establish and reach a palpable size (e.g., 100 mm³).

  • Treatment Initiation: Mice are randomized into treatment and control groups.

  • Inhibitor Administration: A CSF1R inhibitor (e.g., Pexidartinib) is administered orally at a specified dose and schedule (e.g., 50 mg/kg daily). The control group receives a vehicle control.

  • Monitoring: Tumor growth is monitored regularly using calipers. Animal well-being is also monitored.

  • Endpoint Analysis: At the end of the study, tumors are harvested for further analysis, such as flow cytometry and immunohistochemistry.

Flow Cytometry for TAM Phenotyping

Flow cytometry is a powerful technique for quantifying and phenotyping immune cell populations within the TME.

Representative Panel for Murine TAMs:

  • General Macrophage Marker: F4/80

  • M1-like Markers: CD86, MHC Class II

  • M2-like Markers: CD206 (Mannose Receptor), Arginase-1

  • Pan-leukocyte Marker: CD45

  • Myeloid Marker: CD11b

General Staining Protocol:

  • Tumor Digestion: Harvested tumors are mechanically and enzymatically digested to obtain a single-cell suspension.

  • Cell Staining: Cells are stained with a cocktail of fluorescently labeled antibodies against the markers of interest. A viability dye is included to exclude dead cells.

  • Intracellular Staining (if applicable): For intracellular markers like Arginase-1, cells are fixed and permeabilized before staining.

  • Data Acquisition: Samples are run on a flow cytometer.

  • Data Analysis: The data is analyzed using appropriate software to quantify the percentages and absolute numbers of different TAM subpopulations.

Immunohistochemistry (IHC) for TAM Localization

IHC allows for the visualization of TAMs within the spatial context of the tumor tissue.

Common Markers:

  • Pan-Macrophage Marker: CD68

  • M2-like Macrophage Marker: CD163

General Staining Protocol:

  • Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut.

  • Antigen Retrieval: Sections are deparaffinized and rehydrated, followed by heat-induced epitope retrieval.

  • Blocking: Non-specific antibody binding is blocked using a suitable blocking solution.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies against CD68 or CD163.

  • Secondary Antibody and Detection: A labeled secondary antibody and a chromogenic substrate are used for detection.

  • Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted.

  • Imaging and Analysis: Stained slides are imaged, and the density of positive cells in different tumor regions is quantified.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for studying the effects of a CSF1R inhibitor in a preclinical setting.

Experimental_Workflow cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis & Interpretation Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment CSF1R Inhibitor Treatment Tumor_Growth->Treatment Tumor_Harvest Tumor Harvest Treatment->Tumor_Harvest Tumor_Volume_Analysis Tumor Volume Analysis Treatment->Tumor_Volume_Analysis Single_Cell Single-Cell Suspension Tumor_Harvest->Single_Cell IHC Immunohistochemistry (TAM Localization) Tumor_Harvest->IHC Flow_Cytometry Flow Cytometry (TAM Phenotyping) Single_Cell->Flow_Cytometry RNA_Seq RNA Sequencing (Gene Expression) Single_Cell->RNA_Seq TAM_Quantification TAM Quantification & Phenotyping Flow_Cytometry->TAM_Quantification IHC->TAM_Quantification Gene_Expression_Analysis Differential Gene Expression Analysis RNA_Seq->Gene_Expression_Analysis Conclusion Conclusion & Further Experiments Tumor_Volume_Analysis->Conclusion TAM_Quantification->Conclusion Gene_Expression_Analysis->Conclusion

Caption: Preclinical experimental workflow for CSF1R inhibitor evaluation.

Conclusion and Future Directions

The CSF1R signaling pathway is a critical regulator of TAM function and a compelling target for cancer therapy. This guide has provided a detailed overview of the molecular mechanisms, quantitative effects of inhibitors, and key experimental methodologies relevant to this field. While CSF1R inhibitors have shown promise, particularly in certain tumor types, challenges such as acquired resistance and the heterogeneity of TAMs remain. Future research will likely focus on rational combination therapies, the identification of predictive biomarkers, and a deeper understanding of the complex interplay between CSF1R signaling and the broader tumor microenvironment.

References

Methodological & Application

Application Notes and Protocols for MT-3014 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-3014, also known as Vimseltinib or DCC-3014, is a potent and highly selective, orally bioavailable, switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase.[1][2][3] CSF1R signaling is critical for the survival, proliferation, differentiation, and function of monocytes, macrophages, and other myeloid lineage cells.[4] In the context of oncology, tumor-associated macrophages (TAMs) are heavily reliant on CSF1R signaling and play a significant role in promoting tumor growth, angiogenesis, invasion, and suppressing the anti-tumor immune response.[2] this compound is designed to inhibit CSF1R, thereby depleting TAMs, modulating the tumor microenvironment, and impeding tumor progression.[1][2] Its primary therapeutic application is in the treatment of Tenosynovial Giant Cell Tumor (TGCT), a rare neoplasm characterized by the overexpression of the CSF1 ligand.[5][6]

These application notes provide detailed protocols for the in vivo evaluation of this compound in established rodent models of cancer. The methodologies described are based on preclinical studies that have successfully demonstrated the pharmacodynamic and anti-tumor effects of this compound.

Mechanism of Action: CSF1R Signaling Pathway

This compound selectively binds to and inhibits the CSF1R, a type III receptor tyrosine kinase.[4] The binding of its ligands, CSF1 and IL-34, induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways. These pathways are crucial for the function and survival of macrophages. By inhibiting CSF1R, this compound blocks these signaling events, leading to the depletion of CSF1R-dependent cells like TAMs. This enhances anti-tumor T-cell responses and inhibits tumor cell proliferation.[1]

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CSF1R CSF1R PI3K PI3K CSF1R->PI3K Autophosphorylation RAS RAS CSF1R->RAS CSF1 CSF1 / IL-34 CSF1->CSF1R Ligand Binding & Dimerization AKT AKT PI3K->AKT Proliferation Macrophage Survival, Proliferation, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MT3014 This compound (Vimseltinib) MT3014->CSF1R Inhibition

Caption: this compound Inhibition of the CSF1R Signaling Pathway.

Experimental Protocols for Rodent Models

Syngeneic MC38 Colorectal Cancer Model

This model is ideal for evaluating the immunomodulatory effects of this compound in an immunocompetent setting.[2]

a. Cell Culture and Preparation:

  • Culture MC38 murine colon adenocarcinoma cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Prior to injection, harvest cells using trypsinization and wash with sterile PBS.

  • Determine cell viability using trypan blue exclusion; a viability of >95% is required.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[7][8]

b. Tumor Implantation:

  • Use 6-8 week old female C57BL/6 mice.

  • Anesthetize the mice using isoflurane.

  • Shave the right flank and sterilize the area with 70% ethanol.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank.[7]

  • Monitor the animals for tumor growth by caliper measurements three times per week.

c. This compound Administration:

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

  • Prepare this compound for oral administration in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administer this compound orally (e.g., by gavage) at a dose of 10 mg/kg daily.[2] The vehicle control group should receive an equivalent volume of the vehicle.

d. Efficacy and Pharmacodynamic Assessments:

  • Tumor Growth: Measure tumor volume using calipers and calculate using the formula: (Length x Width²)/2.

  • Body Weight: Monitor and record the body weight of each animal three times per week as a measure of general health.

  • Pharmacodynamic Analysis of Spleen:

    • At the end of the study, euthanize the mice and harvest the spleens.

    • For cFOS mRNA analysis, a marker of CSF1R inhibition, homogenize the spleen tissue.[1]

    • Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression of cFOS mRNA, normalized to a housekeeping gene (e.g., GAPDH).

  • Analysis of Tumor-Infiltrating Leukocytes (TILs):

    • Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension using a tumor dissociation kit.[5][6]

    • Enrich for CD45+ leukocytes using magnetic-activated cell sorting (MACS).[5]

    • Stain the single-cell suspension with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD11b, F4/80 for macrophages; CD3, CD8 for cytotoxic T cells; CD3, CD4, FoxP3 for regulatory T cells).

    • Analyze the stained cells by flow cytometry to quantify the different immune cell populations within the tumor microenvironment.[3][9]

PC-3 Prostate Cancer Bone Invasion Model

This xenograft model is used to assess the impact of this compound on tumor growth and bone degradation in a metastatic context.[2]

a. Cell Culture and Preparation:

  • Culture PC-3 human prostate adenocarcinoma cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Prepare cells for injection as described for the MC38 model. Resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.[10][11]

b. Tumor Implantation (Intratibial):

  • Use 6-8 week old male immunodeficient mice (e.g., NOD/SCID or nude mice).[8][10]

  • Anesthetize the mouse and flex the right hind leg at a 90-degree angle.

  • Use a 27-gauge needle to carefully drill a hole through the patellar tendon and tibial plateau to access the intramedullary canal.[12]

  • Using a 29-gauge insulin (B600854) syringe, slowly inject 20 µL of the PC-3 cell suspension (200,000 cells) into the tibial cavity.[12]

c. This compound Administration:

  • Initiate treatment with this compound (10 mg/kg, daily, oral gavage) on the day of tumor cell implantation.

d. Efficacy Assessments:

  • Tumor Growth: Monitor tumor progression using bioluminescence imaging if using luciferase-expressing PC-3 cells.

  • Bone Degradation: At the end of the study, harvest the hind limbs.

    • Perform micro-computed tomography (µCT) scans to visualize and quantify bone lesions and degradation.

    • Alternatively, perform histological analysis on decalcified, paraffin-embedded bone sections stained with Hematoxylin and Eosin (H&E) to assess tumor invasion and bone destruction.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Procedures cluster_analysis Analysis Cell_Culture Cell Culture (MC38 or PC-3) Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Tumor Implantation (Subcutaneous or Intratibial) Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment This compound Treatment (Oral Gavage) Randomization->Treatment Euthanasia Euthanasia & Tissue Harvest Treatment->Euthanasia Tumor_Analysis Tumor Analysis (Volume, Flow Cytometry) Euthanasia->Tumor_Analysis Spleen_Analysis Spleen Analysis (cFOS mRNA) Euthanasia->Spleen_Analysis Bone_Analysis Bone Analysis (µCT, Histology) Euthanasia->Bone_Analysis

Caption: General Experimental Workflow for this compound Evaluation.

Quantitative Data Summary

ParameterMC38 Syngeneic ModelPC-3 Bone Invasion ModelReference
Cell Line MC38 (Murine Colon Adenocarcinoma)PC-3 (Human Prostate Adenocarcinoma)[2][10]
Rodent Strain C57BL/6NOD/SCID or Nude Mice[2][10]
Implantation Site Subcutaneous (flank)Intratibial[7][12]
Number of Cells 1 x 10^62 x 10^5[7][12]
This compound Dose 10 mg/kg10 mg/kg[2]
Administration Daily, Oral GavageDaily, Oral Gavage[2]
Primary Endpoints Tumor Growth Inhibition, Immune Cell InfiltrationTumor Growth, Bone Degradation[2]
Pharmacodynamic Marker Spleen cFOS mRNA inhibitionN/A[1]

Conclusion

The experimental protocols outlined provide a robust framework for the preclinical evaluation of this compound in rodent models. The MC38 syngeneic model is well-suited for investigating the immunomodulatory properties of this compound, while the PC-3 bone invasion model allows for the assessment of its effects on tumor growth in a metastatic setting and associated bone pathology. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data to further characterize the therapeutic potential of this compound.

References

Application Notes and Protocols for Vimseltinib In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimseltinib (B1652902) is a potent and selective, oral, switch-control inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells.[1] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including tenosynovial giant cell tumor (TGCT), where it drives the recruitment of inflammatory cells and tumor growth.[2][3][4] Vimseltinib is designed to specifically target CSF1R, offering a promising therapeutic strategy by inhibiting the downstream signaling cascade.[1][5] These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the activity of vimseltinib.

Mechanism of Action

Vimseltinib functions by binding to the "switch control" region of the CSF1R kinase, stabilizing it in an inactive conformation.[1][5] This binding prevents autophosphorylation of the receptor upon ligand (CSF1 or IL-34) binding, thereby blocking downstream signaling pathways that promote cell survival and proliferation.[1][6] Vimseltinib exhibits high selectivity for CSF1R with over 500-fold greater selectivity compared to its nearest off-target kinases, such as FLT3, KIT, PDGFRA, and PDGFRB, which minimizes off-target effects.[1][7]

Below is a diagram illustrating the CSF1R signaling pathway and the inhibitory action of vimseltinib.

CSF1R_Pathway CSF1R Signaling Pathway Inhibition by Vimseltinib cluster_membrane Cell Membrane CSF1R CSF1R P_CSF1R Phosphorylated CSF1R CSF1R->P_CSF1R Autophosphorylation CSF1 CSF1/IL-34 Ligand CSF1->CSF1R Binds Vimseltinib Vimseltinib Vimseltinib->CSF1R Inhibits Downstream Downstream Signaling (e.g., ERK phosphorylation) P_CSF1R->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: CSF1R signaling pathway and vimseltinib's mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro cellular activity of vimseltinib from various cell-based assays.

Assay TypeCell LineParameterVimseltinib IC50Reference
CSF1R PhosphorylationTHP-1Inhibition of CSF1-stimulated autophosphorylation19 nM[8]
CSF1R PhosphorylationTHP-1Inhibition of CSF1-induced autophosphorylation27 nM[9]
Cell ProliferationM-NFS-60Inhibition of proliferation18 nM[9]
Kinase Activity-CSF1R Inhibition3.7 nM[9]
Kinase Activity-c-FMS (CSF1R) Inhibition<0.01 µM[10][11]
Kinase Activity-c-Kit Inhibition0.1-1 µM[10][11]
Osteoclast DifferentiationHuman osteoclast precursorsInhibition of CSF1- and RANKL-induced differentiation9.3 nM[9]

Experimental Protocols

CSF1R Phosphorylation Assay (ELISA)

This protocol describes how to measure the inhibitory effect of vimseltinib on the phosphorylation of CSF1R in a human monocytic cell line, THP-1, using an enzyme-linked immunosorbent assay (ELISA).[8]

Workflow Diagram:

ELISA_Workflow CSF1R Phosphorylation ELISA Workflow A Plate THP-1 cells B Add diluted vimseltinib A->B C Incubate for 4 hours B->C D Stimulate with CSF1 for 5 minutes C->D E Lyse cells D->E F Transfer lysate to antibody-coated plate E->F G Incubate and wash F->G H Add HRP-conjugated anti-phospho-tyrosine antibody G->H I Incubate and wash H->I J Add substrate and measure signal I->J

Caption: Workflow for the CSF1R Phosphorylation ELISA.

Materials:

  • THP-1 cells

  • Complete cell culture medium

  • Vimseltinib

  • Recombinant human CSF1

  • 96-well cell culture plates

  • ELISA plate pre-coated with anti-CSF1R capture antibody

  • Cell lysis buffer

  • Wash buffer

  • HRP-conjugated anti-phospho-tyrosine detection antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 150,000 cells per well in complete media.[8]

  • Compound Addition: Prepare serial dilutions of vimseltinib and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 4 hours at 37°C.[8]

  • Stimulation: Stimulate the cells by adding 25 ng/mL of CSF1 to each well and incubate for 5 minutes at 37°C.[8]

  • Cell Lysis: Aspirate the media and lyse the cells according to the lysis buffer manufacturer's instructions.

  • ELISA: a. Transfer the cell lysates to the anti-CSF1R capture antibody-coated ELISA plate. b. Incubate as recommended by the ELISA kit manufacturer. c. Wash the plate multiple times with wash buffer. d. Add the HRP-conjugated anti-phospho-tyrosine detection antibody.[8] e. Incubate as recommended. f. Wash the plate to remove unbound antibody. g. Add the substrate solution and incubate until color develops. h. Add the stop solution and read the absorbance on a plate reader.

  • Data Analysis: Calculate the percent inhibition of CSF1R phosphorylation for each vimseltinib concentration and determine the IC50 value.

Cell Proliferation Assay

This protocol outlines a method to assess the effect of vimseltinib on the proliferation of the CSF1-dependent murine leukemia cell line, M-NFS-60.

Workflow Diagram:

Proliferation_Workflow Cell Proliferation Assay Workflow A Plate M-NFS-60 cells B Add diluted vimseltinib A->B C Incubate for 72 hours B->C D Add proliferation reagent (e.g., CellTiter-Glo) C->D E Incubate D->E F Measure luminescence E->F

Caption: Workflow for the M-NFS-60 Cell Proliferation Assay.

Materials:

  • M-NFS-60 cells

  • Complete cell culture medium supplemented with CSF1

  • Vimseltinib

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Plating: Seed M-NFS-60 cells in a 96-well plate at an appropriate density in media containing CSF1.

  • Compound Addition: Add serial dilutions of vimseltinib to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Reagent Addition: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate as recommended by the reagent manufacturer (typically 10-30 minutes at room temperature).

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the percent inhibition of cell proliferation for each vimseltinib concentration and calculate the IC50 value.

Compound Washout Assay

This assay is designed to evaluate the residence time of vimseltinib on its target, CSF1R, by measuring the duration of target inhibition after the compound has been removed from the medium.[8]

Workflow Diagram:

Washout_Workflow Compound Washout Assay Workflow A Incubate THP-1 cells with 1 µM vimseltinib for 2 hours B Pellet cells and wash three times with complete media A->B C Incubate cells for various time points B->C D Stimulate with CSF1 for 5 minutes prior to lysis C->D E Lyse cells D->E F Measure CSF1R phosphorylation via ELISA E->F

Caption: Workflow for the Compound Washout Assay.

Materials:

  • THP-1 cells

  • Complete cell culture medium

  • Vimseltinib (1 µM)

  • Recombinant human CSF1

  • Conical tubes for washing

  • Centrifuge

  • Materials for CSF1R Phosphorylation ELISA (as described above)

Procedure:

  • Compound Incubation: Incubate THP-1 cells with 1 µM vimseltinib for 2 hours.[8]

  • Washout: a. Pellet the cells by centrifugation. b. Aspirate the supernatant. c. Resuspend the cells in fresh, complete media. d. Repeat the pelleting and resuspension steps for a total of three washes.[8]

  • Time Course Incubation: Incubate the washed cells for various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Stimulation and Lysis: At each time point, stimulate the cells with 25 ng/mL CSF1 for 5 minutes before lysing the cells.[8]

  • Analysis: Measure the level of CSF1R phosphorylation in the cell lysates using the CSF1R Phosphorylation ELISA protocol described above.

  • Data Analysis: Plot the percent inhibition of CSF1R phosphorylation as a function of time after washout to determine the off-rate and residence time of vimseltinib.

References

Application Notes and Protocols for Measuring PDE10A Occupancy with MT-3014

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 10A (PDE10A) is a key enzyme in the regulation of cyclic nucleotide signaling in the brain, primarily expressed in the medium spiny neurons of the striatum. By hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), PDE10A plays a crucial role in modulating intracellular signaling pathways.[1] Its involvement in neuropsychiatric and neurodegenerative disorders has made it a significant target for therapeutic intervention.

MT-3014 is a potent and selective inhibitor of PDE10A.[2] Determining the extent to which this compound occupies its target enzyme, PDE10A, in the brain is critical for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for guiding dose selection in preclinical and clinical studies. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of target occupancy in vivo. This document provides detailed application notes and protocols for measuring PDE10A occupancy by this compound using PET imaging with the radioligand [¹¹C]IMA107, along with methods for assessing downstream biomarker engagement.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a basis for experimental design and data interpretation.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpeciesNotes
PDE10A IC₅₀0.357 nmol/LRatIn vitro measure of potency.[2]
MK-801-induced hyperactivity ED₅₀0.30 mg/kgRatEffective dose for 50% maximal effect in a behavioral model of psychosis.[2]
Conditioned Avoidance Response ID₅₀0.32 mg/kgRatDose producing 50% inhibition in a model of antipsychotic activity.[2]

Table 2: Representative Relationship between this compound Plasma Concentration and PDE10A Occupancy in Rats

Oral Dose (mg/kg)Plasma Concentration (ng/mL)Brain PDE10A Occupancy (%)
0.11525
0.3250~60[2]
1.015085
3.0400>95

Note: The plasma concentrations and corresponding occupancy percentages, other than the ~60% at the ID₅₀ dose, are illustrative and based on typical dose-occupancy relationships for small molecule CNS drugs. Actual values should be determined experimentally.

Signaling Pathway and Experimental Workflow

Understanding the PDE10A signaling pathway and the overall experimental workflow is essential for contextualizing the occupancy data.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D1R D1 Receptor AC Adenylyl Cyclase D1R->AC + A2AR A2A Receptor A2AR->AC + cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes MT3014 This compound MT3014->PDE10A Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription pCREB->Gene Promotes CREB->pCREB

Caption: PDE10A Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_animal_study In Vivo Rat Study cluster_analysis Data Analysis cluster_outcome Outcome Dosing Administer this compound (Oral) PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling PET_Scan [¹¹C]IMA107 PET Scan Dosing->PET_Scan PK_Analysis LC-MS/MS Analysis of Plasma PK_Sampling->PK_Analysis Tissue_Harvest Brain Tissue Harvesting PET_Scan->Tissue_Harvest PET_Analysis PET Image Reconstruction & Modeling PET_Scan->PET_Analysis Biomarker_Analysis Biomarker Analysis (cAMP/cGMP, pCREB) Tissue_Harvest->Biomarker_Analysis Occupancy_Calc Calculate PDE10A Occupancy PK_Analysis->Occupancy_Calc PET_Analysis->Occupancy_Calc PK_PD_Model PK/PD Modeling Occupancy_Calc->PK_PD_Model Biomarker_Analysis->PK_PD_Model

Caption: Experimental Workflow for PDE10A Occupancy Measurement.

Experimental Protocols

Protocol 1: In Vivo PDE10A Occupancy Measurement in Rats using [¹¹C]IMA107 PET

Objective: To quantify the occupancy of PDE10A by this compound in the rat brain.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulated for oral gavage

  • [¹¹C]IMA107 radiotracer

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Arterial blood sampling setup

  • Gamma counter and HPLC system for metabolite analysis

Procedure:

  • Animal Preparation:

    • Fast rats overnight with free access to water.

    • Anesthetize the rat with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).

    • Place the rat on the scanner bed with the head positioned in the center of the field of view.

    • Insert a catheter into the femoral artery for blood sampling.

  • This compound Administration:

    • Administer this compound or vehicle via oral gavage at a predetermined time before the PET scan (e.g., 60 minutes).

  • PET Scan Acquisition:

    • Inject a bolus of [¹¹C]IMA107 (e.g., 10-20 MBq) intravenously.

    • Acquire a dynamic PET scan for 90-120 minutes.

    • Perform a CT scan for attenuation correction.

  • Arterial Blood Sampling:

    • Collect arterial blood samples continuously for the first few minutes, followed by discrete samples at increasing intervals throughout the scan.

    • Measure the radioactivity in whole blood and plasma.

    • Analyze plasma samples using HPLC to determine the fraction of unmetabolized [¹¹C]IMA107.

  • Data Analysis:

    • Reconstruct PET images and co-register with a brain atlas or MRI.

    • Define regions of interest (ROIs), including the striatum (target region) and cerebellum (reference region).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the binding potential (BP_ND_) using a suitable kinetic model, such as the simplified reference tissue model (SRTM) with the cerebellum as the reference region.

    • PDE10A occupancy is calculated using the following formula: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline

Protocol 2: Measurement of cAMP and cGMP Levels in Rat Striatum

Objective: To measure the effect of this compound on cAMP and cGMP levels in the rat striatum.

Materials:

  • Rat brain tissue (striatum) from animals treated with this compound or vehicle.

  • Homogenization buffer

  • Commercially available cAMP and cGMP enzyme immunoassay (EIA) kits

  • Protein assay kit

Procedure:

  • Tissue Preparation:

    • Rapidly dissect the striatum on ice following euthanasia.

    • Homogenize the tissue in the appropriate buffer provided with the EIA kit.

    • Centrifuge the homogenate and collect the supernatant.

  • cAMP/cGMP Measurement:

    • Perform the cAMP and cGMP EIA according to the manufacturer's instructions. This typically involves competitive binding between the sample cyclic nucleotide and a labeled cyclic nucleotide for a limited number of antibody binding sites.

    • Measure the absorbance using a plate reader.

  • Data Analysis:

    • Calculate the concentration of cAMP and cGMP in each sample based on a standard curve.

    • Normalize the cyclic nucleotide concentrations to the total protein concentration of the sample.

    • Compare the levels between vehicle- and this compound-treated groups. Oral administration of this compound at doses of 1.0-10 mg/kg has been shown to significantly increase cAMP and cGMP levels in the rat striatum.[2]

Protocol 3: Western Blot Analysis of Phospho-CREB (pCREB)

Objective: To assess the downstream effects of this compound on the PDE10A signaling pathway by measuring the phosphorylation of CREB.

Materials:

  • Rat brain tissue (striatum) from animals treated with this compound or vehicle.

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Primary antibodies: anti-pCREB (Ser133) and anti-total CREB or a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction:

    • Homogenize striatal tissue in lysis buffer.

    • Determine protein concentration using a standard protein assay.

  • Western Blotting:

    • Separate protein lysates (20-30 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-pCREB) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total CREB or a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pCREB signal to the total CREB or loading control signal.

    • Compare the normalized pCREB levels between vehicle- and this compound-treated groups. Treatment with this compound has been demonstrated to significantly increase CREB phosphorylation in the rat striatum.[2]

Conclusion

These application notes and protocols provide a comprehensive framework for assessing the in vivo target engagement of this compound. By combining PET imaging for direct measurement of PDE10A occupancy with ex vivo analyses of downstream biomarkers, researchers can build a robust understanding of the pharmacological effects of this compound in the central nervous system. This integrated approach is invaluable for advancing the development of novel therapeutics targeting PDE10A.

References

Assessing Tumor Response to Vimseltinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimseltinib (B1652902) (Romvimza™) is an oral, potent, and highly selective switch-control tyrosine kinase inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] Dysregulation of the CSF1/CSF1R signaling pathway is a key driver in the pathogenesis of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm.[3][4] In TGCT, the overexpression of CSF1 leads to the recruitment of CSF1R-expressing inflammatory cells, which constitute the bulk of the tumor mass.[5][6] Vimseltinib functions by binding to and stabilizing CSF1R in its inactive state, thereby inhibiting autophosphorylation and downstream signaling induced by CSF1 ligand binding.[7][8] This action blocks the proliferation and survival of CSF1R-dependent cells, such as macrophages, leading to tumor reduction and symptomatic improvement.[6][9]

These application notes provide a comprehensive overview of preclinical and clinical methods to assess the therapeutic response of tumors to vimseltinib. Detailed protocols for key in vitro, in vivo, and clinical trial-based assays are provided to guide researchers in evaluating the efficacy of this targeted therapy.

Mechanism of Action: CSF1R Signaling Pathway

Vimseltinib exerts its therapeutic effect by disrupting the CSF1/CSF1R signaling axis. Overexpressed CSF1 in the tumor microenvironment binds to CSF1R on inflammatory cells, leading to receptor dimerization, autophosphorylation, and activation of downstream signaling cascades that promote cell survival, proliferation, and differentiation.[5][7] Vimseltinib selectively inhibits this process, leading to a reduction in tumor-promoting inflammatory cells.[5]

CSF1R_Pathway cluster_TME Tumor Microenvironment cluster_Macrophage Macrophage / Inflammatory Cell Tumor Cell Tumor Cell CSF1 CSF1 Tumor Cell->CSF1 Overexpression CSF1R CSF1R Inactive CSF1->CSF1R Binds CSF1R_Active CSF1R Active CSF1R->CSF1R_Active Activation Vimseltinib Vimseltinib Vimseltinib->CSF1R Inhibits Downstream Signaling Proliferation, Survival, Differentiation CSF1R_Active->Downstream Signaling Western_Blot_Workflow A Cell Culture & Starvation B Vimseltinib Pre-treatment A->B C CSF1 Stimulation B->C D Cell Lysis & Protein Quantification C->D E SDS-PAGE & Protein Transfer D->E F Antibody Incubation (p-CSF1R, Total CSF1R) E->F G Signal Detection & Analysis F->G InVivo_Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Groups B->C D Vimseltinib/Vehicle Administration C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint: Tumor Excision E->F G Efficacy & Biomarker Analysis F->G

References

MT-3014: Application Notes and Protocols for Studying Antipsychotic-Like Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of MT-3014, a novel phosphodiesterase 10A (PDE10A) inhibitor, for its antipsychotic-like properties. Detailed protocols for key in vivo experiments are provided to enable the replication and further investigation of this compound's therapeutic potential.

Introduction

This compound is a potent and selective inhibitor of PDE10A, an enzyme highly expressed in the striatum.[1][2] PDE10A is a key therapeutic target for schizophrenia because its inhibition leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels. This, in turn, modulates critical neuronal signaling pathways implicated in the pathophysiology of psychosis.[1][2] Preclinical studies in rats have demonstrated that this compound exhibits antipsychotic-like effects, including the attenuation of hyperactivity, sensory gating deficits, and cognitive impairments induced by the NMDA receptor antagonist MK-801.[1] Furthermore, this compound has shown efficacy in a conditioned avoidance response model, a classic predictor of antipsychotic activity.[1][3] Notably, this compound appears to have a favorable side effect profile, lacking the catalepsy and hyperprolactinemia often associated with current antipsychotic medications at therapeutic doses.[1][2]

Mechanism of Action

This compound exerts its effects by inhibiting the PDE10A enzyme, which is responsible for the breakdown of cAMP and cGMP. By blocking PDE10A, this compound increases the intracellular concentrations of these second messengers in the striatum.[1] This leads to the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and function.[1] The modulation of these signaling pathways is believed to underlie the observed antipsychotic-like effects.

MT_3014_Mechanism_of_Action cluster_neuron Striatal Neuron MT3014 This compound PDE10A PDE10A MT3014->PDE10A Inhibits cAMP_cGMP cAMP / cGMP PDE10A->cAMP_cGMP Degrades pCREB pCREB cAMP_cGMP->pCREB Increases Antipsychotic_Effects Antipsychotic-like Effects pCREB->Antipsychotic_Effects Leads to

Caption: this compound Mechanism of Action.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies evaluating the antipsychotic-like effects of this compound in rats.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValue
PDE10A Inhibitory Effect (IC50)0.357 nmol/L[1][2]
MK-801-Induced Hyperactivity (ED50)0.30 mg/kg[1][3]
Spontaneous Locomotion (ED50)0.48 mg/kg[1]
Conditioned Avoidance Response (ID50)0.32 mg/kg[1]

Table 2: Comparative Efficacy of this compound and Risperidone

ParameterThis compoundRisperidone
MK-801-Induced Hyperactivity
ED500.30 mg/kg[1][3]0.33 mg/kg[3]
MK-801-Induced Prepulse Inhibition Deficits
Effective Dose0.3-3.0 mg/kg[1]High dose only[1]
MK-801-Induced Cognitive Deficits
Effective Dose0.2 mg/kg[1]Ineffective[1]
Conditioned Avoidance Response
ID500.32 mg/kg[1]0.63 mg/kg[1]
Side Effects
CatalepsyNot elicited at high doses[1]-
Plasma Prolactin IncreaseNot elicited at high doses[1]-

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MK-801-Induced Hyperactivity in Rats

This experiment assesses the ability of this compound to reverse the hyperlocomotion induced by the NMDA receptor antagonist MK-801, a common animal model of psychosis.

Hyperactivity_Workflow start Acclimatize Rats drug_admin Administer this compound (p.o.) or Vehicle start->drug_admin mk801_admin Administer MK-801 (s.c.) (0.075 mg/kg) drug_admin->mk801_admin After 1 hour locomotion_test Measure Locomotor Activity (e.g., in open field arena) mk801_admin->locomotion_test data_analysis Analyze Data (e.g., distance traveled) locomotion_test->data_analysis end Determine ED50 data_analysis->end

Caption: MK-801-Induced Hyperactivity Workflow.

Protocol:

  • Animals: Male Wistar rats are individually housed and acclimatized to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • This compound (e.g., 0.1, 0.3, 1, 3 mg/kg) or vehicle is administered orally (p.o.) 60 minutes before the MK-801 injection.[3]

    • Risperidone can be used as a positive control.

  • Induction of Hyperactivity:

    • MK-801 (0.075 mg/kg) is administered subcutaneously (s.c.).[1]

  • Locomotor Activity Measurement:

    • Immediately after MK-801 injection, rats are placed in an open-field apparatus.

    • Locomotor activity is recorded for a specified period (e.g., 60 minutes).

  • Data Analysis:

    • The total distance traveled or the number of beam breaks is quantified.

    • The dose-response curve is plotted to calculate the ED50 value, the dose at which a 50% reduction in MK-801-induced hyperactivity is observed.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

This test evaluates the ability of this compound to restore sensorimotor gating deficits induced by MK-801, which are analogous to sensory processing deficits observed in schizophrenia.

Protocol:

  • Animals: Male rats are used and acclimatized to the startle chambers.

  • Drug Administration:

    • This compound (e.g., 0.3-3.0 mg/kg) or vehicle is administered.[1]

    • MK-801 (0.075 mg/kg) is administered to induce PPI deficits.[1]

  • PPI Testing:

    • Rats are placed in a startle reflex testing system.

    • The session begins with an acclimatization period with background noise.

    • A series of trials are presented, including:

      • Pulse-alone trials (e.g., 120 dB startle stimulus).

      • Prepulse-pulse trials (a weak prepulse stimulus, e.g., 75-85 dB, precedes the startle stimulus).

      • No-stimulus trials (background noise only).

  • Data Analysis:

    • The startle amplitude is measured for each trial type.

    • Percent PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

    • The ability of this compound to reverse the MK-801-induced reduction in %PPI is determined.

Novel Object Recognition (NOR) Test

The NOR test is used to assess the effects of this compound on cognitive deficits, specifically recognition memory, induced by MK-801.

NOR_Test_Workflow cluster_training Training Phase cluster_testing Testing Phase acclimatize_arena Acclimatize Rat to Arena place_objects_A Place Two Identical Objects (A & A) acclimatize_arena->place_objects_A rat_explores_A Allow Rat to Explore place_objects_A->rat_explores_A replace_object Replace One Object with a Novel Object (A & B) rat_explores_A->replace_object After Retention Interval rat_explores_B Allow Rat to Explore replace_object->rat_explores_B measure_time Measure Exploration Time for Each Object rat_explores_B->measure_time calculate_DI calculate_DI measure_time->calculate_DI Calculate Discrimination Index

Caption: Novel Object Recognition Test Workflow.

Protocol:

  • Animals: Male rats are used.

  • Drug Administration:

    • This compound (e.g., 0.2 mg/kg) or vehicle is administered.[1]

    • MK-801 is administered to induce cognitive deficits.

  • Training Phase:

    • Rats are individually placed in an open-field arena with two identical objects and allowed to explore for a set period.

  • Testing Phase:

    • After a retention interval, one of the familiar objects is replaced with a novel object.

    • Rats are returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

  • Data Analysis:

    • A discrimination index (DI) is calculated as: (time exploring novel object - time exploring familiar object) / (total exploration time).

    • An improvement in the DI in the this compound treated group compared to the MK-801-only group indicates a reversal of cognitive deficits.

Conditioned Avoidance Response (CAR)

The CAR test is a well-validated model for predicting the efficacy of antipsychotic drugs. It assesses the ability of a drug to suppress a learned avoidance response without producing general motor impairment.

Protocol:

  • Apparatus: An automated shuttle box with two compartments, a light or auditory conditioned stimulus (CS), and a mild footshock unconditioned stimulus (US).

  • Training:

    • Rats are trained to avoid the footshock by moving to the other compartment upon presentation of the CS.

    • Each trial consists of the CS followed by the US if the rat fails to move.

  • Testing:

    • Once the rats have reached a stable performance of avoidance, they are treated with this compound (e.g., 0.5, 1, 2, 4 mg/kg), risperidone, or vehicle.

  • Data Analysis:

    • The number of avoidance responses, escape responses (moving after the US), and failures to respond are recorded.

    • The ID50 is calculated as the dose that produces a 50% reduction in the number of avoidance responses.

Conclusion

This compound demonstrates a promising preclinical profile as a potential novel antipsychotic. Its efficacy in established animal models of psychosis, coupled with a favorable side-effect profile, suggests it may offer advantages over existing treatments, particularly concerning cognitive symptoms and tolerability. The protocols outlined here provide a framework for the further investigation and validation of this compound's antipsychotic-like effects.

References

Application Notes and Protocols for Macrophage Depletion Using Vimseltinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimseltinib (B1652902) is a potent and highly selective, oral, switch-control inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] CSF1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[4][5] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including cancer and inflammatory conditions, where macrophages can contribute to pathology.[1][6] Vimseltinib's targeted action on CSF1R leads to the depletion of these CSF1R-dependent cells, making it a valuable tool for studying the roles of macrophages in disease models and as a potential therapeutic agent.[1][2][6] These application notes provide detailed protocols for utilizing vimseltinib to achieve macrophage depletion in both in vitro and in vivo research settings.

Mechanism of Action: CSF1R Inhibition

Vimseltinib selectively binds to the "switch control" region of the CSF1R, stabilizing the kinase in an inactive conformation.[1][7] This prevents autophosphorylation and the initiation of downstream signaling cascades that are crucial for macrophage function and survival.[5][8] The high selectivity of vimseltinib for CSF1R over other related kinases, such as KIT and FLT3, minimizes off-target effects.[1][3]

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1R CSF1R PI3K PI3K CSF1R->PI3K Phosphorylates MAPK MAPK (ERK) CSF1R->MAPK STAT STATs CSF1R->STAT CSF1 CSF1 Ligand CSF1->CSF1R Binds & Activates Vimseltinib Vimseltinib Vimseltinib->CSF1R Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation Differentiation Differentiation STAT->Differentiation

Caption: Vimseltinib blocks CSF1R signaling, inhibiting macrophage survival and proliferation.

Data Presentation

Table 1: In Vitro Potency of Vimseltinib
Cell LineAssayIC₅₀ (nmol/L)Reference
M-NFS-60Proliferation Inhibition10.1[1]
THP-1CSF1R Phosphorylation InhibitionNot explicitly quantified[1]
Table 2: In Vivo Macrophage Depletion with Vimseltinib and other CSF1R Inhibitors
Animal ModelTreatmentTissue/CompartmentMacrophage DepletionAssessment MethodReference
Sprague-Dawley RatVimseltinib (15 mg/kg, daily)Various organsSignificant depletionImmunohistochemistry[1]
MC38 Colorectal Cancer Mouse ModelVimseltinib (10 mg/kg, daily)TumorSignificant depletion of TAMsNot specified[9]
Ovarian Cancer Mouse ModelCSF1R Inhibitor (AC708)Tumor83% reduction in tumor burden, significant macrophage decreaseFlow Cytometry (CD11b+/F4/80+ of CD45+ cells)
SIV-infected Rhesus MacaquesCSF1R Inhibitor (BLZ945)BrainDepletion of perivascular macrophagesNot specified

Experimental Protocols

Protocol 1: In Vitro Macrophage Depletion/Survival Assay

This protocol is designed to assess the dose-dependent effect of vimseltinib on the survival of macrophages in culture, using bone marrow-derived macrophages (BMDMs) as a primary cell model.

in_vitro_workflow A Isolate Bone Marrow Cells from mouse femur and tibia B Differentiate into BMDMs (7 days with M-CSF) A->B C Seed BMDMs into 96-well plates B->C D Treat with Vimseltinib (various concentrations) C->D E Incubate for 48-72 hours D->E F Assess Macrophage Viability (e.g., CellTiter-Glo, XTT assay) E->F G Analyze Data (Calculate IC50) F->G

Caption: Workflow for in vitro macrophage depletion/survival assay with vimseltinib.

Materials:

  • Vimseltinib (powder, to be dissolved in DMSO)

  • Bone marrow cells from mice

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • 96-well tissue culture plates

  • Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, XTT assay)

  • DMSO (vehicle control)

Procedure:

  • BMDM Differentiation:

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the bone marrow cells in complete RPMI-1640 medium supplemented with M-CSF (typically 10-20 ng/mL) for 7 days to differentiate them into BMDMs. Change the media on day 4.

  • Cell Seeding:

    • After 7 days, harvest the adherent BMDMs.

    • Seed the BMDMs into 96-well plates at a density of 1-2 x 10⁴ cells per well in 100 µL of complete RPMI with M-CSF.

    • Allow the cells to adhere overnight.

  • Vimseltinib Treatment:

    • Prepare a serial dilution of vimseltinib in complete RPMI with M-CSF. A suggested starting range is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest vimseltinib dose.

    • Carefully remove the old media from the wells and add 100 µL of the vimseltinib dilutions or vehicle control.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • After the incubation period, assess cell viability using a preferred method (e.g., CellTiter-Glo, XTT). Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis:

    • Measure the signal (luminescence or absorbance) from each well.

    • Normalize the data to the vehicle control to determine the percentage of viable cells.

    • Plot the percentage of viability against the log of the vimseltinib concentration and use a non-linear regression to calculate the IC₅₀ value.

Protocol 2: In Vivo Macrophage Depletion in a Mouse Tumor Model

This protocol describes the use of vimseltinib to deplete tumor-associated macrophages (TAMs) in a syngeneic mouse tumor model.

in_vivo_workflow A Implant Tumor Cells (e.g., MC38) into mice B Allow Tumors to Establish (e.g., ~100 mm³) A->B C Randomize Mice into Groups (Vehicle vs. Vimseltinib) B->C D Administer Vimseltinib (e.g., 10 mg/kg, daily, oral gavage) C->D E Monitor Tumor Growth and Animal Well-being D->E F Harvest Tumors and Tissues at study endpoint E->F G Analyze Macrophage Depletion (Flow Cytometry, IHC) F->G

Caption: Workflow for in vivo macrophage depletion study using vimseltinib.

Materials:

  • Vimseltinib

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Syngeneic tumor cells (e.g., MC38 colorectal cancer cells)

  • Immunocompetent mice (e.g., C57BL/6)

  • Calipers for tumor measurement

  • Reagents for tissue processing, flow cytometry, and immunohistochemistry

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Prepare vimseltinib in the vehicle at the desired concentration. A dose of 10 mg/kg daily by oral gavage has been used in a mouse model.[9]

    • Administer vimseltinib or vehicle to the respective groups daily.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight and overall health of the animals regularly.

  • Tissue Harvest and Analysis:

    • At the end of the study (e.g., after 2-3 weeks of treatment or when tumors reach a predetermined size), euthanize the mice.

    • Harvest tumors and other tissues of interest (e.g., spleen, liver).

    • Process a portion of the tumor for flow cytometry and fix the remaining part for immunohistochemistry (IHC).

  • Quantification of Macrophage Depletion:

    • Flow Cytometry:

      • Prepare a single-cell suspension from the tumor tissue.

      • Stain the cells with fluorescently labeled antibodies against macrophage markers (e.g., CD45, CD11b, F4/80) and other immune cell markers.

      • Analyze the samples using a flow cytometer to quantify the percentage of macrophages (e.g., CD45+CD11b+F4/80+ cells) within the tumor immune infiltrate.

    • Immunohistochemistry (IHC):

      • Embed the fixed tumor tissue in paraffin (B1166041) and prepare sections.

      • Perform IHC staining with an antibody against a macrophage marker (e.g., F4/80 or CD68).

      • Image the stained sections and quantify the number of positive cells or the stained area per field of view.

Concluding Remarks

Vimseltinib serves as a specific and effective tool for the depletion of CSF1R-dependent macrophages. The protocols provided herein offer a framework for researchers to investigate the role of macrophages in various biological processes and disease models. It is recommended to optimize concentrations and treatment durations for specific cell lines and animal models. Careful consideration of appropriate controls and robust quantification methods will ensure the generation of reliable and reproducible data.

References

MT-3014 (Vimseltinib) In Vivo Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-3014, also known as vimseltinib (B1652902) (DCC-3014), is a potent and highly selective oral inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.[1][2] CSF1R is a critical mediator of macrophage and monocyte function. In various pathologies, including tenosynovial giant cell tumor (TGCT) and other cancers, aberrant CSF1 expression leads to the recruitment and proliferation of CSF1R-dependent inflammatory cells that contribute to tumor growth and progression.[3][4][5] this compound is designed as a "switch control" tyrosine kinase inhibitor, which stabilizes the kinase in an inactive conformation.[3][6] Preclinical in vivo studies have demonstrated the efficacy of this compound in inhibiting tumor growth and modulating the tumor microenvironment.[1][2][3]

These application notes provide a summary of the in vivo efficacy data for this compound and detailed protocols for key experiments to guide researchers in the evaluation of this compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Syngeneic MC38 Colorectal Cancer Model
Treatment GroupDoseMean Tumor Burden (mm³)Change in Tumor-Associated Macrophages (TAMs)Change in CD8+ T-cells
Vehicle-Data Not QuantifiedBaselineBaseline
This compound10 mg/kg (daily)Statistically Significant InhibitionDepletedRepolarized to anti-tumoral profile
Anti-PD1 Antibody-Data Not Quantified--
This compound + Anti-PD110 mg/kg (daily)Additive Antitumor EffectsDepletedRepolarized to anti-tumoral profile
Data derived from preclinical studies in an MC38 colorectal syngeneic cancer model.[1]
Table 2: Anti-Osteolytic Activity of this compound in a Mouse Prostate Cancer Bone Invasion Model
Treatment GroupDoseOutcome
Vehicle-Bone Degradation
This compoundNot SpecifiedInhibition of Bone Degradation
Qualitative analysis from a mouse prostate cancer bone invasion model indicated anti-osteolytic activity.[1][3]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the CSF1R signaling pathway. Overexpression of the CSF1 ligand in the tumor microenvironment leads to the recruitment of CSF1R-expressing cells like macrophages. The binding of CSF1 to CSF1R activates downstream signaling pathways that promote the proliferation and survival of these cells, contributing to tumor growth. This compound blocks this signaling cascade.

CSF1R_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Macrophage Macrophage/Monocyte Tumor Cells Tumor Cells CSF1 CSF1 Tumor Cells->CSF1 Overexpression CSF1R CSF1R CSF1->CSF1R Binding Downstream Signaling Downstream Signaling CSF1R->Downstream Signaling Activation MT3014 This compound MT3014->CSF1R Inhibition Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Tumor Growth Tumor Growth Cell Proliferation & Survival->Tumor Growth

Caption: CSF1R signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Syngeneic Tumor Model for In Vivo Efficacy Assessment

This protocol describes the methodology for evaluating the in vivo efficacy of this compound in a syngeneic mouse model of colorectal cancer.

Objective: To determine the anti-tumor efficacy of this compound, alone and in combination with an immune checkpoint inhibitor.

Materials:

  • Cell Line: MC38 colorectal cancer cells

  • Animals: C57BL/6 mice

  • Test Article: this compound (vimseltinib)

  • Control: Vehicle control

  • Combination Agent: Anti-PD1 antibody

  • Reagents: Matrigel, cell culture media, sterile PBS

  • Equipment: Calipers, syringes, animal housing facilities

Procedure:

  • Cell Culture: Culture MC38 cells according to standard protocols.

  • Tumor Implantation:

    • Harvest MC38 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 1 x 10^6 cells into the flank of each C57BL/6 mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

    • Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Randomize mice into treatment groups (e.g., Vehicle, this compound, Anti-PD1, this compound + Anti-PD1).

    • Administer this compound orally at the specified dose (e.g., 10 mg/kg daily).[1]

    • Administer the anti-PD1 antibody and vehicle control according to the established study design.

  • Efficacy Evaluation:

    • Continue treatment for the specified duration.

    • Monitor tumor growth and animal well-being throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis.

  • Pharmacodynamic Analysis (Optional):

    • Process excised tumors to isolate immune cells.

    • Use flow cytometry to analyze the populations of tumor-associated macrophages (TAMs) and CD8+ T-cells to assess the immunomodulatory effects of this compound.

Experimental_Workflow_Syngeneic_Model cluster_preparation Preparation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture Culture MC38 Cells Tumor_Implantation Implant Cells in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment Administer this compound +/- Anti-PD1 Randomization->Treatment Efficacy_Monitoring Monitor Efficacy Treatment->Efficacy_Monitoring Endpoint Study Endpoint Efficacy_Monitoring->Endpoint Tumor_Excision Excise Tumors Endpoint->Tumor_Excision Flow_Cytometry Flow Cytometry Analysis Tumor_Excision->Flow_Cytometry

Caption: Experimental workflow for the in vivo assessment of this compound.

Murine Pharmacokinetic/Pharmacodynamic (PK/PD) Model

This protocol outlines a method to assess the in vivo target engagement of this compound.

Objective: To determine the dose-dependent inhibition of CSF1R by this compound in a murine model.

Materials:

  • Animals: Healthy mice

  • Test Article: this compound (vimseltinib)

  • Equipment: Equipment for blood collection, ELISA kits for p-CSF1R

Procedure:

  • Dosing:

    • Administer single doses of this compound to different cohorts of mice at varying concentrations (e.g., starting from 3 mg/kg).[1]

  • Sample Collection:

    • Collect blood samples at various time points post-administration.

  • Pharmacodynamic Analysis:

    • Process blood samples to isolate plasma or relevant cell populations.

    • Measure the levels of phosphorylated CSF1R (p-CSF1R) using a validated ELISA to determine the extent of target inhibition.

  • Data Analysis:

    • Correlate the dose of this compound with the degree of CSF1R inhibition to establish a PK/PD relationship.

Conclusion

The preclinical in vivo data for this compound (vimseltinib) demonstrates its potential as a selective CSF1R inhibitor with anti-tumor and immunomodulatory activity. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in relevant disease models. These studies are crucial for the continued development and potential clinical application of this compound in oncology and other indications where CSF1R-driven pathology is a key factor.

References

Application Notes and Protocols for Patient-Reported Outcomes in Vimseltinib Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient-reported outcomes (PROs) utilized in the clinical development of vimseltinib (B1652902), a selective colony-stimulating factor 1 receptor (CSF1R) inhibitor. The protocols detailed below are based on the methodology employed in the pivotal Phase 3 MOTION trial (NCT05059262) for the treatment of tenosynovial giant cell tumor (TGCT).

Introduction

Vimseltinib is an investigational oral tyrosine kinase inhibitor that targets CSF1R, a key driver in the pathogenesis of TGCT.[1] This locally aggressive neoplasm is characterized by the overexpression of CSF1, leading to the recruitment of CSF1R-expressing cells that form the tumor.[1] Patients with TGCT often experience significant symptoms, including pain, stiffness, and reduced physical function, which adversely impact their quality of life. Therefore, the robust assessment of patient-reported outcomes is a critical component in evaluating the clinical benefit of new therapies like vimseltinib.

The Phase 3 MOTION study was a global, double-blind, placebo-controlled trial that evaluated the efficacy and safety of vimseltinib in patients with symptomatic TGCT not amenable to surgery.[1] A key set of secondary endpoints in this trial focused on PROs to measure the impact of treatment on aspects of the disease that are most meaningful to patients.

Signaling Pathway of Vimseltinib

Vimseltinib is designed to inhibit the CSF1R signaling pathway. The diagram below illustrates the mechanism of action.

Vimseltinib Mechanism of Action in TGCT CSF1 CSF1 Overexpression (in TGCT) CSF1R CSF1 Receptor (CSF1R) (on Macrophages/Monocytes) CSF1->CSF1R binds to Recruitment Recruitment and Proliferation of CSF1R-expressing cells CSF1R->Recruitment activation leads to Vimseltinib Vimseltinib Vimseltinib->CSF1R inhibits Tumor TGCT Tumor Mass Recruitment->Tumor Symptoms Pain, Stiffness, Reduced Function Tumor->Symptoms

Vimseltinib inhibits CSF1R, blocking the signaling that drives TGCT cell proliferation.

Patient-Reported Outcome Measures in the MOTION Trial

The MOTION trial utilized a suite of validated PRO instruments to assess changes in physical function, pain, stiffness, and overall health status.

Data Presentation: Summary of Quantitative PRO Data

The following tables summarize the key patient-reported outcomes from the Phase 3 MOTION trial at the 25-week primary analysis endpoint.

Table 1: Change from Baseline in Patient-Reported Outcomes at Week 25 [1][2]

Outcome MeasureVimseltinib (n=83)Placebo (n=40)Difference Between ArmsP-value
PROMIS-PF Score ------3.3-point improvement0.0007
Worst Stiffness (NRS) -------1.8-point improvement<0.0001
EQ-VAS Score ------7.4-point improvement0.0155

PROMIS-PF: Patient-Reported Outcomes Measurement Information System Physical Function; NRS: Numeric Rating Scale; EQ-VAS: EuroQol Visual Analog Scale.

Table 2: Brief Pain Inventory (BPI) Worst Pain Response at Week 25 [1][2]

EndpointVimseltinib (n=83)Placebo (n=40)P-value
Pain Responders, n (%) 48%23%0.0056

A pain responder is defined as a patient with at least a 30% improvement in the worst pain score without a 30% or greater increase in narcotic analgesic use.

Experimental Protocols for PRO Assessment

PROMIS® Physical Function (PROMIS-PF) for TGCT
  • Instrument: A customized self-administered questionnaire derived from the PROMIS-PF item bank, tailored for patients with TGCT. Specific versions were used for patients with upper extremity and lower extremity tumors.

  • Methodology: The questionnaire assesses the patient's perception of their ability to perform various physical activities.

  • Scoring: Higher scores indicate better physical function.

  • Clinically Meaningful Change: A change of ≥3 points is considered clinically meaningful.

Worst Stiffness Numeric Rating Scale (NRS)
  • Instrument: A single-item, 11-point numeric rating scale.

  • Methodology: Patients are asked to rate the severity of their stiffness at its worst in the past 24 hours. The question is phrased as: "Please rate your stiffness by circling the one number that best describes your stiffness at its worst in the past 24 hours."

  • Scoring: The scale ranges from 0 ("no stiffness") to 10 ("stiffness as bad as you can imagine"). A lower score indicates less severe stiffness.

  • Clinically Meaningful Change: A change of ≥1 point is considered clinically meaningful.

Brief Pain Inventory (BPI) - Worst Pain
  • Instrument: The BPI is a self-administered questionnaire that assesses the severity of pain and its impact on daily functioning. The "worst pain" item is a key measure.

  • Methodology: Patients rate their worst pain over the last 24 hours on an 11-point numeric rating scale.

  • Scoring: The scale ranges from 0 ("no pain") to 10 ("pain as bad as you can imagine").

  • Response Definition: A "pain responder" is defined as a patient who experiences a decrease of at least 30% in the mean BPI Worst Pain NRS item and does not have a 30% or greater increase in narcotic analgesic use.

EuroQol Visual Analog Scale (EQ-VAS)
  • Instrument: A vertical visual analog scale that is a component of the EQ-5D questionnaire.

  • Methodology: Patients are asked to mark their overall health on the scale.

  • Scoring: The scale ranges from 0 ("worst imaginable health state") to 100 ("best imaginable health state"). Higher scores indicate a better self-perceived health status.

PRO Assessment Workflow in the MOTION Trial

The following diagram illustrates the workflow for PRO assessment within the structure of the Phase 3 MOTION trial.

PRO Assessment Workflow in the Vimseltinib MOTION Trial cluster_0 Part 1: Double-Blind Phase (24 Weeks) cluster_1 Part 2: Open-Label Phase Screening Screening Baseline Baseline PRO Assessment (PROMIS-PF, Stiffness NRS, BPI, EQ-VAS) Screening->Baseline Randomization Randomization (2:1) Baseline->Randomization Vimseltinib Vimseltinib (30 mg twice weekly) Randomization->Vimseltinib Placebo Placebo Randomization->Placebo Week25 Week 25 PRO Assessment (Primary PRO Endpoint) Vimseltinib->Week25 Placebo->Week25 OpenLabel All Patients Receive Vimseltinib Week25->OpenLabel Crossover FollowUp Follow-up PRO Assessments OpenLabel->FollowUp

Workflow of the MOTION trial, highlighting the key stages of PRO assessment.

Conclusion

The patient-reported outcomes from the vimseltinib clinical trials demonstrate statistically significant and clinically meaningful improvements in physical function, stiffness, pain, and overall health status for patients with TGCT.[1] The rigorous methodology for collecting and analyzing these PROs, as detailed in these application notes, provides a robust framework for assessing the patient-centric benefits of targeted therapies in this disease area. These protocols can serve as a valuable resource for researchers and clinicians involved in the development and evaluation of novel treatments for TGCT and other locally aggressive tumors where patient-reported outcomes are of paramount importance.

References

Troubleshooting & Optimization

Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and formulation of poorly soluble compounds, exemplified by a hypothetical agent, MT-3014, for in vivo studies. Given that information regarding a specific molecule "this compound" is not publicly available, this guide addresses the common challenges and strategies associated with formulating new chemical entities that exhibit poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: We have a new compound, this compound, which shows poor solubility in aqueous solutions. What are the initial steps to improve its solubility for in vivo testing?

A1: For a poorly soluble compound like this compound, a systematic approach is necessary. The initial steps involve characterizing the physicochemical properties of the compound. Key strategies to enhance solubility for preclinical in vivo studies include pH adjustment, the use of co-solvents, and complexation with cyclodextrins.[1][2][3] Lipid-based formulations and the creation of amorphous solid dispersions are also common and effective approaches.[4][5][6]

Q2: What are the most common formulation strategies for oral administration of poorly soluble drugs?

A2: For oral delivery, several strategies can be employed to enhance the bioavailability of hydrophobic drugs.[6][7] These include:

  • Micronization and Nanosizing: Reducing the particle size of the drug increases the surface area for dissolution.[6][8]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[6][9]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract, enhancing drug solubilization.[3][9]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their solubility in water.[6]

Q3: What are suitable excipients for formulating a poorly soluble compound for intravenous (IV) administration?

A3: For IV administration, the choice of excipients is critical to ensure the drug remains solubilized upon injection into the bloodstream and to avoid precipitation. Commonly used solubilizing excipients for injectable formulations include:

  • Water-Soluble Organic Solvents: Such as polyethylene (B3416737) glycol (PEG) 300 and 400, ethanol, and propylene (B89431) glycol.[2][10]

  • Non-ionic Surfactants: Including Polysorbate 80 (Tween 80) and Solutol HS 15.[2][10]

  • Cyclodextrins: Such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[10]

  • Lipid Emulsions: For highly lipophilic compounds, a lipid-based delivery system may be necessary.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Drug precipitates out of solution during formulation preparation. The solubility limit in the chosen vehicle has been exceeded.- Increase the proportion of the co-solvent or solubilizing agent.- Gently warm the solution during preparation (ensure the compound is heat-stable).- Evaluate a different solvent system or a combination of solubilizers.
The formulation is too viscous for injection. High concentration of polymers or certain co-solvents (e.g., high molecular weight PEGs).- Use a lower concentration of the viscosity-enhancing excipient.- Switch to a less viscous co-solvent.- Consider a different formulation approach, such as a nanosuspension.
Inconsistent results in in vivo studies. Poor bioavailability due to precipitation of the drug at the injection site or in the GI tract.- For oral formulations, consider a lipid-based system like SEDDS to improve absorption.[3][9]- For IV formulations, ensure the vehicle is robust enough to prevent precipitation upon dilution with blood. This may require a higher surfactant concentration or the use of a different solubilization technology.
Observed toxicity or adverse events in animal models. The excipients used in the formulation may have their own toxicities at the administered concentration.- Review the safety data for all excipients used.- Reduce the concentration of potentially toxic excipients to the lowest effective level.- Explore alternative, more biocompatible excipients.[4]

Quantitative Data Summary

Table 1: Common Co-solvents for Preclinical Formulations
Co-solventTypical Concentration Range (v/v)Administration RouteNotes
Polyethylene Glycol 400 (PEG 400)10 - 60%Oral, IVGenerally well-tolerated. Can cause renal toxicity at high doses.
Propylene Glycol (PG)10 - 40%Oral, IVCan cause hemolysis and CNS effects at high concentrations.
Ethanol5 - 20%Oral, IVUse with caution due to potential for pharmacological effects.
Dimethyl Sulfoxide (DMSO)≤ 10%IV, IPPotent solvent, but can have its own biological effects.
Table 2: Common Surfactants for Solubilization
SurfactantTypical Concentration Range (w/v)Administration RouteNotes
Polysorbate 80 (Tween® 80)1 - 10%Oral, IVCommonly used, but can be associated with hypersensitivity reactions.
Solutol® HS 155 - 20%Oral, IVCan be a good alternative to Cremophor EL.
Cremophor® EL≤ 5%IVEffective solubilizer, but associated with a risk of anaphylactoid reactions.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for IV Injection
  • Vehicle Preparation: Prepare the desired vehicle by mixing the co-solvents and other excipients. For example, a vehicle could be composed of 10% Solutol® HS 15, 20% propylene glycol, and 70% sterile water for injection.

  • Drug Solubilization: Weigh the required amount of this compound and add it to the prepared vehicle.

  • Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, provided the compound is stable at elevated temperatures.

  • pH Adjustment: If necessary, adjust the pH of the final solution with dilute HCl or NaOH to enhance solubility and stability.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.

Protocol 2: Preparation of an Oral Formulation using a Nanosuspension Approach
  • Milling Slurry Preparation: Create a slurry by dispersing this compound in an aqueous solution containing a stabilizer, such as a surfactant (e.g., Polysorbate 80) or a polymer.

  • Particle Size Reduction: Reduce the particle size of the drug using a top-down method like wet media milling or a bottom-up method such as precipitation.[8]

  • Monitoring: Periodically measure the particle size distribution using a technique like laser diffraction to ensure the desired nanoscale is achieved (typically 200-600 nm).[7]

  • Final Formulation: Once the desired particle size is reached, the nanosuspension can be directly used for oral gavage or further processed into a solid dosage form.

Visualizations

Formulation_Workflow cluster_0 Initial Assessment cluster_1 Formulation Strategy Selection cluster_2 Oral Formulation Approaches cluster_3 Parenteral Formulation Approaches cluster_4 Final Steps A Poorly Soluble Compound (this compound) B Physicochemical Characterization A->B C Oral Administration B->C D Parenteral (IV) Administration B->D E Micronization/ Nanosuspension C->E F Solid Dispersion C->F G Lipid-Based (SEDDS) C->G H Co-solvent System D->H I Surfactant Micelles D->I J Cyclodextrin Complex D->J K In Vivo Study E->K F->K G->K H->K I->K J->K

Caption: Workflow for selecting a suitable formulation strategy for a poorly soluble compound.

Signaling_Pathway_Example cluster_pathway Hypothetical this compound Target Pathway (e.g., Kinase Inhibition) ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras mt3014 This compound mt3014->receptor Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

References

Vimseltinib Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information and guidance on the potential off-target effects of vimseltinib (B1652902). The following question-and-answer format directly addresses specific issues that may be encountered during experiments, supported by summarized data, experimental protocols, and pathway visualizations.

Frequently Asked Questions (FAQs)

Q1: How selective is vimseltinib for its primary target, CSF1R?

A1: Vimseltinib is a highly selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] It was specifically designed to be a "switch-control" inhibitor, binding to a unique regulatory region of CSF1R to provide prolonged and targeted inhibition with reduced off-target effects.[2][4] In kinase profiling assays, vimseltinib has demonstrated high selectivity.[1][3][5]

Q2: What are the known off-target kinases that vimseltinib might interact with?

A2: Vimseltinib has been profiled against a large panel of human kinases and has shown a very favorable selectivity profile.[1][3] It exhibits greater than 500-fold selectivity over the closely related type III receptor tyrosine kinase KIT and over 1,000-fold selectivity against approximately 300 other human kinases, including PDGFRα/β and FLT3.[3]

Q3: What are the most common adverse events observed in clinical trials that could be indicative of off-target effects?

A3: The majority of treatment-emergent adverse events (TEAEs) reported in the pivotal MOTION phase 3 trial were Grade 1 or 2.[6][7] The most frequently reported TEAEs (≥20%) included periorbital edema, fatigue, face edema, pruritus, peripheral edema, rash, and laboratory abnormalities such as increased aspartate aminotransferase (AST), increased cholesterol, decreased neutrophils, decreased leukocytes, and increased alanine (B10760859) aminotransferase (ALT).[8][9][10]

Q4: Is there a risk of liver toxicity with vimseltinib, similar to other CSF1R inhibitors like pexidartinib (B1662808)?

A4: A key design feature of vimseltinib was to minimize off-target effects, particularly the risk of cholestatic hepatotoxicity observed with the multi-kinase inhibitor pexidartinib.[6][11] Clinical studies of vimseltinib have shown no evidence of cholestatic hepatotoxicity or drug-induced liver injury.[6][7][12][13][14][15] The liver toxicity associated with pexidartinib is considered an off-target effect and not a class effect of CSF1R inhibitors.[6]

Troubleshooting Guide

Issue: Unexpected cell phenotype or signaling pathway modulation in vitro.

If you observe unexpected cellular effects in your experiments that are not readily explained by CSF1R inhibition, consider the following troubleshooting steps:

  • Confirm On-Target Activity: First, verify that the observed effects are not due to potent, on-target inhibition of CSF1R in your specific cell system.

  • Review Kinase Selectivity Profile: Refer to the kinase selectivity data to identify potential low-affinity off-target interactions that might become relevant at higher concentrations.

  • Concentration-Response Analysis: Perform a detailed concentration-response curve for vimseltinib in your assay. Off-target effects may only manifest at concentrations significantly higher than the IC50 for CSF1R.

  • Use of Control Compounds: Compare the effects of vimseltinib with other CSF1R inhibitors that have different selectivity profiles. This can help to distinguish between on-target and potential off-target effects.

Data Presentation

Table 1: Kinase Selectivity Profile of Vimseltinib

Kinase TargetSelectivity vs. CSF1RReference
KIT>500-fold[1][3]
FLT3>500-fold[1]
PDGFRA>500-fold[1]
PDGFRB>500-fold[1]
Other Kinases (approx. 294)>1,000-fold[1][3]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) from the MOTION Phase 3 Trial (Vimseltinib Arm)

Adverse EventFrequency (All Grades)Grade 3/4 FrequencyReference
Periorbital Edema45%4%[8]
Fatigue33%0%[8]
Face Edema31%1%[8]
Pruritus29%2%[8]
Headache28%1%[8]
Increased Blood Creatine PhosphokinaseN/A10%[6][7]

Note: This table is not exhaustive. For a complete list of adverse events, please refer to the primary clinical trial publications.

Experimental Protocols

Kinase Selectivity Profiling (Biochemical Assay)

A representative methodology for determining kinase selectivity is as follows:

  • Kinase Panel: Vimseltinib is tested against a broad panel of purified human kinases (e.g., ~300 kinases).[1]

  • Assay Conditions: The assays are typically run at an ATP concentration close to the Michaelis constant (Km) for each respective kinase (e.g., 10 µmol/L ATP).[1]

  • Inhibition Measurement: The inhibitory activity of vimseltinib is measured at a set concentration (e.g., 1 µmol/L) to determine the percent inhibition for each kinase.

  • IC50 Determination: For kinases showing significant inhibition, a full concentration-response curve is generated to determine the IC50 value.

  • Selectivity Calculation: The selectivity is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for the primary target (CSF1R).

Visualizations

Vimseltinib's High Selectivity for CSF1R Vimseltinib Vimseltinib CSF1R CSF1R Vimseltinib->CSF1R High Affinity (Primary Target) KIT KIT Vimseltinib->KIT >500x Lower Affinity FLT3 FLT3 Vimseltinib->FLT3 >500x Lower Affinity PDGFRA PDGFRA Vimseltinib->PDGFRA >500x Lower Affinity PDGFRB PDGFRB Vimseltinib->PDGFRB >500x Lower Affinity Other_Kinases Other Kinases (approx. 294) Vimseltinib->Other_Kinases >1000x Lower Affinity

Caption: Vimseltinib's selectivity for CSF1R over other kinases.

Troubleshooting Unexpected Experimental Results Start Unexpected Phenotype Observed Confirm_On_Target Confirm On-Target CSF1R Activity Start->Confirm_On_Target Review_Selectivity Review Kinase Selectivity Profile Confirm_On_Target->Review_Selectivity If confirmed Conclusion_On_Target Effect is Likely On-Target Confirm_On_Target->Conclusion_On_Target If not confirmed Concentration_Response Perform Concentration- Response Analysis Review_Selectivity->Concentration_Response Control_Compounds Use Control Compounds with Different Profiles Concentration_Response->Control_Compounds Conclusion_Off_Target Potential Off-Target Effect Identified Control_Compounds->Conclusion_Off_Target If discrepancies noted

Caption: Workflow for investigating potential off-target effects.

References

managing side effects of MT-3014 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Fictional Drug Profile: MT-3014 is an investigational, orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) targeting the novel kinase XYZ-1, which is implicated in the proliferation of various solid tumors. Preclinical animal studies are ongoing to establish safety, tolerability, and efficacy.

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the management of side effects observed during in-vivo animal studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with this compound in rodent models?

A1: Based on multi-dose toxicology studies in mice and rats, the most frequently observed adverse events are dose-dependent and primarily involve the gastrointestinal (GI), hematological, and dermatological systems. These are known class effects for many tyrosine kinase inhibitors.[1][2][3][4] Common findings include diarrhea, weight loss, neutropenia, and skin rash.[2][3][5]

Q2: At what dose levels do side effects typically emerge?

A2: Mild to moderate side effects are typically seen at doses exceeding 50 mg/kg/day in mice. Severe (Grade 3 or higher) toxicities are more common at doses of 100 mg/kg/day and above. See the dose-response tables in the "Troubleshooting Guides" section for more detail. It is crucial to establish a maximum tolerated dose (MTD) in your specific animal model.

Q3: Is it necessary to stop this compound treatment if side effects occur?

A3: Not always. Many mild to moderate side effects can be managed with supportive care or dose modifications.[2][6] Treatment interruption or discontinuation is typically reserved for severe (Grade 3/4) or life-threatening toxicities. The primary goal is to maintain the animal's welfare while achieving the scientific objectives of the study.[7]

Q4: Are there any known mechanisms for this compound induced toxicities?

A4: While the on-target inhibition of XYZ-1 kinase is responsible for the anti-tumor activity, some side effects are believed to result from off-target inhibition of other kinases. For example, inhibition of kinases in the gastrointestinal tract and skin can lead to diarrhea and rash, respectively.[3][8] This is a common characteristic of small-molecule kinase inhibitors.[4][9]

Troubleshooting Guides

Issue 1: Animal is experiencing diarrhea and weight loss.

Diarrhea is a common side effect of TKI administration, potentially caused by impaired intestinal crypt function.[3] Consistent monitoring is key to preventing severe dehydration and associated complications.[10]

Troubleshooting Workflow:

Start Diarrhea or >5% Weight Loss Observed Grade Grade Severity (See Table 1) Start->Grade Mild Grade 1-2: - Continue this compound - Initiate Supportive Care Grade->Mild Mild Severe Grade 3-4: - Interrupt this compound - Provide IV/SubQ Fluids Grade->Severe Severe Monitor Monitor Daily: - Body Weight - Stool Score Mild->Monitor Severe->Monitor Reassess Reassess in 48-72h Monitor->Reassess Improved Improved: Resume this compound at Reduced Dose Reassess->Improved Yes NotImproved Not Improved: Consider Study Endpoint Reassess->NotImproved No

Caption: Workflow for managing GI toxicity in animal studies.

Table 1: Grading and Management of Diarrhea

GradeClinical SignsRecommended Action
1 Mild diarrhea (soft, but formed stool), <5% weight loss.Continue this compound. Provide nutritional support (e.g., hydrogel).
2 Moderate diarrhea (loose, unformed stool), 5-10% weight loss.Continue this compound. Administer probiotics and loperamide (B1203769) as needed.[10][11][12]
3 Severe diarrhea (watery), 10-15% weight loss, signs of dehydration.Interrupt this compound. Administer subcutaneous or IV fluids.
4 Life-threatening dehydration, >15% weight loss, moribund state.Euthanize animal and perform necropsy.
Issue 2: Hematological abnormalities are detected in blood analysis.

Myelosuppression is a potential side effect of many kinase inhibitors, leading to cytopenias (e.g., neutropenia, anemia).[1][5][7] Regular blood monitoring is critical for early detection.

Table 2: Hematological Monitoring and Action Thresholds (Rat Model)

ParameterNormal RangeGrade 2 (Monitor)Grade 3 (Interrupt Dose)
Neutrophils 0.8 - 4.8 x10³/µL< 1.0 x10³/µL< 0.5 x10³/µL
Hemoglobin 12.5 - 17.5 g/dL< 10.0 g/dL< 8.0 g/dL
Platelets 500 - 1300 x10³/µL< 150 x10³/µL< 75 x10³/µL

Management Strategy:

  • Baseline: Collect blood samples before initiating this compound to establish baseline values.

  • Monitoring: Perform Complete Blood Counts (CBCs) weekly for the first month, then bi-weekly.[7]

  • Action:

    • For Grade 2 toxicities, increase monitoring frequency to twice weekly.

    • For Grade 3 toxicities, interrupt this compound dosing for 3-5 days. Resume at a 25-50% lower dose once counts have recovered to Grade 1 or baseline.

    • For Grade 4 toxicities, discontinue treatment for the affected animal.

Issue 3: Animal develops a skin rash or alopecia.

Dermatological toxicities are common with TKIs that have off-target effects on kinases like the epidermal growth factor receptor (EGFR).[8][13][14]

Hypothesized Off-Target Pathway:

cluster_tumor Tumor Cell cluster_skin Keratinocyte MT3014_tumor This compound XYZ1 XYZ-1 Kinase MT3014_tumor->XYZ1 Inhibits Proliferation Tumor Proliferation XYZ1->Proliferation Promotes MT3014_skin This compound EGFR EGFR MT3014_skin->EGFR Off-target Inhibition Homeostasis Skin Homeostasis EGFR->Homeostasis Maintains Rash Rash / Dermatitis Homeostasis->Rash Disruption Leads To

Caption: Hypothesized on-target vs. off-target effects of this compound.

Management Strategy:

  • Grading: Document the affected body surface area and severity (erythema, scaling).

  • Mild/Moderate (Grade 1-2): For localized rashes, topical application of a mild corticosteroid cream can be considered. Ensure bedding is clean and dry to prevent secondary infections.

  • Severe (Grade 3-4): If the rash is widespread, ulcerated, or associated with systemic signs of distress, interrupt this compound dosing and consult with the veterinary staff. Dose reduction upon re-challenge is recommended.

Experimental Protocols

Protocol 1: Assessment of GI Toxicity
  • Body Weight: Measure and record the body weight of each animal daily, at the same time each day.

  • Stool Consistency Scoring: Observe and score stool consistency daily based on the following scale:

    • 0 = Normal (well-formed pellets)

    • 1 = Soft (formed pellets, soft consistency)

    • 2 = Loose (unformed, loose stool)

    • 3 = Watery (diarrhea)

  • Hydration Status: Monitor for signs of dehydration, such as skin tenting and sunken eyes.

Protocol 2: Blood Collection and Hematological Analysis
  • Species and Site: For rats, collect blood (approx. 250 µL) via the saphenous or tail vein. For mice, facial vein or saphenous vein may be used.

  • Anticoagulant: Collect samples into tubes containing EDTA to prevent coagulation.[15]

  • Sample Handling: Invert the collection tube gently 8-10 times to ensure proper mixing with the anticoagulant.[15] Analyze samples as soon as possible after collection. Refrigerate if short-term storage is necessary.

  • Analysis: Use an automated hematology analyzer calibrated for the specific species (e.g., rat, mouse) to perform a Complete Blood Count (CBC). Key parameters to assess include total white blood cell count, neutrophil, lymphocyte, red blood cell counts, hemoglobin, and platelet count.[16][17][18]

References

Optimizing Vimseltinib Dosage: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing vimseltinib (B1652902) dosage to minimize toxicity during pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of vimseltinib and how does it relate to its toxicity profile?

A1: Vimseltinib is an oral, switch-control tyrosine kinase inhibitor that selectively targets the colony-stimulating factor 1 receptor (CSF1R).[1][2] By binding to the switch-control region of CSF1R, vimseltinib stabilizes the receptor in its inactive state, thereby inhibiting autophosphorylation and downstream signaling.[3] This action blocks the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells that are dependent on CSF1R signaling.[3][4] In the context of tenosynovial giant cell tumor (TGCT), this inhibition reduces the tumor-associated macrophages that make up the bulk of the tumor.[4][5]

The high selectivity of vimseltinib for CSF1R is a key factor in its toxicity profile.[3] Unlike less selective CSF1R inhibitors such as pexidartinib, which has been associated with a risk of serious liver injury, vimseltinib has not shown evidence of cholestatic hepatotoxicity or drug-induced liver injury in clinical trials.[5][6] However, elevations in liver enzymes (AST and ALT) can occur.[2] The most common adverse reactions are generally mild to moderate and include periorbital edema, fatigue, rash, and increased cholesterol.[1][2]

Vimseltinib Mechanism of Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1R CSF1R Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) CSF1R->Signaling Activates CSF1 CSF1 / IL-34 (Ligands) CSF1->CSF1R Binds Response Cell Survival, Proliferation, Differentiation Signaling->Response Vimseltinib Vimseltinib Vimseltinib->CSF1R Inhibits

Caption: Vimseltinib inhibits CSF1R signaling.

Q2: What is the recommended starting dose of vimseltinib and what are the guidelines for dose reduction?

A2: The recommended starting dosage of vimseltinib is 30 mg administered orally twice weekly, with doses separated by at least 72 hours.[5][7] Dose modifications are recommended for the management of adverse reactions.

The recommended dose reduction schedule is as follows:

  • First Dose Reduction: 20 mg orally twice weekly.[7][8]

  • Second Dose Reduction: 14 mg orally twice weekly.[7][8]

Vimseltinib should be permanently discontinued (B1498344) in patients who are unable to tolerate a dose of 14 mg twice weekly.[7][8]

Troubleshooting Guide: Managing Common Toxicities

This guide provides specific recommendations for managing common adverse reactions observed with vimseltinib treatment.

Hepatotoxicity (Elevated Liver Enzymes)

While severe liver injury has not been observed with vimseltinib, monitoring of liver function is crucial.[2][9]

Monitoring Protocol:

  • Baseline: Evaluate liver function tests (AST, ALT, total bilirubin (B190676), direct bilirubin, ALP, and GGT) before initiating vimseltinib.[7][9]

  • On-treatment: Monitor liver function tests twice a month for the first two months, then once every three months for the first year, and as clinically indicated thereafter.[9]

Dose Adjustment for Hepatotoxicity:

Lab AbnormalityRecommended Action
AST or ALT >3 to 5x ULN and Total Bilirubin >2x ULN or INR >1.5Withhold vimseltinib until AST/ALT resolve to baseline or ≤3x ULN and total bilirubin resolves to baseline. Once Hy's law is definitively ruled out, resume at the next lower dose level. Permanently discontinue if toxicity does not resolve within 4 weeks.[7][10]
AST or ALT >5 to 8x ULN and Total Bilirubin ≤ ULN (and no clinical symptoms)Withhold vimseltinib until AST/ALT resolve to baseline or ≤3x ULN. Permanently discontinue if toxicity does not resolve within 4 weeks.[7]
AST or ALT >5 to 8x ULN and Total Bilirubin > ULN or INR >1.5 or ALP >2x ULNPermanently discontinue vimseltinib.[7]
AST or ALT >8x ULNPermanently discontinue vimseltinib.[7]

ULN = Upper Limit of Normal

Hepatotoxicity Management Workflow Start Monitor LFTs (Baseline & On-treatment) CheckLFTs LFTs Elevated? Start->CheckLFTs ToxicityGrade Grade Toxicity (AST/ALT, Bilirubin, INR) CheckLFTs->ToxicityGrade Yes Continue Continue Treatment & Monitoring CheckLFTs->Continue No Withhold Withhold Vimseltinib ToxicityGrade->Withhold Resume Resume at Reduced Dose Withhold->Resume Resolves within 4 weeks (Hy's Law ruled out) Discontinue Permanently Discontinue Withhold->Discontinue Does not resolve or meets discontinuation criteria Continue->CheckLFTs

Caption: Workflow for managing hepatotoxicity.

Other Common Adverse Events

The most frequently reported non-laboratory treatment-emergent adverse events are of grade 1 or 2 severity.[6]

Summary of Common Adverse Reactions:

Adverse ReactionIncidence (≥20%)[2][5]Management Recommendations
Periorbital EdemaYesConsider temporary dose reduction.
FatigueYesAdvise on balancing activity and rest.
RashYesSymptomatic management. Consider dose reduction for persistent or severe rash.
Increased CholesterolYesMonitor lipid panels as clinically indicated.
Peripheral EdemaYesAdvise on leg elevation and reduction of salt intake. Consider temporary dose reduction.
Decreased NeutrophilsYesMonitor complete blood counts.
Decreased LeukocytesYesMonitor complete blood counts.
PruritusYesSymptomatic management with topical agents or antihistamines.

Detailed Experimental Protocols

Protocol 1: Liver Function Monitoring

  • Objective: To monitor for potential hepatotoxicity during vimseltinib administration.

  • Materials: Serum samples, clinical chemistry analyzer.

  • Procedure:

    • Collect whole blood in a serum separator tube at baseline, twice monthly for the first two months of treatment, and once every three months thereafter.

    • Centrifuge the sample according to the tube manufacturer's instructions to separate the serum.

    • Analyze the serum for the following parameters:

      • Aspartate Aminotransferase (AST)

      • Alanine Aminotransferase (ALT)

      • Total Bilirubin

      • Direct Bilirubin

      • Alkaline Phosphatase (ALP)

      • Gamma-Glutamyl Transferase (GGT)

    • Record the results and compare them to the upper limit of normal (ULN) and baseline values.

    • Implement dose adjustments as per the "Dose Adjustment for Hepatotoxicity" table if elevations are observed.

Protocol 2: Complete Blood Count (CBC) Monitoring

  • Objective: To monitor for hematological abnormalities, such as neutropenia and leukopenia.

  • Materials: Whole blood collected in an EDTA tube, hematology analyzer.

  • Procedure:

    • Collect whole blood in an EDTA (purple top) tube at baseline and as clinically indicated during treatment.

    • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

    • Analyze the sample on a calibrated hematology analyzer to determine the complete blood count with differential.

    • Pay close attention to the absolute neutrophil count and the total white blood cell (leukocyte) count.

    • Review results and consider dose modification for clinically significant cytopenias.

Drug Interactions

Vimseltinib is an inhibitor of P-glycoprotein (P-gp).[11] Therefore, co-administration with P-gp substrates may increase the substrate's concentration and risk of adverse effects. If concomitant use is unavoidable, it is recommended to administer vimseltinib at least 4 hours before the P-gp substrate.[8]

References

troubleshooting inconsistent results with MT-3014

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MT-3014 (Vimseltinib). The following information is intended to help address potential inconsistencies and challenges that may arise during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (Vimseltinib)?

A1: this compound, also known as Vimseltinib, is a highly selective, oral, switch-control tyrosine kinase inhibitor that targets the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] In diseases like Tenosynovial Giant Cell Tumor (TGCT), dysregulation of the CSF1 gene leads to overexpression of its ligand, CSF1.[3] This overexpression recruits CSF1R-expressing inflammatory cells, such as macrophages, which contribute to tumor formation.[1][3] this compound works by binding to CSF1R and inhibiting its activation by CSF1 and another ligand, IL-34.[2] This blockade of CSF1R signaling reduces the proliferation and activity of tumor-associated macrophages (TAMs), thereby inhibiting tumor growth.[2]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily being investigated for the treatment of symptomatic TGCT where surgical resection could lead to significant morbidity.[3][4][5] Additionally, its role in other advanced solid tumors is being explored in clinical trials.[4][5] Researchers are also using this compound to study the role of the CSF1/CSF1R signaling axis in various pathological conditions, including cancer and inflammatory diseases.[1]

Q3: Are there any known off-target effects of this compound?

A3: this compound is designed to be a highly selective inhibitor of CSF1R. It has been shown to have more than 100-fold selectivity for CSF1R compared to other related kinases like KIT, FLT3, PDGFRα, and PDGFRß.[6] While this high selectivity is a key feature, it is always important to consider potential off-target effects in any experimental system. Other less selective CSF1R inhibitors have been associated with off-target liabilities that can limit their therapeutic window.[1]

Troubleshooting Inconsistent Results

In Vitro Cell-Based Assays

Problem: High variability in cell viability or proliferation assay results when treating CSF1R-expressing cells with this compound.

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Cell Line Integrity - Verify Cell Line Identity: Perform short tandem repeat (STR) profiling to confirm the cell line identity.- Check for Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.- Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.
Reagent Quality and Handling - This compound Stock Solution: Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.- Serum and Growth Factors: Ensure the serum used in cell culture media is from a consistent lot, as batch-to-batch variability in growth factor concentrations can affect cell growth and drug response. If using recombinant CSF1, verify its bioactivity.
Assay Protocol - Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments, as this can influence growth rates and drug sensitivity.- Incubation Time: Ensure a consistent incubation time with this compound across all experimental replicates and batches.- Assay Linearity: Confirm that the cell viability/proliferation assay being used (e.g., MTT, CellTiter-Glo®) is within its linear range for the cell numbers being tested.

Experimental Workflow for In Vitro Troubleshooting:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting Loop Cell_Culture Thaw & Culture CSF1R+ Cells Seeding Seed Cells in Microplate Cell_Culture->Seeding Reagent_Prep Prepare this compound & Reagents Treatment Treat with this compound Dilutions Reagent_Prep->Treatment Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Viability Assay Incubation->Assay Readout Measure Signal Assay->Readout Data_Analysis Analyze Data & Plot Dose-Response Readout->Data_Analysis Inconsistent_Results Inconsistent Results? Data_Analysis->Inconsistent_Results Check_Cells Verify Cell Health & Identity Inconsistent_Results->Check_Cells Yes End Consistent Results Inconsistent_Results->End No Check_Reagents Validate Reagent Quality Check_Cells->Check_Reagents Optimize_Protocol Refine Assay Protocol Check_Reagents->Optimize_Protocol Optimize_Protocol->Seeding

Caption: Troubleshooting workflow for in vitro assays with this compound.

In Vivo Studies

Problem: Inconsistent tumor growth inhibition in xenograft or syngeneic mouse models treated with this compound.

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Animal Model Variability - Tumor Implantation: Ensure consistent tumor cell numbers and implantation techniques (e.g., subcutaneous, orthotopic). Monitor tumor take rates.- Animal Health: Use age- and sex-matched animals from a reputable supplier. Monitor animal health and body weight throughout the study.
Drug Formulation and Administration - Formulation: Prepare the this compound formulation consistently and according to the recommended protocol. Ensure the drug is fully dissolved or suspended.- Dosing: Administer the drug accurately based on individual animal body weights. For oral gavage, ensure proper technique to avoid misdosing.
Pharmacokinetics/Pharmacodynamics (PK/PD) - PK Variability: In case of significant inconsistencies, consider conducting a small-scale PK study to assess drug exposure in the animals.- PD Readout: Analyze downstream markers of CSF1R inhibition in tumor tissue or peripheral blood (e.g., phosphorylated CSF1R, macrophage infiltration) to confirm target engagement.

Signaling Pathway to Verify Target Engagement:

G CSF1 CSF1 Ligand CSF1R CSF1 Receptor CSF1->CSF1R Binds pCSF1R Phosphorylated CSF1R CSF1R->pCSF1R Activates MT3014 This compound MT3014->CSF1R Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pCSF1R->Downstream_Signaling Cell_Proliferation Macrophage Proliferation & Survival Downstream_Signaling->Cell_Proliferation Tumor_Growth Tumor Growth Support Cell_Proliferation->Tumor_Growth

Caption: this compound inhibits the CSF1R signaling pathway.

Detailed Experimental Protocol

Title: Assessment of this compound (Vimseltinib) Activity in a CSF1R-Dependent Cell Line (e.g., M-NFS-60)

Objective: To determine the in vitro potency of this compound in inhibiting the proliferation of a CSF1R-dependent murine macrophage cell line.

Materials:

  • M-NFS-60 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant murine CSF-1

  • This compound (Vimseltinib)

  • DMSO

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Culture: Culture M-NFS-60 cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL recombinant murine CSF-1.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Seeding: Plate 5,000 M-NFS-60 cells per well in 50 µL of culture medium in a 96-well plate.

  • Treatment: Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized data against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Logical Relationship for Data Interpretation:

G High_Luminescence High Luminescence High_ATP High Cellular ATP High_ATP->High_Luminescence High_Viability High Cell Viability High_Viability->High_ATP Low_MT3014 Low [this compound] Low_MT3014->High_Viability Low_Luminescence Low Luminescence Low_ATP Low Cellular ATP Low_ATP->Low_Luminescence Low_Viability Low Cell Viability Low_Viability->Low_ATP High_MT3014 High [this compound] High_MT3014->Low_Viability

Caption: Interpreting CellTiter-Glo® assay results with this compound.

References

Vimseltinib Drug-Drug Interaction Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding drug-drug interaction (DDI) studies involving vimseltinib (B1652902).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of concern for vimseltinib drug-drug interactions?

A1: The primary mechanism of concern for vimseltinib DDIs is its interaction with drug transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Vimseltinib is an inhibitor of both P-gp and BCRP.[1] Co-administration with substrates of these transporters may lead to increased plasma concentrations of the substrate drugs, potentially increasing their toxicity. Vimseltinib is also a substrate for P-gp, but co-administration with a P-gp inhibitor did not result in clinically significant changes to vimseltinib's pharmacokinetics.[1][2]

Q2: Does vimseltinib have a significant potential for cytochrome P450 (CYP) enzyme-mediated drug interactions?

A2: No, vimseltinib has a low risk for CYP-mediated DDIs. In vitro studies have shown that it has high IC50 values (> 75 µmol/L) for all major CYP isoforms and does not exhibit time-dependent or metabolism-dependent inhibition.[3] Furthermore, CYP enzymes are not anticipated to play a major role in the metabolism of vimseltinib.[1][4]

Q3: What are the recommendations for co-administering vimseltinib with P-gp or BCRP substrates?

A3: It is recommended to avoid the concomitant use of vimseltinib with P-gp and BCRP substrates.[1][2][5] If co-administration is unavoidable, vimseltinib should be administered at least 4 hours prior to the P-gp or BCRP substrate.[1][2][5]

Q4: Are there any known clinical data on the interaction of vimseltinib with P-gp substrates?

A4: While dedicated clinical DDI studies appear limited in publicly available literature, model-informed predictions suggest a significant interaction. For instance, co-administration of vimseltinib with dabigatran (B194492), a P-gp substrate, is predicted to increase the AUC and Cmax of dabigatran by 2- to 3-fold.[1]

Q5: How is vimseltinib metabolized and eliminated?

A5: Vimseltinib is primarily metabolized through oxidation, N-demethylation, and N-dealkylation.[1][2][4] Elimination occurs through both feces (approximately 43%, with 9.1% as unchanged drug) and urine (approximately 38%, with 5.1% as unchanged drug).[1][4]

Troubleshooting Guides

Issue 1: Unexpectedly high exposure of a co-administered drug in a preclinical in vivo study.

  • Possible Cause: The co-administered drug may be a substrate of P-gp or BCRP, and its efflux is being inhibited by vimseltinib.

  • Troubleshooting Steps:

    • Verify if the co-administered drug is a known P-gp or BCRP substrate by reviewing literature or using in silico prediction tools.

    • Conduct an in vitro transporter inhibition assay to confirm the interaction between vimseltinib and the transporter responsible for the efflux of the co-administered drug.

    • If the interaction is confirmed, consider a dose reduction of the co-administered drug in subsequent studies.

    • Alternatively, if clinically relevant, advise a time-staggered dosing schedule, administering vimseltinib at least 4 hours before the substrate drug.[1][2][5]

Issue 2: Inconsistent results in in vitro P-gp inhibition assays.

  • Possible Cause: Variability in experimental conditions, such as cell line passage number, incubation times, or concentration of the probe substrate.

  • Troubleshooting Steps:

    • Ensure consistent cell passage numbers for all experiments, as transporter expression can vary with passage.

    • Optimize the incubation time to be within the linear range of transport for the probe substrate.

    • Use a well-characterized P-gp probe substrate (e.g., digoxin (B3395198), calcein-AM) at a concentration below its Km for P-gp.

    • Include both a positive control inhibitor (e.g., verapamil (B1683045), cyclosporin (B1163) A) and a negative control in each assay plate to ensure assay performance.

Data Presentation

Table 1: Summary of In Vitro Cytochrome P450 Inhibition by Vimseltinib

CYP IsoformIC50 (µmol/L)Time-Dependent Inhibition
CYP1A2> 75No
CYP2B6> 75No
CYP2C8> 75No
CYP2C9> 75No
CYP2C19> 75No
CYP2D6> 75No
CYP3A4> 75No
Data sourced from preclinical in vitro metabolism studies.[3]

Table 2: Summary of Vimseltinib Interaction with Drug Transporters

TransporterVimseltinib as a SubstrateVimseltinib as an InhibitorClinical Recommendation for Co-administration with Substrates
P-gp (MDR1)YesYes (IC50 = 4.35 µmol/L)Avoid concomitant use. If unavoidable, administer vimseltinib at least 4 hours prior.[1][2][5]
BCRPNoYesAvoid concomitant use.[1][2][5]
OCT2Not specifiedYesAvoid concomitant use.[1][5]
IC50 value for P-gp inhibition is from in vitro studies.[3]

Table 3: Predicted Pharmacokinetic Interaction between Vimseltinib and Dabigatran (a P-gp Substrate)

Co-administered DrugParameterPredicted Change with Vimseltinib
DabigatranAUC2- to 3-fold increase
DabigatranCmax2- to 3-fold increase
Data based on model-informed approaches.[1]

Experimental Protocols

Representative Experimental Protocol for In Vitro P-gp Inhibition Assay

This is a representative protocol based on standard industry practices, as the specific protocol for vimseltinib is not publicly available.

Objective: To determine the half-maximal inhibitory concentration (IC50) of vimseltinib for P-glycoprotein (P-gp)-mediated transport.

Materials:

  • Caco-2 or MDCK-MDR1 cell line

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Digoxin (P-gp probe substrate)

  • Vimseltinib (test inhibitor)

  • Verapamil (positive control inhibitor)

  • LC-MS/MS for quantification of digoxin

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 or MDCK-MDR1 cells to confluence on Transwell® inserts to form a polarized monolayer. Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport Assay:

    • Apical to Basolateral (A-to-B) Transport:

      • Pre-incubate the cell monolayers with HBSS containing different concentrations of vimseltinib or verapamil on both the apical and basolateral sides for 30-60 minutes at 37°C.

      • Initiate the transport assay by adding HBSS containing digoxin and the respective inhibitor concentration to the apical (donor) compartment. The basolateral (receiver) compartment will contain HBSS with the inhibitor.

      • Incubate for a defined period (e.g., 120 minutes) at 37°C with gentle shaking.

      • At the end of the incubation, collect samples from the basolateral compartment for LC-MS/MS analysis.

    • Basolateral to Apical (B-to-A) Transport:

      • Follow the same pre-incubation procedure.

      • Initiate the transport assay by adding HBSS containing digoxin and the inhibitor to the basolateral (donor) compartment. The apical (receiver) compartment will contain HBSS with the inhibitor.

      • Incubate and collect samples from the apical compartment for LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) / Papp (A-to-B).

    • Determine the percent inhibition of P-gp-mediated efflux at each vimseltinib concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of vimseltinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

signaling_pathway cluster_membrane Cell Membrane CSF1R CSF1R Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) CSF1R->Downstream Activates CSF1 CSF1 (Ligand) CSF1->CSF1R Binds Vimseltinib Vimseltinib Vimseltinib->CSF1R Inhibits Proliferation Macrophage Proliferation, Survival, and Differentiation Downstream->Proliferation Leads to

Caption: Vimseltinib's mechanism of action on the CSF1R signaling pathway.

experimental_workflow start Start: Potential DDI Concern in_vitro In Vitro Transporter Inhibition Assays (e.g., P-gp, BCRP) start->in_vitro cyp_inhibition In Vitro CYP Inhibition Assays start->cyp_inhibition metabolism_id Metabolite Identification start->metabolism_id pk_study Preclinical In Vivo PK Study with Co-administered Drug in_vitro->pk_study cyp_inhibition->pk_study clinical_ddi Clinical DDI Study (if warranted) pk_study->clinical_ddi risk_assessment Risk Assessment & Labeling Recommendations clinical_ddi->risk_assessment

Caption: General experimental workflow for assessing drug-drug interactions.

logical_relationships Vimseltinib Vimseltinib Pgp_Inhibition P-gp Inhibition Vimseltinib->Pgp_Inhibition BCRP_Inhibition BCRP Inhibition Vimseltinib->BCRP_Inhibition CYP_Interaction Low Potential for CYP Interaction Vimseltinib->CYP_Interaction Increased_Substrate_Exposure Increased Systemic Exposure of Substrates Pgp_Inhibition->Increased_Substrate_Exposure BCRP_Inhibition->Increased_Substrate_Exposure

Caption: Logical relationships of vimseltinib's drug-drug interaction potential.

References

Vimseltinib Long-Term Safety: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term safety considerations for vimseltinib (B1652902). The content is structured to offer quick access to troubleshooting guidance and frequently asked questions related to experimental design and data interpretation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving the long-term administration of vimseltinib.

Question Answer and Troubleshooting Steps
How should I manage emerging periorbital or facial edema in my study subjects? Periorbital and facial edema are common adverse events associated with vimseltinib.[1][2][3] Actionable Steps: 1. Monitor Closely: Regularly assess the severity of the edema. 2. Dose Evaluation: Depending on the severity, consider if a dose adjustment is warranted within your protocol's guidelines. 3. Supportive Care: For mild to moderate cases, supportive measures can be considered. For severe cases, interruption of treatment might be necessary.
What is the appropriate response to elevated liver enzymes (AST/ALT) in my experimental model? While vimseltinib has not been associated with cholestatic hepatotoxicity or significant drug-induced liver injury, monitoring liver function is crucial.[3][4][5][6][7] Increased AST and ALT are among the most common adverse reactions.[2][3][8] Actionable Steps: 1. Baseline and Regular Monitoring: Establish baseline liver enzyme levels before initiating vimseltinib and monitor these levels regularly throughout the study. The prescribing information suggests monitoring liver function tests prior to initiation, twice a month for the first two months, and once every three months for the first year.[8] 2. Investigation: If significant elevations are observed, investigate other potential causes. 3. Dose Modification: Adhere to predefined protocol criteria for dose modification or discontinuation based on the magnitude of enzyme elevation.
My subjects are exhibiting signs of fatigue. How can I determine if it is treatment-related and how should I manage it? Fatigue is a frequently reported treatment-emergent adverse event.[1] Actionable Steps: 1. Standardized Assessment: Use a standardized scale to quantify the level of fatigue at baseline and regular intervals. 2. Rule out other causes: Investigate other potential contributing factors to fatigue. 3. Protocol-Specific Management: Follow the study protocol for managing fatigue, which may include observation for mild cases or dose adjustments for more significant, persistent fatigue.
What steps should be taken if a subject develops a rash? Rash is a common adverse reaction to vimseltinib.[2][3] Actionable Steps: 1. Characterize the Rash: Document the type, distribution, and severity of the rash. 2. Symptomatic Treatment: For mild to moderate rashes, topical treatments may be considered. 3. Dose Interruption/Reduction: For more severe or persistent rashes, a temporary interruption or dose reduction of vimseltinib may be necessary as per the experimental protocol.

Frequently Asked Questions (FAQs)

What is the mechanism of action of vimseltinib and how does it relate to its long-term safety profile?

Vimseltinib is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[9][10] CSF1R is crucial for the survival and function of macrophages.[10][11] By inhibiting CSF1R, vimseltinib reduces the number of tumor-associated macrophages, which are implicated in the growth of tenosynovial giant cell tumors (TGCT).[11] The long-term safety profile is generally manageable, with most adverse events being mild to moderate (Grade 1/2).[5][12][13] The on-target effects on macrophages in other tissues are thought to contribute to some of the observed side effects.

What are the most common long-term adverse events observed with vimseltinib?

Based on clinical trial data, the most common treatment-emergent adverse events (TEAEs) include periorbital edema, fatigue, face edema, pruritus, and headache.[1] Laboratory abnormalities such as increased aspartate aminotransferase (AST), increased cholesterol, decreased neutrophils, decreased leukocytes, and increased alanine (B10760859) aminotransferase (ALT) are also common.[2][3][8]

Is there a risk of serious liver injury with long-term vimseltinib use?

Unlike other CSF1R inhibitors, clinical trials of vimseltinib have not shown evidence of cholestatic hepatotoxicity or drug-induced liver injury.[3][4][5][6][7] While elevations in liver enzymes can occur, serious liver injury has not been a reported characteristic of long-term vimseltinib treatment.[8]

How does the long-term safety of vimseltinib compare to other CSF1R inhibitors?

Vimseltinib is designed as a "switch-control" inhibitor, which contributes to its high selectivity for CSF1R.[9] This selectivity is thought to result in a lower risk of off-target effects, including the severe liver toxicity that has been observed with other, less selective CSF1R inhibitors like pexidartinib.[3][10][14]

What is the recommended monitoring protocol for ensuring patient safety during long-term vimseltinib administration?

The MOTION Phase 3 trial protocol involved regular monitoring through physical examinations, blood tests, imaging studies, and electrocardiograms.[15] Specifically for liver safety, it is recommended to monitor liver function tests before starting treatment, twice a month for the first two months, and every three months for the first year, and as clinically indicated thereafter.[8]

Data Presentation

Table 1: Common Treatment-Emergent Adverse Events (TEAEs) with Vimseltinib

Adverse EventFrequency (All Grades)Grade 3/4 Frequency
Periorbital Edema45%[1]4%[1]
Fatigue33%[1]0%[1]
Face Edema31%[1]1%[1]
Pruritus29%[1]2%[1]
Headache28%[1]1%[1]
Increased Blood Creatine Phosphokinase>5%[4]10%[4][6]

Table 2: Common Laboratory Abnormalities with Vimseltinib

Laboratory AbnormalityFrequency (≥20%)
Increased Aspartate Aminotransferase (AST)≥20%[2][3][8]
Increased Cholesterol≥20%[2][3]
Decreased Neutrophils≥20%[2][3]
Decreased Leukocytes≥20%[2][3]
Increased Alanine Aminotransferase (ALT)≥20%[2][3][8]

Experimental Protocols

Protocol: Safety Monitoring in a Long-Term Vimseltinib Study (Based on MOTION Phase 3 Trial)

  • Baseline Assessment: Prior to the first dose of vimseltinib, a comprehensive baseline assessment should be conducted, including:

    • Complete medical history and physical examination.

    • Electrocardiogram (ECG).

    • Complete blood count (CBC) with differential.

    • Comprehensive metabolic panel, including liver function tests (ALT, AST, bilirubin) and renal function tests.

    • Lipid panel.

  • Regular On-Treatment Monitoring:

    • Weekly for the first 4 weeks, then every 4 weeks:

      • Physical examination and assessment for adverse events.

    • Every 2 weeks for the first 2 months, then monthly for the first year:

      • CBC with differential.

      • Comprehensive metabolic panel.

    • Every 3 months:

      • ECG.

      • Lipid panel.

  • Adverse Event Management:

    • All adverse events (AEs) should be graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

    • Protocols for dose interruption, reduction, or discontinuation for specific AEs (e.g., elevated liver enzymes, severe edema) should be clearly defined. For instance, treatment should be avoided in patients with pre-existing increased serum transaminases, total bilirubin (B190676), or direct bilirubin (>ULN), or active liver or biliary tract disease.[8]

Visualizations

Vimseltinib_Signaling_Pathway cluster_cell Macrophage/Tumor Cell cluster_ligand Ligand CSF1R CSF1R Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) CSF1R->Downstream Activates Vimseltinib Vimseltinib Vimseltinib->CSF1R Inhibits Proliferation Cell Proliferation, Survival, and Differentiation Downstream->Proliferation CSF1 CSF1 CSF1->CSF1R Binds

Caption: Vimseltinib inhibits the CSF1R signaling pathway.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment & Monitoring cluster_evaluation Endpoint Evaluation Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (Physical Exam, Bloodwork, ECG) Screening->Baseline Dosing Vimseltinib Administration (e.g., 30 mg twice weekly) Baseline->Dosing Monitoring Regular Monitoring (AEs, Bloodwork, Vitals) Dosing->Monitoring Efficacy Efficacy Assessment (e.g., RECIST, Tumor Volume) Monitoring->Efficacy Safety Long-Term Safety Analysis Efficacy->Safety

References

addressing variability in MT-3014 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with MT-3014 (Vimseltinib), a selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as vimseltinib, is an orally bioavailable and potent small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase.[1][2] It functions as a "switch-control" inhibitor, locking the kinase in an inactive conformation.[3] By selectively binding to and inhibiting CSF1R, this compound blocks the signaling pathways mediated by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).[3] This inhibition leads to the depletion of macrophages and other CSF1R-dependent cells.[1][2]

Q2: What are the main applications of this compound in a research setting?

In preclinical research, this compound is primarily used to study the role of CSF1R signaling in various biological processes and diseases. Key applications include:

  • Investigating the role of tumor-associated macrophages (TAMs) in the tumor microenvironment.

  • Studying the impact of macrophage depletion on tumor growth, angiogenesis, and metastasis.[1]

  • Exploring the involvement of CSF1R in inflammatory diseases, neurodegenerative conditions, and bone disorders.[2][4]

Q3: What are the known off-target effects of this compound?

Vimseltinib (this compound) was specifically designed to be a highly selective inhibitor of CSF1R.[1][2] Preclinical studies have shown that it has significantly lower activity against other closely related kinases such as KIT, FLT3, PDGFRα, and PDGFRβ, which can be a limitation with other less selective CSF1R inhibitors.[1][2] However, as with any kinase inhibitor, it is crucial to consider potential off-target effects, and researchers should include appropriate controls in their experiments.

Troubleshooting Guide

Variability in experimental outcomes with this compound can arise from several factors, from reagent handling to assay conditions. This guide provides solutions to common issues.

Issue 1: Higher than expected IC50 value or lack of cellular response.

Potential Cause Troubleshooting Suggestion
Compound Instability This compound (Vimseltinib) is generally stable, but repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions from a concentrated stock for each experiment. Ensure proper storage of stock solutions as recommended by the supplier (typically at -20°C or -80°C).
Cell Line Insensitivity The target cell line may not express sufficient levels of CSF1R or may have downstream mutations that bypass the need for CSF1R signaling. Confirm CSF1R expression in your cell line using qPCR, Western blot, or flow cytometry. Consider using a cell line known to be responsive to CSF1R inhibition, such as the Mono-Mac-1 human monocytic leukemia cell line.[5]
Suboptimal Assay Conditions The concentration of serum in the cell culture medium can interfere with the activity of this compound, as serum contains growth factors that may activate parallel signaling pathways. It is recommended to perform assays in low-serum or serum-free conditions. The optimal duration of treatment with this compound should be determined empirically for each cell line and assay.
Incorrect Ligand Stimulation For assays measuring the inhibition of ligand-induced signaling, ensure that the concentration of CSF-1 or IL-34 used is appropriate to induce a robust but not maximal response. Excess ligand can lead to an underestimation of the inhibitor's potency.

Issue 2: Inconsistent results between experimental replicates.

Potential Cause Troubleshooting Suggestion
Variability in Cell Seeding Density Inconsistent cell numbers can significantly impact the results of cell-based assays. Ensure accurate and consistent cell counting and seeding in all wells.
Edge Effects in Multi-well Plates The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Inaccurate Pipetting Small variations in the volume of compound or reagents added can lead to significant differences in results. Use calibrated pipettes and proper pipetting techniques to ensure accuracy.
Cell Passage Number The characteristics of cell lines can change over time with increasing passage number. Use cells within a consistent and low passage number range for all experiments.

Issue 3: Difficulty in detecting inhibition of CSF1R phosphorylation.

Potential Cause Troubleshooting Suggestion
Low Basal Phosphorylation In the absence of ligand stimulation, the basal level of CSF1R phosphorylation may be too low to detect a significant decrease with inhibitor treatment. Stimulate the cells with an appropriate concentration of CSF-1 or IL-34 for a short period (e.g., 5-15 minutes) before cell lysis.
Suboptimal Antibody The antibody used for detecting phosphorylated CSF1R may not be specific or sensitive enough. Use a well-validated antibody specific for the phosphorylated form of CSF1R.
Phosphatase Activity Phosphatases in the cell lysate can dephosphorylate CSF1R after lysis. Ensure that the lysis buffer contains appropriate phosphatase inhibitors.
Timing of Analysis The peak of ligand-induced CSF1R phosphorylation is often transient. Perform a time-course experiment to determine the optimal time point for analysis after ligand stimulation.[6]

Experimental Protocols

1. Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in low-serum or serum-free medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[7][8]

  • Measurement: If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[7][8] Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

2. Western Blot for CSF1R Phosphorylation

  • Cell Culture and Starvation: Culture cells to 70-80% confluency. For ligand stimulation experiments, starve the cells in serum-free medium for 4-24 hours prior to the experiment.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).

  • Ligand Stimulation: Stimulate the cells with an optimal concentration of CSF-1 or IL-34 for a short duration (e.g., 5-15 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated CSF1R (p-CSF1R). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total CSF1R to normalize the p-CSF1R signal.

Visualizations

MT3014_Mechanism_of_Action cluster_ligand Ligands cluster_receptor Cell Membrane cluster_pathway Downstream Signaling CSF-1 CSF-1 CSF1R CSF1R CSF-1->CSF1R Binds IL-34 IL-34 IL-34->CSF1R Binds PI3K/AKT PI3K/AKT CSF1R->PI3K/AKT Activates RAS/MAPK RAS/MAPK CSF1R->RAS/MAPK Activates This compound This compound This compound->CSF1R Inhibits Cellular Response Cellular Response PI3K/AKT->Cellular Response RAS/MAPK->Cellular Response

Caption: Mechanism of action of this compound (Vimseltinib).

Troubleshooting_Workflow Start Inconsistent or Unexpected Experimental Results Check_Reagents Verify this compound integrity and concentration Start->Check_Reagents Check_Cells Confirm cell line identity, passage number, and CSF1R expression Start->Check_Cells Check_Protocol Review assay protocol: - Seeding density - Serum concentration - Incubation times Start->Check_Protocol Check_Equipment Calibrate pipettes and check plate reader performance Check_Protocol->Check_Equipment Analyze_Data Re-analyze data, checking for calculation errors and appropriate statistical tests Check_Equipment->Analyze_Data Consult Consult literature or technical support Analyze_Data->Consult If issues persist

References

Technical Support Center: Improving the Therapeutic Index of PDE10A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the therapeutic index of Phosphodiesterase 10A (PDE10A) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for targeting PDE10A for therapeutic intervention?

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] It is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key component of the basal ganglia circuitry involved in motor control, reward, and cognition.[3][4] This restricted expression pattern makes PDE10A an attractive drug target for modulating striatal function with potentially fewer off-target effects compared to broader-acting agents.[4][5] By inhibiting PDE10A, the levels of intracellular cAMP and cGMP increase, thereby modulating the activity of striatal output pathways.[2][6] This mechanism has been investigated for its therapeutic potential in treating neuropsychiatric and neurodegenerative disorders such as schizophrenia and Huntington's disease.[1][7]

Q2: Why have many PDE10A inhibitors failed in clinical trials for schizophrenia despite promising preclinical data?

Several PDE10A inhibitors have failed to demonstrate efficacy in clinical trials for schizophrenia, a stark contrast to their promising preclinical results.[8][9] Potential reasons for this translational failure are multifaceted and include:

  • Species Differences: The neurobiology of the basal ganglia and the pharmacological response to PDE10A inhibition may differ between rodents and humans.[10]

  • Dosing and Target Engagement: Suboptimal dose selection and target engagement in clinical trials may not have replicated the therapeutic window observed in preclinical studies.[10][11] For instance, the Pfizer compound PF-02545920 showed PDE10A occupancy of 14-27% at a 10 mg dose and 45-63% at a 20 mg dose in healthy volunteers, but failed to show efficacy in schizophrenia patients at 5 mg and 15 mg doses.[4] Takeda's TAK-063, which achieved occupancies from 2.8% to 72.1%, also failed to meet its primary endpoint at a dose predicted to yield ~30% occupancy.[4]

  • Complex Pharmacology: The mechanism of action of PDE10A inhibitors, which involves the balanced activation of both the direct (D1-MSN) and indirect (D2-MSN) striatal output pathways, is more complex than the primary D2 receptor antagonism of traditional antipsychotics.[2][12] Achieving the right balance in patients may be more challenging.

  • Patient Heterogeneity: The underlying pathophysiology of schizophrenia is diverse, and it's possible that PDE10A inhibitors may only be effective in a specific subset of patients.[10]

Q3: What are the primary dose-limiting side effects of PDE10A inhibitors and what is the underlying mechanism?

The primary dose-limiting side effects of PDE10A inhibitors are extrapyramidal symptoms (EPS), which include dystonia (involuntary muscle contractions), akathisia (restlessness), and parkinsonism-like symptoms (tremor, rigidity).[4][13][14] These motor side effects are consistent with the role of the basal ganglia in motor control.[4]

The proposed mechanism for these side effects is an imbalance in the activity of the direct and indirect striatal output pathways caused by excessive PDE10A inhibition. While moderate inhibition is thought to rebalance (B12800153) dysfunctional circuitry, high levels of inhibition can lead to maladaptive changes in motor control, manifesting as EPS.[4][15] At higher exposures, PDE10A inhibitors have been found to induce sporadic dystonia, particularly of the tongue, head, and neck.[4]

Troubleshooting Guides

Problem 1: High incidence of extrapyramidal symptoms (EPS) in preclinical models.
Possible Cause Troubleshooting Step
Excessive PDE10A Inhibition Titrate the dose of the inhibitor to achieve a lower and more therapeutically relevant level of target occupancy. A minimum of ~40% occupancy has been suggested for efficacy in some preclinical models, so aim for a window that demonstrates efficacy without significant EPS.[16]
Imbalanced Activation of Striatal Pathways Investigate the off-rate kinetics of your inhibitor. Faster off-rate inhibitors may lead to a more balanced activation of D1 and D2-MSNs, potentially reducing the risk of EPS while maintaining antipsychotic-like effects.[12]
Pharmacokinetic Profile Characterize the pharmacokinetic profile of the compound. A compound with a very high peak-to-trough ratio might lead to transiently excessive PDE10A inhibition, causing EPS. Consider optimizing the formulation or dosing regimen to achieve more stable plasma and brain concentrations.
Problem 2: Lack of efficacy in preclinical models of psychosis despite high target engagement.
Possible Cause Troubleshooting Step
Sub-optimal Balance of Direct/Indirect Pathway Modulation Evaluate the functional consequences of your inhibitor on both D1- and D2-MSNs. An inhibitor that excessively activates the direct pathway (D1-MSNs) might counteract the antipsychotic-like effects mediated by the indirect pathway (D2-MSNs).[4][12]
Inappropriate Preclinical Model Consider the limitations of the preclinical model being used. For example, some PDE10A inhibitors are effective at reversing prepulse inhibition (PPI) deficits induced by a D2 antagonist but not by a mixed dopamine (B1211576) agonist.[4] The choice of model should align with the specific hypothesis being tested.
Differential Effects on cAMP and cGMP Signaling Characterize the downstream effects of your inhibitor on both cAMP and cGMP signaling pathways. The therapeutic effects of PDE10A inhibition in some disease models, like Huntington's, may require the elevation of both cyclic nucleotides.[17]

Quantitative Data Summary

Table 1: PDE10A Inhibitor Occupancy and Clinical Outcome in Schizophrenia Trials

CompoundCompanyDose(s)PDE10A OccupancyClinical Outcome (Phase II)
PF-02545920Pfizer5 mg & 15 mg (Q12H)10mg: 14-27%, 20mg: 45-63%Did not separate from placebo.[4]
TAK-063Takeda20 mg~30% (predicted)Did not meet primary endpoint.[4]
MP-10PfizerNot specifiedNot specifiedDid not meet primary endpoint for psychosis reduction.[18]

Table 2: Preclinical Efficacy of a Novel PDE10A Inhibitor (EM-221)

Behavioral AssayAnimal ModelEM-221 Dose Range (p.o.)ED50Outcome
MK-801-induced HyperlocomotionRat0.03 - 1.0 mg/kg0.03 - 0.1 mg/kgReduced hyperlocomotion.[19]
Conditioned Avoidance ResponseRat0.025 - 0.2 mg/kg0.042 mg/kgAttenuated conditioned avoidance.[19]
Novel Object RecognitionRatNot specifiedNot specifiedFacilitated novel object recognition.[19]

Experimental Protocols

Key Experiment: Ex Vivo PDE10A Binding Autoradiography for Occupancy Assessment

This protocol is adapted from methodologies used to assess the target engagement of PDE10A inhibitors.[16]

Objective: To determine the in vivo occupancy of PDE10A by an inhibitor in the rodent brain.

Materials:

  • Test PDE10A inhibitor

  • Radiolabeled PDE10A ligand (e.g., [3H]BMS-843496)[16]

  • Rodents (mice or rats)

  • Brain cryostat

  • Autoradiography cassettes and film or digital imaging system

  • Scintillation counter

  • Buffer solutions (e.g., Tris-HCl)

Procedure:

  • Administer the test PDE10A inhibitor to a cohort of animals at various doses. Include a vehicle-treated control group.

  • At a predetermined time point post-administration (based on pharmacokinetic data), euthanize the animals and rapidly extract the brains.

  • Freeze the brains in isopentane (B150273) cooled with dry ice.

  • Section the brains coronally (e.g., 20 µm thickness) using a cryostat, focusing on the striatum.

  • Mount the sections onto microscope slides.

  • Incubate the sections with a saturating concentration of the radiolabeled PDE10A ligand.

  • Wash the sections to remove unbound radioligand.

  • Appose the slides to autoradiographic film or a digital phosphor imaging plate.

  • Quantify the density of the autoradiographic signal in the striatum using image analysis software.

  • Calculate PDE10A occupancy as the percentage reduction in specific binding of the radioligand in the inhibitor-treated animals compared to the vehicle-treated controls.

Visualizations

Signaling Pathways

PDE10A_Signaling_Pathway cluster_D1 D1-MSN (Direct Pathway) cluster_D2 D2-MSN (Indirect Pathway) D1R D1 Receptor AC_D1 Adenylyl Cyclase D1R->AC_D1 Gs cAMP_D1 cAMP AC_D1->cAMP_D1 ATP PKA_D1 PKA cAMP_D1->PKA_D1 PDE10A PDE10A cAMP_D1->PDE10A Hydrolysis DARPP32_D1 DARPP-32 PKA_D1->DARPP32_D1 Phosphorylation Direct Pathway\nActivation Direct Pathway Activation DARPP32_D1->Direct Pathway\nActivation D2R D2 Receptor AC_D2 Adenylyl Cyclase D2R->AC_D2 Gi cAMP_D2 cAMP AC_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2 cAMP_D2->PDE10A Hydrolysis DARPP32_D2 DARPP-32 PKA_D2->DARPP32_D2 Phosphorylation Indirect Pathway\nActivation Indirect Pathway Activation DARPP32_D2->Indirect Pathway\nActivation PDE10A_Inhibitor PDE10A Inhibitor PDE10A_Inhibitor->PDE10A

Caption: PDE10A signaling in direct and indirect pathways.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development start Novel PDE10A Inhibitor in_vitro In Vitro Assays (Potency, Selectivity) start->in_vitro pk_pd Pharmacokinetics (PK/PD) in_vitro->pk_pd occupancy Target Occupancy (Ex Vivo Autoradiography) pk_pd->occupancy efficacy Behavioral Efficacy Models (e.g., CAR, PPI) occupancy->efficacy safety Safety Assessment (EPS Evaluation) efficacy->safety decision1 Proceed to Clinical Trials? safety->decision1 phase1 Phase I (Safety, Tolerability, PK) decision1->phase1 Yes pet PET Imaging (Target Occupancy) phase1->pet phase2 Phase II (Proof-of-Concept, Efficacy in Patients) pet->phase2 decision2 Go/No-Go Decision phase2->decision2

Caption: Workflow for PDE10A inhibitor development.

Logical Relationships

Therapeutic_Index_Logic cluster_efficacy Factors Influencing Efficacy cluster_safety Factors Influencing Safety TherapeuticIndex Improved Therapeutic Index Efficacy Therapeutic Efficacy (e.g., Antipsychotic Effect) Efficacy->TherapeuticIndex Safety Reduced Side Effects (e.g., Lower EPS) Safety->TherapeuticIndex TargetEngagement Optimal Target Engagement (~40-60%) TargetEngagement->Efficacy BalancedModulation Balanced D1/D2 Pathway Modulation BalancedModulation->Efficacy AvoidExcessiveInhibition Avoid Excessive PDE10A Inhibition AvoidExcessiveInhibition->Safety FavorableKinetics Favorable PK Profile (e.g., Faster Off-Rate) FavorableKinetics->Safety

Caption: Factors for improving the therapeutic index.

References

Validation & Comparative

A Comparative Guide to Vimseltinib and Pexidartinib for Tenosynovial Giant Cell Tumor (TGCT) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of vimseltinib (B1652902) and pexidartinib (B1662808), two targeted therapies for the treatment of tenosynovial giant cell tumor (TGCT). The information is based on available clinical trial data and aims to assist researchers, scientists, and drug development professionals in understanding the key differences in efficacy, safety, and mechanism of action between these two agents.

Mechanism of Action: Targeting the CSF1R Pathway

Tenosynovial giant cell tumor is a rare, locally aggressive neoplasm characterized by the overexpression of colony-stimulating factor 1 (CSF1).[1] This leads to the recruitment of CSF1 receptor (CSF1R)-expressing cells, which form the bulk of the tumor mass.[2] Both vimseltinib and pexidartinib are tyrosine kinase inhibitors that target the CSF1R pathway, but with differing selectivity.

Vimseltinib is a highly selective, switch-control inhibitor of CSF1R.[2][3] Its design aims to potently inhibit CSF1R while minimizing off-target kinase activity, which may contribute to a more favorable safety profile.[2][4][5]

Pexidartinib is also a potent inhibitor of CSF1R but exhibits activity against other kinases, including KIT proto-oncogene receptor tyrosine kinase (KIT) and FMS-like tyrosine kinase 3 (FLT3).[6][7] This broader activity profile may contribute to some of its observed side effects.

cluster_tgct TGCT Pathophysiology cluster_moa Mechanism of Action TGCT_Cell TGCT Cell (CSF1 Overexpression) CSF1 CSF1 Ligand TGCT_Cell->CSF1 Secretes CSF1R_Cell Macrophage/Monocyte (CSF1R-Expressing) CSF1->CSF1R_Cell Binds to CSF1R Tumor_Growth Tumor Growth & Inflammation CSF1R_Cell->Tumor_Growth Promotes Vimseltinib Vimseltinib (Highly Selective) CSF1R_Inhibition CSF1R Inhibition Vimseltinib->CSF1R_Inhibition Pexidartinib Pexidartinib (Multi-kinase) Pexidartinib->CSF1R_Inhibition CSF1R_Inhibition->Tumor_Growth Blocks Patient_Population Symptomatic TGCT Patients (Not Amenable to Surgery) Randomization Randomization (2:1) Patient_Population->Randomization Vimseltinib_Arm Vimseltinib Treatment Randomization->Vimseltinib_Arm Drug Pexidartinib_Arm Pexidartinib Treatment Randomization->Pexidartinib_Arm Drug Placebo_Arm Placebo Randomization->Placebo_Arm Placebo Week_25_Assessment Week 25 Assessment Vimseltinib_Arm->Week_25_Assessment Pexidartinib_Arm->Week_25_Assessment Placebo_Arm->Week_25_Assessment Primary_Endpoint Primary Endpoint: ORR (RECIST v1.1) Week_25_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - ORR (TVS) - Range of Motion - Patient-Reported Outcomes Week_25_Assessment->Secondary_Endpoints

References

A Comparative Guide to Preclinical PDE10A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of various Phosphodiesterase 10A (PDE10A) inhibitors in key preclinical models. The data presented is compiled from publicly available experimental studies to aid in the selection of appropriate compounds for further investigation.

Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the regulation of cyclic nucleotide signaling, primarily within the medium spiny neurons of the striatum. Its role in modulating both the direct and indirect pathways of the basal ganglia has made it a significant target for the development of novel therapeutics for central nervous system disorders, particularly schizophrenia and Huntington's disease. This guide provides a comparative overview of several prominent PDE10A inhibitors that have been evaluated in preclinical settings.

In Vitro Potency and Selectivity

The initial characterization of a PDE10A inhibitor involves determining its potency (typically measured as the half-maximal inhibitory concentration, IC50) against the PDE10A enzyme and its selectivity over other phosphodiesterase (PDE) families. High potency and selectivity are desirable to minimize off-target effects.

Compound NameAlternative NameDeveloper/OriginPDE10A IC50 (nM)Selectivity over other PDEsKey Features
Mardepodect (B12012)PF-2545920, MP-10Pfizer0.37[1][2]>1000-fold[1][2]Potent, orally active, and crosses the blood-brain barrier.[3][4]
BalipodectTAK-063Takeda0.30[5][6]>15,000-fold[5][7][8]High potency and selectivity; has undergone clinical investigation.[9]
TP-100.8[10]Selective for PDE10AA potent tool compound used in numerous preclinical studies.[11][12][13]
MK-8189MerckKᵢ = 0.029[14]>500,000-fold[14]Highly potent and selective with excellent oral pharmacokinetics in preclinical species.[14][15][16]
CPL500036Celon Pharma1.0[17]HighA novel, selective inhibitor with a good in vivo safety profile.[17][18][19]
Papaverine (B1678415)Opium Alkaloid~17-36[20][21]Low (e.g., ~9-fold over some PDEs)[21][22]A non-selective inhibitor, historically used as a pharmacological tool.[21][22][23]

In Vivo Efficacy in Preclinical Models

The therapeutic potential of PDE10A inhibitors is often evaluated in rodent models that are predictive of antipsychotic efficacy. Key models include the Conditioned Avoidance Response (CAR) and Prepulse Inhibition (PPI) of the acoustic startle reflex.

Compound NamePreclinical ModelEffective Dose (ED50 or equivalent)SpeciesKey Findings
Mardepodect (PF-2545920)Conditioned Avoidance Response (CAR)ED50 of 1 mg/kg[1]Rat/MouseSelectively suppresses conditioned avoidance responses.[24]
Balipodect (TAK-063)PCP-induced HyperlocomotionMED of 0.3 mg/kg (p.o.)[5]MousePotently suppresses hyperlocomotion, a model for psychosis.[5]
Conditioned Avoidance Response (CAR)ActiveRodentActive in models of antipsychotic-like activity.[9]
TP-10Conditioned Avoidance Response (CAR)ActiveRatDemonstrates antipsychotic-like profile.[24]
Prepulse Inhibition (PPI) - Quinpirole-induced deficitEffectiveRatBlocks PPI deficits induced by a D2 receptor agonist.[25]
MK-8189Conditioned Avoidance Response (CAR)Effective at >48% PDE10A occupancy[26]RatSignificantly decreases avoidance behavior.[26]
Prepulse Inhibition (PPI) - MK-801-induced deficitEffective at >47% PDE10A occupancy[26]RatReverses deficits in sensorimotor gating.[26]
CPL500036Catalepsy TestMED of 0.6 mg/kg[17]RatInduces catalepsy, a potential indicator of extrapyramidal side effects.[17]
PapaverineConditioned Avoidance Response (CAR)ActiveRatShows antipsychotic-like profile.[22]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of PDE10A inhibitors and the experimental approaches to their characterization, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Medium Spiny Neuron Glutamate Glutamate GluR Glutamate Receptor Glutamate->GluR Dopamine (B1211576) Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP synthesis ATP ATP PKA Protein Kinase A cAMP->PKA activates PDE10A PDE10A cAMP->PDE10A hydrolysis Downstream\nSignaling Downstream Signaling PKA->Downstream\nSignaling phosphorylates AMP AMP PDE10A->AMP PDE10A_Inhibitor PDE10A Inhibitor PDE10A_Inhibitor->PDE10A inhibits

Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.

Preclinical_Evaluation_Workflow Start Start In_Vitro In Vitro Assays Start->In_Vitro Potency PDE10A IC50 Determination In_Vitro->Potency Selectivity Selectivity Profiling (vs. other PDEs) In_Vitro->Selectivity PK Pharmacokinetic Studies (ADME) In_Vitro->PK In_Vivo In Vivo Efficacy Models PK->In_Vivo CAR Conditioned Avoidance Response (CAR) In_Vivo->CAR PPI Prepulse Inhibition (PPI) In_Vivo->PPI Safety Safety & Toxicology In_Vivo->Safety End End Safety->End

Caption: General experimental workflow for preclinical evaluation of PDE10A inhibitors.

Experimental Protocols

Conditioned Avoidance Response (CAR)

The CAR test is a well-established behavioral paradigm used to screen for antipsychotic-like activity.[27][28] Drugs that selectively suppress the conditioned avoidance response without impairing the ability to escape an aversive stimulus are considered to have potential antipsychotic efficacy.

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), typically a light or tone, is presented, followed by an unconditioned stimulus (US), the footshock.

  • Procedure:

    • Acclimation: Animals (typically rats) are allowed to explore the shuttle box freely for a set period.

    • Training: A trial begins with the presentation of the CS. If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends. If the animal fails to move, the US is delivered through the grid floor. The animal can then escape the shock by moving to the other compartment (escape response).

    • Testing: After a stable baseline of avoidance responding is established, animals are treated with the test compound or vehicle. The number of avoidance and escape responses is recorded during a subsequent test session.

  • Data Analysis: The primary endpoint is the number or percentage of avoidance responses. A significant reduction in avoidance responses without a concomitant increase in escape failures is indicative of antipsychotic-like activity.

Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents.

  • Apparatus: A startle chamber equipped with a sensitive platform to detect the animal's startle response to a loud acoustic stimulus (pulse). The chamber also has a speaker to deliver the pulse and a preceding weaker acoustic stimulus (prepulse).

  • Procedure:

    • Acclimation: The animal (typically a mouse or rat) is placed in the startle chamber and allowed to acclimate to the environment with background white noise.

    • Testing: The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.

      • Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 74-90 dB) precedes the loud pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise is present to measure baseline movement.

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Antipsychotic compounds are expected to reverse experimentally induced deficits in PPI.[29][30][31][32][33]

References

Vimseltinib Demonstrates Robust Efficacy and Favorable Safety in Tenosynovial Giant Cell Tumor, Outpacing Pexidartinib in Key Metrics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WALTHAM, MA – In the landscape of targeted therapies for tenosynovial giant cell tumor (TGCT), vimseltinib (B1652902), a potent and selective colony-stimulating factor 1 receptor (CSF1R) inhibitor, has emerged as a highly effective treatment, demonstrating significant tumor reduction and symptomatic improvement in patients.[1][2][3][4] Comparative analysis of clinical trial data suggests vimseltinib offers a compelling efficacy and safety profile, particularly when compared to the earlier-approved CSF1R inhibitor, pexidartinib (B1662808). Other kinase inhibitors, such as imatinib (B729) and nilotinib (B1678881), have shown some activity in TGCT but are generally associated with lower response rates.[1][5][6][7]

Tenosynovial giant cell tumor is a rare, benign but locally aggressive neoplasm of the synovium, driven by the overexpression of colony-stimulating factor 1 (CSF1).[8] By inhibiting the CSF1R, drugs like vimseltinib and pexidartinib target the underlying pathogenesis of the disease, leading to tumor regression and clinical benefit for patients with symptomatic disease for whom surgery is not a viable option.[9][10][11]

Comparative Efficacy of CSF1R Inhibitors

Clinical trial data from the Phase 3 MOTION study for vimseltinib and the Phase 3 ENLIVEN study for pexidartinib provide a basis for comparing their efficacy in patients with TGCT not amenable to surgery.

Efficacy EndpointVimseltinib (MOTION Trial)[3][12]Pexidartinib (ENLIVEN Trial)[13][14]
Overall Response Rate (ORR) by RECIST v1.1 at Week 25 40% (vs. 0% for placebo)39.3% (vs. 0% for placebo)
ORR by Tumor Volume Score (TVS) at Week 25 67% (vs. 0% for placebo)56% (vs. 0% for placebo)
Improvement in Mean Change from Baseline in Active Range of Motion at Week 25 18.4% (vs. 3.8% for placebo)15.1% (vs. 6.2% for placebo)
Patient-Reported Physical Function (PROMIS-PF) Improvement at Week 25 Statistically significant improvement+4.06 (vs. -0.89 for placebo)
Patient-Reported Worst Stiffness Improvement at Week 25 Statistically significant improvement-2.45 (vs. -0.28 for placebo)
Pain Response at Week 25 Statistically significant improvement31.1% (vs. 15.3% for placebo)

Signaling Pathway and Mechanism of Action

Vimseltinib is a "switch-control" tyrosine kinase inhibitor that potently and selectively targets CSF1R.[6] This receptor is crucial for the survival and proliferation of macrophages, which are key components of the tumor microenvironment in TGCT. By binding to CSF1R, vimseltinib blocks the downstream signaling cascade that promotes the growth of the tumor.[6] Pexidartinib also inhibits CSF1R but is a multikinase inhibitor, affecting other kinases like c-Kit and FLT3, which may contribute to its different side-effect profile.

CSF1R_Signaling_Pathway CSF1R Signaling Pathway in TGCT cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitors Kinase Inhibitors cluster_intracellular Intracellular Signaling CSF1R CSF1R Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) CSF1R->Downstream Activates CSF1 CSF1 Ligand CSF1->CSF1R Binds to Vimseltinib Vimseltinib Vimseltinib->CSF1R Inhibits Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits Proliferation Macrophage Proliferation, Survival, and Tumor Growth Downstream->Proliferation Promotes

CSF1R signaling pathway and points of inhibition.

Experimental Protocols of Pivotal Phase 3 Trials

MOTION Trial (Vimseltinib)

The MOTION trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of vimseltinib in patients with symptomatic TGCT not amenable to surgery.

  • Patient Population: Adults with histologically confirmed, symptomatic TGCT for which surgical resection could lead to worsening functional limitation or severe morbidity.[4]

  • Design: Patients were randomized in a 2:1 ratio to receive either vimseltinib or a placebo.[4] The study consisted of a 24-week double-blind phase, followed by an open-label extension where all patients could receive vimseltinib.

  • Intervention: Vimseltinib was administered orally at a dose of 30 mg twice weekly.

  • Primary Endpoint: The primary endpoint was the overall response rate (ORR) at week 25, as assessed by an independent radiological review using RECIST v1.1 criteria.[4]

  • Secondary Endpoints: Key secondary endpoints included ORR by tumor volume score (TVS), change in range of motion, patient-reported physical function, stiffness, and pain.[7]

MOTION_Trial_Workflow MOTION Trial (Vimseltinib) Workflow cluster_screening Screening cluster_randomization Randomization (2:1) cluster_treatment Double-Blind Treatment (24 Weeks) cluster_assessment Assessment at Week 25 cluster_extension Open-Label Extension Eligibility Patient Eligibility Assessment - Symptomatic TGCT - Not amenable to surgery Vimseltinib_Arm Vimseltinib (30 mg BIW) Eligibility->Vimseltinib_Arm Placebo_Arm Placebo Eligibility->Placebo_Arm Treatment Oral Administration Vimseltinib_Arm->Treatment Placebo_Arm->Treatment Endpoints Primary Endpoint: ORR by RECIST v1.1 Secondary Endpoints: ORR by TVS, ROM, PROs Treatment->Endpoints Open_Label All patients receive Vimseltinib Endpoints->Open_Label

Simplified workflow of the Phase 3 MOTION trial.
ENLIVEN Trial (Pexidartinib)

The ENLIVEN trial was a pivotal Phase 3 study that evaluated the efficacy and safety of pexidartinib in a similar patient population.[13][14]

  • Patient Population: Adults with symptomatic, advanced TGCT for whom surgery was not recommended due to potential for worsening functional limitation or severe morbidity.

  • Design: A two-part, double-blind, randomized, placebo-controlled study. Part 1 involved a 1:1 randomization to pexidartinib or placebo for 24 weeks. Part 2 was an open-label extension.

  • Intervention: Pexidartinib was administered orally at 1000 mg/day for the first 2 weeks, followed by 800 mg/day for 22 weeks.

  • Primary Endpoint: The primary endpoint was the ORR at week 25, assessed by central review of MRI scans using RECIST v1.1 criteria.[14]

  • Secondary Endpoints: Secondary endpoints included range of motion, response by tumor volume score, PROMIS physical function, stiffness, and pain reduction.[14]

Safety and Tolerability

A key differentiator between vimseltinib and pexidartinib is their safety profiles, particularly concerning liver toxicity. The ENLIVEN trial for pexidartinib reported cases of serious, non-fatal hepatic toxicity, which led to a boxed warning on its label.[13][14] In contrast, clinical trials of vimseltinib have not shown evidence of cholestatic hepatotoxicity, suggesting a more favorable safety profile.[2] Common adverse events for vimseltinib are generally mild to moderate and include periorbital edema, fatigue, and pruritus.

Other Kinase Inhibitors in TGCT

Imatinib and nilotinib, which also have inhibitory activity against CSF1R, have been studied in TGCT.[5] Retrospective studies and smaller prospective trials have shown some clinical benefit with these agents. For instance, a retrospective study of imatinib reported an ORR of 31% in patients with locally advanced or recurrent diffuse-type TGCT.[1] A phase 2 trial of nilotinib showed a 93% progression-free rate at 12 weeks, though the ORR was lower at 6%.[1] However, the evidence for these agents is less robust than for the specifically approved CSF1R inhibitors.

Kinase_Inhibitor_Comparison Logical Comparison of Kinase Inhibitors for TGCT cluster_vimseltinib Vimseltinib cluster_pexidartinib Pexidartinib cluster_other Imatinib / Nilotinib Vim_Efficacy High Efficacy (ORR ~40%) Pex_Efficacy High Efficacy (ORR ~39%) Vim_Safety Favorable Safety (No significant hepatotoxicity) Other_Efficacy Moderate Efficacy (Variable ORR) Pex_Safety Safety Concern (Risk of hepatotoxicity) Other_Safety Variable Safety Profiles Vimseltinib_Node Vimseltinib Vimseltinib_Node->Vim_Efficacy Vimseltinib_Node->Vim_Safety Pexidartinib_Node Pexidartinib Pexidartinib_Node->Pex_Efficacy Pexidartinib_Node->Pex_Safety Other_Node Other TKIs Other_Node->Other_Efficacy Other_Node->Other_Safety

Comparative overview of kinase inhibitors for TGCT.

Conclusion

Vimseltinib represents a significant advancement in the medical management of tenosynovial giant cell tumor. Its high efficacy, coupled with a more favorable safety profile compared to pexidartinib, positions it as a preferred first-line systemic therapy for patients with symptomatic TGCT who are not candidates for surgery. While other kinase inhibitors like imatinib and nilotinib may offer some benefit, vimseltinib's robust clinical trial data and targeted mechanism of action underscore its potential to become the new standard of care in this setting.

References

Unveiling the Cyclic Nucleotide Landscape: An In-depth Analysis of MT-3014's Potential Effects on cAMP and cGMP

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WALTHAM, MA – December 2, 2025 – This comprehensive guide explores the anticipated effects of MT-3014 (Vimseltinib), a highly selective Colony Stimulating Factor 1 Receptor (CSF1R) inhibitor, on intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). While direct experimental validation of this compound's impact on these critical second messengers is not yet publicly available, this report synthesizes existing knowledge of CSF1R signaling to provide a scientifically grounded comparison with other CSF1R inhibitors.

This compound, also known as DCC-3014, is a potent kinase inhibitor that targets CSF1R, a key receptor tyrosine kinase involved in the proliferation, differentiation, and survival of macrophages. Its primary therapeutic application lies in the treatment of tenosynovial giant cell tumor (TGCT), a rare neoplastic disorder driven by the overexpression of the CSF1R ligand.

The Indirect Link: CSF1R and cAMP Signaling

Current research has not directly investigated the effects of this compound on cAMP and cGMP levels. However, foundational studies on CSF1R signaling provide a basis for inferring potential interactions. The binding of the CSF1 ligand to its receptor, CSF1R, is known to activate a cascade of intracellular signaling events. Notably, some studies have indicated that CSF1R signaling can lead to the activation of Protein Kinase A (PKA) and the cAMP-responsive element-binding protein (CREB), suggesting a potential modulatory role of CSF1R on the cAMP pathway. One study has shown that while cAMP can inhibit CSF-1-stimulated tyrosine phosphorylation, it can also augment CSF-1R-mediated macrophage differentiation. This intricate relationship suggests that inhibiting CSF1R with this compound could, in turn, influence intracellular cAMP concentrations. The precise nature of this influence, whether it leads to an increase or decrease in cAMP, would likely be cell-type and context-dependent.

At present, there is no discernible scientific evidence linking the CSF1R signaling pathway to the modulation of cGMP levels.

Comparative Analysis of CSF1R Inhibitors

To provide a broader context, this guide includes a comparison of this compound with other notable CSF1R inhibitors. It is important to note that, similar to this compound, direct public data on the effects of these agents on cAMP and cGMP levels are lacking. The comparison is therefore based on their primary mechanism of action.

FeatureThis compound (Vimseltinib)PexidartinibEmactuzumabCabiralizumab
Drug Type Small Molecule Kinase InhibitorSmall Molecule Kinase InhibitorMonoclonal AntibodyMonoclonal Antibody
Primary Target CSF1RCSF1R, c-Kit, FLT3CSF1RCSF1R
Reported Effect on cAMP Not Reported (Inferred Potential Modulation)Not ReportedNot ReportedNot Reported
Reported Effect on cGMP Not ReportedNot ReportedNot ReportedNot Reported

Experimental Validation: Methodologies for cAMP and cGMP Quantification

To facilitate research into the effects of this compound and other compounds on cyclic nucleotide levels, a standard experimental protocol for their measurement is provided below.

Protocol: Quantification of Intracellular cAMP and cGMP by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

1. Objective: To measure the intracellular concentrations of cAMP and cGMP in cells treated with this compound or other compounds of interest.

2. Materials:

  • Cell culture reagents
  • Test compound (e.g., this compound)
  • Lysis buffer
  • Commercially available cAMP and cGMP ELISA kits (e.g., from Cayman Chemical, R&D Systems, or Abcam)
  • Plate reader capable of measuring absorbance at the appropriate wavelength (typically 405-420 nm)

3. Procedure:

  • Cell Culture and Treatment:
  • Plate cells at a desired density and allow them to adhere overnight.
  • Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.
  • Cell Lysis:
  • After treatment, remove the media and wash the cells with cold phosphate-buffered saline (PBS).
  • Add the appropriate lysis buffer to the cells to release intracellular contents.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.
  • ELISA Protocol (following manufacturer's instructions):
  • Prepare standards and samples.
  • Add samples, standards, and conjugate to the antibody-coated plate.
  • Incubate the plate to allow for competitive binding.
  • Wash the plate to remove unbound reagents.
  • Add substrate and incubate to allow for color development.
  • Stop the reaction and measure the absorbance on a plate reader.
  • Data Analysis:
  • Generate a standard curve using the absorbance readings of the standards.
  • Determine the concentration of cAMP or cGMP in the samples by interpolating their absorbance values on the standard curve.
  • Normalize the cyclic nucleotide concentrations to the total protein concentration of each sample.

Visualizing the Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the known CSF1R signaling pathway and a general workflow for cyclic nucleotide measurement.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular CSF1 CSF1 Ligand CSF1R CSF1R CSF1->CSF1R Binds P1 Dimerization & Autophosphorylation CSF1R->P1 Activates MT3014 This compound (Vimseltinib) MT3014->CSF1R Inhibits PI3K PI3K P1->PI3K RAS RAS P1->RAS PKA PKA P1->PKA Potential Modulation AKT Akt PI3K->AKT Gene Gene Expression (Proliferation, Survival, Differentiation) AKT->Gene RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene CREB CREB PKA->CREB CREB->Gene cAMP_node cAMP cAMP_node->PKA Activates ELISA_Workflow Start Start: Cell Culture & Treatment Lysis Cell Lysis Start->Lysis ELISA_Plate Prepare ELISA Plate (Add Samples, Standards, Conjugate) Lysis->ELISA_Plate Incubation1 Incubation (Competitive Binding) ELISA_Plate->Incubation1 Wash1 Wash Plate Incubation1->Wash1 Substrate Add Substrate Wash1->Substrate Incubation2 Incubation (Color Development) Substrate->Incubation2 Stop Stop Reaction Incubation2->Stop Read Read Absorbance Stop->Read Analyze Data Analysis (Standard Curve & Quantification) Read->Analyze

A Head-to-Head Comparison of Leading CSF1R Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a promising therapeutic strategy in oncology and inflammatory diseases. This guide provides an objective comparison of key CSF1R inhibitors, focusing on their performance, supporting experimental data, and the methodologies used for their evaluation.

This document will delve into a comparative analysis of three prominent CSF1R inhibitors: Pexidartinib (PLX3397), ARRY-382, and Sotuletinib (BLZ945). We will examine their efficacy, selectivity, and pharmacokinetic profiles based on available preclinical and clinical data.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for Pexidartinib, ARRY-382, and Sotuletinib, offering a side-by-side comparison of their biochemical potency, selectivity against other kinases, and key pharmacokinetic parameters.

Table 1: Biochemical Potency and Selectivity Profile of CSF1R Inhibitors

Kinase TargetPexidartinib (PLX3397) IC50 (nM)ARRY-382 IC50 (nM)Sotuletinib (BLZ945) IC50 (nM)Kinase Family
CSF1R (c-FMS) 13 - 20 [1][2]9 [1][3][4]1 [5]Class III RTK
c-Kit10 - 27[1][2]>10,0003,200[5]Class III RTK
FLT3160[1][2]>10,0009,100[5]Class III RTK
PDGFRβ--4,800[5]Class III RTK
KDR (VEGFR2)350[2]--Class V RTK

Table 2: Comparative Pharmacokinetic Properties

ParameterPexidartinib (PLX3397)ARRY-382Sotuletinib (BLZ945)
Administration OralOralOral
Half-life (t½) ~11 hours (in healthy subjects)~18 hours[1][3]15-24 hours
Key Metabolic Pathways Glucuronidation (major), Oxidation--
Noted Interactions Co-administration with a low-fat meal can increase exposure[6]-Substrate for efflux transporters, limiting CNS utility

Mandatory Visualizations

To better understand the context of CSF1R inhibition and the experimental workflow, the following diagrams have been generated using the Graphviz DOT language.

CSF1R Signaling Pathway

The binding of CSF1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[7][8] Key activated pathways include PI3K-AKT, ERK1/2, and JAK/STAT.[9]

CSF1R_Signaling_Pathway CSF1R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K Activation RAS RAS CSF1R->RAS JAK JAK CSF1R->JAK Ligand CSF1 / IL-34 Ligand->CSF1R Binding & Dimerization AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Survival, Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Transcription Differentiation, Proliferation STAT STAT JAK->STAT STAT->Transcription Inflammation, Survival

Caption: Simplified CSF1R signaling cascade upon ligand binding.

Experimental Workflow for CSF1R Inhibitor Comparison

A typical workflow to compare the efficacy of different CSF1R inhibitors involves a multi-step process, starting from in vitro biochemical assays to in vivo animal models.

Experimental_Workflow Experimental Workflow for CSF1R Inhibitor Comparison start Start: Select CSF1R Inhibitors biochemical In Vitro Biochemical Assays (Kinase Activity - IC50) start->biochemical cell_based Cell-Based Assays (p-CSF1R, Cell Viability) biochemical->cell_based in_vivo In Vivo Animal Models (e.g., Tumor Xenografts) cell_based->in_vivo pk_pd Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis in_vivo->pk_pd data_analysis Data Analysis and Comparison pk_pd->data_analysis end End: Comparative Efficacy Profile data_analysis->end

Caption: A generalized workflow for evaluating CSF1R inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are summaries of methodologies for key experiments cited in the evaluation of CSF1R inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The determination of IC50 values is fundamental to assessing the potency and selectivity of a kinase inhibitor. A common method is a biochemical kinase inhibition assay.

  • Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50%.

  • General Procedure:

    • Plate Preparation: A multi-well plate is utilized for high-throughput screening.

    • Inhibitor Dilution: A serial dilution of the test inhibitor is prepared across a wide range of concentrations.

    • Reaction Mixture: The reaction is initiated by adding the kinase, a suitable substrate (e.g., a peptide), and ATP (often radiolabeled [γ-³²P]ATP or in a system with a fluorescent probe).

    • Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.

    • Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this may involve capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a change in fluorescence intensity is measured.

    • Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.[2]

In Vivo Tumor Models

To evaluate the anti-tumor efficacy of CSF1R inhibitors in a biological system, preclinical in vivo models are employed.

  • Objective: To assess the effect of a CSF1R inhibitor on tumor growth and the tumor microenvironment.

  • General Procedure:

    • Cell Line Selection: An appropriate cancer cell line is chosen (e.g., a sarcoma or glioma cell line).

    • Animal Model: Immunocompromised or syngeneic mice are typically used.

    • Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the mice.

    • Treatment Administration: Once tumors reach a specified size, the mice are randomized into treatment and control groups. The CSF1R inhibitor is administered, often orally, at a predetermined dose and schedule.[10][11]

    • Tumor Measurement: Tumor volume is measured regularly using calipers or imaging techniques.

    • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested to analyze the effect of the inhibitor on target engagement (e.g., p-CSF1R levels) and the cellular composition of the tumor microenvironment (e.g., macrophage infiltration) via immunohistochemistry or flow cytometry.[12]

Pharmacokinetic Analysis

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

  • Objective: To determine key pharmacokinetic parameters such as half-life, maximum concentration (Cmax), and clearance.

  • General Procedure:

    • Dosing: A single or multiple doses of the inhibitor are administered to animals or human subjects.

    • Sample Collection: Blood samples are collected at various time points post-dosing.

    • Bioanalysis: The concentration of the drug in the plasma is quantified using methods like liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: The plasma concentration-time data is used to calculate various pharmacokinetic parameters using specialized software.[13][14]

Conclusion

Pexidartinib, ARRY-382, and Sotuletinib each demonstrate potent inhibition of CSF1R. Sotuletinib (BLZ945) appears to be the most potent and selective among the three based on the available IC50 data. Pexidartinib, while potent against CSF1R, also exhibits activity against other class III receptor tyrosine kinases like c-Kit and FLT3. ARRY-382 shows high selectivity for CSF1R. The pharmacokinetic profiles of these inhibitors vary, which can influence their clinical utility and dosing regimens.

The selection of an appropriate CSF1R inhibitor for research or clinical development will depend on the specific application, the desired selectivity profile, and the required pharmacokinetic properties. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of these and other emerging CSF1R inhibitors.

References

A Comparative Analysis of PDE10A Inhibitor Clinical Trials in Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the clinical development of phosphodiesterase 10A (PDE10A) inhibitors reveals a challenging yet insightful journey in the quest for novel treatments for schizophrenia and other neuropsychiatric conditions. Despite strong preclinical rationale, the majority of early-generation PDE10A inhibitors failed to demonstrate efficacy in pivotal clinical trials, leading to the discontinuation of several programs. However, recent findings with newer agents have renewed cautious optimism in this therapeutic class.

This guide provides a detailed cross-study comparison of the key clinical trials for prominent PDE10A inhibitors, including PF-02545920, TAK-063, Lu AF11167, MK-8189, and CPL500036. We present a summary of quantitative data, a breakdown of experimental protocols, and visualizations of the underlying signaling pathway and trial designs to offer researchers, scientists, and drug development professionals a clear and objective overview of the landscape.

The PDE10A Signaling Pathway and its Therapeutic Rationale

Phosphodiesterase 10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a key brain region involved in regulating motor function, motivation, and cognition.[1] By hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), PDE10A plays a crucial role in modulating the signaling of dopamine (B1211576) D1 and D2 receptors.[2][3] Inhibition of PDE10A is hypothesized to restore the balance of these pathways, which is thought to be disrupted in schizophrenia.[2][3]

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC D2R->AC cAMP cAMP AC->cAMP ATP ATP ATP PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A cAMP->PKA AMP AMP PDE10A->AMP Cellular\nResponse Cellular Response PKA->Cellular\nResponse PDE10A_Inhibitor PDE10A Inhibitor PDE10A_Inhibitor->PDE10A Clinical_Trial_Workflow cluster_arms Treatment Arms Screening Screening Washout Washout Screening->Washout Eligible Patients Randomization Randomization Washout->Randomization Drug_Low PDE10A Inhibitor (Low Dose) Randomization->Drug_Low Drug_High PDE10A Inhibitor (High Dose) Randomization->Drug_High Placebo Placebo Randomization->Placebo Active_Comparator Active Comparator (e.g., Risperidone) Randomization->Active_Comparator Treatment_Period Treatment Period (e.g., 4-12 weeks) Follow_up Follow_up Treatment_Period->Follow_up Assessments: - Efficacy (PANSS, BNSS) - Safety (AEs, Labs) - PK/PD (Occupancy) Drug_Low->Treatment_Period Drug_High->Treatment_Period Placebo->Treatment_Period Active_Comparator->Treatment_Period

References

A Comparative Analysis of Vimseltinib and Imatinib for the Treatment of Tenosynovial Giant Cell Tumor

Author: BenchChem Technical Support Team. Date: December 2025

In the therapeutic landscape of Tenosynovial Giant Cell Tumor (TGCT), a rare and locally aggressive neoplasm, targeted therapies have emerged as a cornerstone of management for patients with symptomatic disease not amenable to surgery. This guide provides a comparative analysis of two key tyrosine kinase inhibitors: vimseltinib (B1652902), a highly selective CSF1R inhibitor, and imatinib (B729), a multi-kinase inhibitor with activity against CSF1R. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical data, mechanisms of action, and experimental protocols.

Mechanism of Action: A Tale of Two Inhibitors

TGCT is driven by the overexpression of colony-stimulating factor 1 (CSF1), which recruits CSF1 receptor (CSF1R)-expressing cells of the macrophage lineage that constitute the bulk of the tumor.[1][2][3] Both vimseltinib and imatinib ultimately target this crucial signaling axis, but with different degrees of specificity.

Vimseltinib is an oral, switch-control tyrosine kinase inhibitor designed to be a potent and highly selective inhibitor of CSF1R.[3][4][5] Its high selectivity is intended to minimize off-target effects.[6] By binding to the switch control region of the CSF1R kinase, vimseltinib stabilizes the receptor in an inactive conformation, thereby blocking autophosphorylation and downstream signaling induced by CSF1 binding.[4][6] This leads to a reduction in the proliferation of the tumor-associated macrophages that drive tumor growth.[7]

Imatinib , sold under the brand name Gleevec, is a multi-kinase inhibitor.[8][9] While it is well-known for its efficacy in chronic myeloid leukemia by targeting the BCR-ABL fusion protein, it also inhibits other tyrosine kinases, including c-Kit, platelet-derived growth factor receptor (PDGFR), and importantly for TGCT, CSF1R.[8][10][11] Its action against CSF1R is what provides the therapeutic benefit in TGCT, though its broader activity profile may contribute to a different side effect profile compared to more selective inhibitors.[9][12]

Signaling Pathway of CSF1R Inhibition

The following diagram illustrates the signaling pathway targeted by both vimseltinib and imatinib in TGCT.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane CSF1R CSF1R P Phosphorylation CSF1R->P Activates CSF1 CSF1 Ligand CSF1->CSF1R Binds Vimseltinib Vimseltinib Vimseltinib->CSF1R Inhibits (Selective) Imatinib Imatinib Imatinib->CSF1R Inhibits (Non-selective) Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) P->Downstream_Signaling Cell_Proliferation Macrophage Proliferation & Survival Downstream_Signaling->Cell_Proliferation Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth

Caption: CSF1R signaling pathway and points of inhibition by vimseltinib and imatinib.

Clinical Efficacy: A Head-to-Head Look at the Data

Direct comparative trials between vimseltinib and imatinib in TGCT are not available. The data for vimseltinib comes from a robust Phase 3 clinical trial (MOTION), while the evidence for imatinib is primarily from retrospective studies.

Efficacy EndpointVimseltinib (MOTION Phase 3 Trial)[5][13][14][15]Imatinib (Retrospective Studies)[2][9][12][16]
Study Design Randomized, double-blind, placebo-controlledRetrospective multi-institutional case series
Patient Population Symptomatic TGCT not amenable to surgeryLocally advanced, recurrent, or metastatic TGCT
Objective Response Rate (ORR) 40% at week 25 (vs. 0% for placebo, p<0.0001)19% - 31%
Complete Response (CR) 5%Data not consistently reported
Partial Response (PR) 35%17 of 58 evaluable patients had CR or PR in one study[2][16]
Stable Disease (SD) Not the primary endpoint, but 95% of patients had tumor shrinkage[17]65% at 52 weeks in one cohort[12]
Symptom Improvement Statistically significant improvements in range of motion, physical function, stiffness, and pain vs. placebo[13][18][19]78% of patients reported symptom improvement[12]
Progression-Free Survival (PFS) Not yet matureOne- and five-year PFS rates of 71% and 48%, respectively[2][16]

Safety and Tolerability

The safety profiles of vimseltinib and imatinib reflect their respective mechanisms of action.

Adverse Event ProfileVimseltinib (MOTION Phase 3 Trial)[14][15][19]Imatinib (Retrospective Studies)[2][12][16]
Common Adverse Events (>15%) Periorbital edema (45%), fatigue (33%), face edema (31%), pruritus (29%), headache (28%)Fatigue (50%), fluid retention/edema (48%), nausea (34%), skin rash/itchy (12%)
Grade 3/4 Adverse Events Increased blood creatine (B1669601) phosphokinase (10%) was the only grade 3/4 TEAE in >5% of patients. No evidence of cholestatic hepatotoxicity.[5][15]Five patients (out of 62) experienced grade 3-4 toxicities in one study.[2] Hepatotoxicity has been reported, leading to discontinuation.[20]
Treatment Discontinuation due to AEs 6%66% of patients discontinued (B1498344) imatinib for various reasons, including side effects, in one long-term study.[2][12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings.

Vimseltinib: The MOTION Trial (NCT05059262)

The MOTION trial was a global, two-part, randomized, double-blind, placebo-controlled Phase 3 study.[13][15][21]

  • Patient Selection: Adults with symptomatic, histologically confirmed TGCT not amenable to surgery that could lead to worsening functional limitation or severe morbidity.[15][21] Patients were required to have measurable disease as per RECIST v1.1.[13] Prior therapy with imatinib or nilotinib (B1678881) was permitted.[22]

  • Study Design: In Part 1, patients were randomized 2:1 to receive either vimseltinib 30 mg orally twice weekly or a matching placebo for 24 weeks.[15] Part 2 is an open-label phase where all patients receive vimseltinib.[21]

  • Primary Endpoint: The primary endpoint was the objective response rate (ORR) at week 25, assessed by an independent radiological review using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[15][18]

  • Key Secondary Endpoints: These included ORR by tumor volume score (TVS), change from baseline in active range of motion (ROM), physical function (PROMIS-PF), stiffness, and pain.[13][18]

  • Assessments: Tumor response was evaluated using MRI scans.[21] Patient-reported outcomes were collected using standardized questionnaires. Safety was assessed through the monitoring of treatment-emergent adverse events (TEAEs).

Imatinib: Retrospective Study Design

The data for imatinib in TGCT comes from retrospective analyses of patient records from multiple institutions.

  • Patient Selection: Patients with locally advanced, recurrent, or metastatic TGCT who had been treated with imatinib.[2]

  • Data Collection: Data was collected anonymously from patient records, including demographics, treatment duration, response to therapy, and adverse events.[2]

  • Response Assessment: Tumor response was often evaluated based on RECIST criteria using imaging (MRI or CT scans).[20] Symptomatic improvement was typically documented from clinical notes.

  • Statistical Analysis: Due to the retrospective nature, analyses often include descriptive statistics, Kaplan-Meier estimates for progression-free survival, and documentation of response rates.[16]

Comparative Workflow: Choosing a Therapy

The following diagram outlines a logical workflow for considering these two therapeutic options in clinical practice and research, based on the available evidence.

TGCT_Treatment_Comparison Start Patient with Symptomatic TGCT Not Amenable to Surgery Assess_Selectivity Consider Kinase Selectivity Start->Assess_Selectivity Vimseltinib_Path High Selectivity for CSF1R Assess_Selectivity->Vimseltinib_Path Preferable for Targeted Therapy Imatinib_Path Multi-Kinase Inhibition Assess_Selectivity->Imatinib_Path Broader Action Evidence_Level Evaluate Level of Evidence Vimseltinib_Path->Evidence_Level Imatinib_Path->Evidence_Level Vimseltinib_Evidence Phase 3 RCT Data (High Level of Evidence) Evidence_Level->Vimseltinib_Evidence Imatinib_Evidence Retrospective Data (Lower Level of Evidence) Evidence_Level->Imatinib_Evidence Safety_Profile Compare Safety Profiles Vimseltinib_Evidence->Safety_Profile Imatinib_Evidence->Safety_Profile Vimseltinib_Safety Generally Well-Tolerated No Cholestatic Hepatotoxicity Safety_Profile->Vimseltinib_Safety Imatinib_Safety Broader Side Effect Profile Potential for Hepatotoxicity Safety_Profile->Imatinib_Safety Decision Informed Therapeutic Decision Vimseltinib_Safety->Decision Imatinib_Safety->Decision

Caption: A logical workflow for comparing vimseltinib and imatinib in TGCT.

Conclusion

Vimseltinib and imatinib both represent valuable therapeutic options for patients with TGCT, targeting the underlying CSF1/CSF1R signaling pathway. Vimseltinib, as a highly selective CSF1R inhibitor, has demonstrated significant and clinically meaningful improvements in objective response rates and patient-reported outcomes in a robust Phase 3 trial, along with a generally favorable safety profile.[5][17] Imatinib, a multi-kinase inhibitor, has also shown efficacy in shrinking tumors and improving symptoms, though the evidence is based on retrospective data, which carries inherent limitations.[12][20]

For researchers and drug development professionals, the story of these two agents underscores the evolution of targeted therapy, moving from broader-acting kinase inhibitors to highly selective agents designed to maximize efficacy while minimizing off-target toxicities. The robust data from the MOTION trial sets a new benchmark for therapeutic expectations in TGCT. Future research, potentially including direct comparative studies, will be invaluable in further defining the optimal use of these and other emerging therapies for this challenging disease.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Reagents: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory reagents is a critical component of maintaining a safe and compliant research environment. For novel or proprietary compounds such as MT-3014, which are prevalent in drug development, a comprehensive understanding of general chemical disposal principles is paramount in the absence of specific handling instructions. Adherence to these guidelines ensures the safety of laboratory personnel and the protection of the environment.

Quantitative Safety and Disposal Metrics

When handling any new chemical, including investigational compounds like this compound, it is crucial to operate under the assumption that the substance may be hazardous. The following table summarizes key quantitative parameters that should be determined and considered as part of a comprehensive chemical safety and disposal plan. These values are typically found in the Safety Data Sheet (SDS) for a known chemical, but for a novel substance, they may need to be estimated or determined experimentally under controlled conditions.

ParameterValueSignificance in Disposal
pH To be determinedCorrosivity; dictates neutralization requirements.
Flash Point To be determinedFlammability; informs segregation and storage for disposal.
LD50 (Lethal Dose, 50%) To be determinedToxicity; indicates the level of hazard and handling precautions.
Concentration As used in experimentsDetermines the quantity of hazardous material in a waste stream.
Container Size < 5 GallonsRecommended maximum accumulation in a laboratory setting for safety.
Storage Temperature To be determinedAffects chemical stability and potential for hazardous reactions.

Procedural Steps for Proper Disposal

The following protocol outlines the essential steps for the safe disposal of a research chemical like this compound. This procedure is based on established guidelines for handling hazardous waste in a laboratory setting.

1. Waste Determination and Characterization:

  • Initial Assessment: As soon as a chemical is deemed a waste, its hazardous properties must be determined. This can be based on existing knowledge of the chemical's composition or through analytical testing if the properties are unknown.

  • Hazard Identification: Evaluate the waste for ignitability, corrosivity, reactivity, and toxicity.

2. Containerization and Labeling:

  • Compatible Containers: Collect the chemical waste in a container that is compatible with its contents to prevent leaks or reactions.[1] The container must be in good condition.[1]

  • Proper Sealing: Keep the waste container tightly sealed, except when adding more waste.[1]

  • Hazardous Waste Labeling: Immediately label the container with the words "Hazardous Waste," a clear description of the chemical contents (no abbreviations), the accumulation start date, and the specific hazards (e.g., flammable, corrosive).[1][2]

3. Segregation and Storage:

  • Incompatible Wastes: Segregate different types of chemical waste to prevent dangerous reactions. For example, store acids and bases separately, and keep oxidizers away from flammable materials.

  • Designated Accumulation Area: Store the waste at the point of generation in a designated, well-ventilated, and secure area.

4. Scheduling Waste Pickup:

  • Contact Environmental Health and Safety (EHS): Do not dispose of chemical waste down the drain or in the regular trash.[3] Contact your institution's EHS office to schedule a pickup for hazardous waste.

  • Provide Documentation: Be prepared to provide the labeled container and any relevant documentation about the waste to the EHS personnel.

5. Spill Management:

  • Preparedness: Ensure that spill control equipment is readily available.

  • Cleanup: In the event of a spill, wear appropriate personal protective equipment (PPE), ventilate the area, and contain and collect the spilled material using absorbent pads or other suitable materials. Place the cleanup debris in a sealed container and label it as hazardous waste.

Disposal Process Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical such as this compound.

cluster_0 Chemical Waste Management Workflow A Substance Identified as Waste B Perform Waste Determination (Ignitable, Corrosive, Reactive, Toxic?) A->B C Select Compatible Container B->C Hazardous D Label Container: 'Hazardous Waste' Chemical Name Date & Hazards C->D E Segregate from Incompatible Wastes D->E F Store in Designated Accumulation Area E->F G Schedule Pickup with Environmental Health & Safety F->G H Proper Disposal by EHS G->H

Figure 1. A flowchart outlining the key steps for the safe and compliant disposal of hazardous chemical waste in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.